molecular formula C10H12O3 B12400198 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Katalognummer: B12400198
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: OFFRVASYEAWIFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2'-Hydroxy-4'-methylphenyl)propionic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(2-hydroxy-4-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-3-4-8(9(11)5-6)7(2)10(12)13/h3-5,7,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFRVASYEAWIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, isolation, characterization, and biological activities of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid. This compound has been identified as a natural product in the plant species Thymus serpyllum L. and Erythrina poeppigiana, and as a mammalian metabolite of (R)-(+)-menthofuran. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the scientific and therapeutic potential of this arylpropionic acid derivative.

Introduction

This compound is a member of the arylpropionic acid class of organic compounds, a group that includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. The presence of a phenolic hydroxyl group and a propionic acid moiety suggests potential for a range of biological activities. While many arylpropionic acids are synthetic, the identification of this compound from natural sources opens avenues for exploring its unique properties and potential applications in medicine and other fields. This guide will delve into the known natural occurrences of this compound, the metabolic pathways that lead to its formation, methods for its extraction and identification, and a review of its biological significance.

Natural Occurrences

This compound has been identified in the following natural sources:

  • Plant Kingdom:

    • Thymus serpyllum L. (Wild Thyme): This aromatic perennial herb, belonging to the Lamiaceae family, is a known source of this compound.[1] Thymus species are rich in phenolic compounds, including phenolic acids and flavonoids, which contribute to their medicinal properties.[2][3]

    • Erythrina poeppigiana : This species of flowering plant in the legume family, Fabaceae, has also been reported to contain this compound.[4] Plants of the Erythrina genus are known to produce a diverse array of secondary metabolites, particularly isoflavonoids.[5][6][7]

  • Metabolic Product:

    • Metabolite of (R)-(+)-Menthofuran: this compound has been identified as a urinary metabolite in Fischer-344 rats following the administration of (R)-(+)-menthofuran.[1] Menthofuran is a monoterpene and a major constituent of pennyroyal oil, derived from Mentha pulegium.

Biosynthesis

The biosynthetic pathways leading to this compound appear to differ depending on the source.

Biosynthesis in Mammals (Metabolic Pathway from Menthofuran)

In rats, the formation of this compound is a multi-step metabolic process originating from (R)-(+)-menthofuran. The proposed pathway involves:

  • Metabolism of Menthofuran to Mintlactone: Menthofuran is first metabolized to a reactive intermediate which then undergoes hydration, dehydration, and rearrangement to form diastereomeric mintlactones.[1]

  • Hydroxylation and Further Metabolism: Mintlactones are further hydroxylated.

  • Formation of a Keto-propionic Acid Intermediate: Subsequent glucuronidation or reduction of the hydroxylated mintlactones can lead to the formation of 2-[2'-keto-4'-methylcyclohexyl]propionic acids.[1]

  • Aromatization to the Final Product: The final step is proposed to be the glucuronidation or repeated hydroxylation and dehydration of the keto-propionic acid intermediate, resulting in the formation of the aromatic ring of this compound.[1]

Menthofuran Metabolism Menthofuran (R)-(+)-Menthofuran Mintlactone Mintlactone Menthofuran->Mintlactone Metabolism Hydroxymintlactone Hydroxylated Mintlactone Mintlactone->Hydroxymintlactone Hydroxylation Keto_acid 2-[2'-keto-4'-methylcyclohexyl] propionic acid Hydroxymintlactone->Keto_acid Glucuronidation/ Reduction Final_product 2-(2'-Hydroxy-4'-methylphenyl) propionic acid Keto_acid->Final_product Hydroxylation/ Dehydration

Caption: Proposed metabolic pathway of (R)-(+)-menthofuran to this compound in rats.

Biosynthesis in Plants (Hypothetical Pathways)

The specific biosynthetic pathways for this compound in Thymus serpyllum and Erythrina poeppigiana have not been elucidated. However, based on the general biosynthesis of phenolic compounds in plants, two plausible pathways can be hypothesized:

  • Shikimate Pathway and Phenylpropanoid Metabolism: The core phenylpropanoid pathway, originating from the shikimate pathway, gives rise to cinnamic acid and its derivatives. These compounds serve as precursors to a vast array of phenolic compounds, including phenolic acids. It is conceivable that a side chain modification and cyclization of a phenylpropanoid precursor could lead to the formation of this compound. Thymus species are known to produce various phenolic acids, with rosmarinic acid often being a major component.[2]

  • Isoflavonoid Pathway (in Erythrina): The biosynthesis of isoflavonoids also stems from the phenylpropanoid pathway.[8] Given that Erythrina species are rich in isoflavonoids, it is possible that this compound arises as a shunt product or a catabolite of a more complex isoflavonoid.

Further research, including isotopic labeling studies, is required to delineate the precise biosynthetic routes in these plant species.

Isolation and Characterization

General Isolation Protocol for Phenolic Acids from Thymus serpyllum

While a specific protocol for the isolation of this compound is not detailed in the literature, a general approach for the extraction and fractionation of phenolic acids from Thymus serpyllum can be outlined. This would serve as a starting point for targeted isolation.

Step 1: Extraction

  • Objective: To extract a broad range of secondary metabolites, including phenolic acids, from the plant material.

  • Procedure:

    • Dried and powdered aerial parts of Thymus serpyllum are subjected to extraction with a polar solvent such as methanol or a methanol/water mixture.[9]

    • Maceration, heat-assisted extraction, or ultrasound-assisted extraction can be employed to enhance extraction efficiency.[10]

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

Step 2: Liquid-Liquid Partitioning

  • Objective: To perform a preliminary fractionation of the crude extract based on polarity.

  • Procedure:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • Phenolic acids are typically enriched in the ethyl acetate and n-butanol fractions.

Step 3: Column Chromatography

  • Objective: To separate the components of the enriched fraction to isolate the target compound.

  • Procedure:

    • The ethyl acetate or n-butanol fraction is subjected to column chromatography on silica gel.[9]

    • A gradient elution system, for example, with a mixture of n-hexane and ethyl acetate or chloroform and methanol, is used to separate the compounds based on their polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

  • Objective: To achieve final purification of the target compound.

  • Procedure:

    • Fractions containing the compound of interest are further purified by preparative HPLC on a reversed-phase column (e.g., C18).

    • A mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is used for elution.

Isolation_Workflow Plant_Material Dried Thymus serpyllum Extraction Extraction (Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning EA_Fraction Ethyl Acetate Fraction Partitioning->EA_Fraction Column_Chromatography Silica Gel Column Chromatography EA_Fraction->Column_Chromatography Enriched_Fraction Enriched Fraction Column_Chromatography->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_Compound Pure 2-(2'-Hydroxy-4'-methylphenyl) propionic acid Prep_HPLC->Pure_Compound

Caption: General workflow for the isolation of this compound from Thymus serpyllum.

Characterization

The structure of this compound would be elucidated using a combination of spectroscopic techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons, a methine proton adjacent to the carboxylic acid, a methyl group on the propionic acid side chain, and a methyl group on the phenyl ring. The phenolic hydroxyl proton and the carboxylic acid proton would also be observable.
¹³C NMR Resonances for aromatic carbons, the carbonyl carbon of the carboxylic acid, the methine carbon, and the two methyl carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₂O₃, MW: 180.20 g/mol ). Fragmentation patterns would likely show the loss of the carboxylic acid group and other characteristic fragments.
Infrared (IR) Spectroscopy Absorption bands characteristic of a hydroxyl group (O-H stretch), a carboxylic acid (C=O and O-H stretch), and an aromatic ring (C=C stretch).

Biological Activities

While specific biological activity studies on this compound are limited, the broader class of arylpropionic acids is well-known for a range of pharmacological effects.

Anti-inflammatory and Analgesic Activity

Arylpropionic acid derivatives are renowned for their anti-inflammatory and analgesic properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[11] These enzymes are crucial for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. It is highly probable that this compound also exhibits COX inhibitory activity.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Arylpropionic_Acid 2-(2'-Hydroxy-4'-methylphenyl) propionic acid Arylpropionic_Acid->COX_Enzymes

Caption: Postulated mechanism of anti-inflammatory action via COX inhibition.

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of various propionic acid derivatives against cancer cell lines. For instance, some phenylpropanoic acid derivatives have shown in vitro antiproliferative activities.[12] Another study compared the cytotoxicity of ibuprofen and other propionic acid derivatives on normal and liver cancer cell lines.[9] Given these findings, this compound warrants investigation for its potential cytotoxic and anticancer properties.

Other Potential Activities

Derivatives of arylpropionic acids have also been explored for other biological activities, including antibacterial and anticonvulsant effects.[11] The unique substitution pattern of this compound may confer novel biological properties that merit further investigation.

Conclusion

This compound is a naturally occurring compound with a chemical scaffold that is of significant interest to medicinal chemists and pharmacologists. Its presence in edible and medicinal plants such as Thymus serpyllum suggests a history of human exposure and a potential for safe therapeutic application. The elucidation of its biosynthetic pathways in plants and a more thorough investigation into its pharmacological profile are promising areas for future research. This technical guide provides a foundational understanding of this compound, intended to stimulate further exploration of its natural sources and potential applications for the benefit of human health.

References

A Technical Guide to the Hypothetical Isolation and Characterization of 2-(2'-Hydroxy-4'-methylphenyl)propionic Acid from Thymus serpyllum L.

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Thymus serpyllum L., commonly known as wild thyme, is a plant rich in a diverse array of secondary metabolites, including a significant concentration of phenolic compounds.[1][2] This technical guide outlines a comprehensive and scientifically rigorous methodology for the hypothetical isolation and structural elucidation of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid from the aerial parts of Thymus serpyllum L. While this specific compound has not been definitively reported in the existing literature for this plant species, its structural motifs are analogous to other known phenolic acids. The protocols detailed herein are predicated on established principles of natural product chemistry and serve as a robust framework for researchers engaged in the discovery and characterization of novel bioactive molecules from botanical sources. This document provides a step-by-step guide from the initial plant material processing to the final structural confirmation, emphasizing the rationale behind each procedural choice to ensure scientific integrity and reproducibility.

Introduction: The Phytochemical Landscape of Thymus serpyllum L.

Thymus serpyllum L. is a member of the Lamiaceae family and is recognized for its traditional medicinal applications, which are largely attributed to its rich phytochemical profile.[3] The plant is a notable source of essential oils, with prominent constituents being thymol and carvacrol, which exhibit significant antimicrobial and antioxidant properties.[4][5] Beyond the volatile fraction, T. serpyllum is abundant in non-volatile phenolic compounds, primarily phenolic acids such as rosmarinic acid and caffeic acid, as well as various flavonoids.[1][6] The presence of these polyphenolic compounds underscores the plant's potential as a source of bioactive molecules for pharmaceutical and nutraceutical applications.[7]

This guide focuses on a hypothetical target, this compound, a compound with a structural resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs). The exploration for such molecules in natural sources is a critical endeavor in drug discovery. The following sections provide a detailed roadmap for the isolation and characterization of this target compound, employing a multi-faceted approach that combines classical phytochemical techniques with modern analytical instrumentation.

Pre-Extraction Preparation of Plant Material

The quality and consistency of the starting plant material are paramount for a successful isolation campaign. The following steps ensure the preservation of the chemical integrity of the plant's constituents.

Protocol 2.1: Collection and Authentication

  • Collection: The aerial parts of Thymus serpyllum L. should be harvested during the flowering season to ensure the highest concentration of secondary metabolites.

  • Authentication: A qualified botanist must authenticate the plant material, and a voucher specimen should be deposited in a recognized herbarium for future reference.

Protocol 2.2: Drying and Pulverization

  • Drying: The collected plant material should be air-dried in a well-ventilated area, shielded from direct sunlight to prevent the degradation of photosensitive compounds.

  • Pulverization: The dried aerial parts are then coarsely pulverized using a mechanical grinder to increase the surface area for efficient solvent extraction.

Solvent Extraction: Liberating the Target Compound

The choice of solvent and extraction methodology is critical for selectively extracting the desired class of compounds. For a moderately polar compound like this compound, a solvent system that can efficiently solubilize phenolic acids is required.

Protocol 3.1: Ultrasound-Assisted Extraction

Ultrasound-assisted extraction (UAE) is chosen for its efficiency at lower temperatures, which minimizes the risk of thermal degradation of the target compound.[8]

  • Solvent Selection: A solvent system of 80% ethanol in water is selected. This polarity is optimal for the extraction of a broad range of phenolic compounds.[9]

  • Extraction Procedure:

    • Macerate 1 kg of the pulverized plant material in 10 L of 80% ethanol.

    • Subject the mixture to ultrasonication at a frequency of 40 kHz for 60 minutes at a controlled temperature of 40°C.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.

Caption: Workflow from Plant Material to Crude Extract.

Purification and Isolation: A Multi-Step Chromatographic Approach

The purification of the target compound from the complex crude extract necessitates a series of chromatographic steps, each leveraging different separation principles.

Protocol 4.1: Liquid-Liquid Partitioning

This initial fractionation step separates compounds based on their polarity.

  • Procedure:

    • Suspend the crude extract in distilled water.

    • Perform sequential partitioning with n-hexane, dichloromethane, and ethyl acetate.

    • The ethyl acetate fraction is expected to contain the target phenolic acid and will be carried forward.

Protocol 4.2: Column Chromatography

This step provides a more refined separation based on polarity.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection: Collect fractions of 50 mL and monitor by Thin Layer Chromatography (TLC).

  • Pooling: Combine fractions with similar TLC profiles.

Protocol 4.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final isolation of the target compound is achieved using Prep-HPLC, which offers high resolution.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: An isocratic system of methanol and water (with 0.1% formic acid) at a ratio determined by analytical HPLC scouting runs.

  • Detection: UV detection at 280 nm.

  • Isolation: The peak corresponding to the target compound is collected, and the solvent is removed under reduced pressure to yield the purified this compound.

Caption: Chromatographic Purification Workflow.

Structural Elucidation: Spectroscopic Confirmation

The definitive identification of the isolated compound requires a combination of spectroscopic techniques.

Technique Expected Observations for this compound
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of C10H12O3 (180.20 g/mol ).
¹H NMR Signals corresponding to aromatic protons, a methyl group on the phenyl ring, a methyl group on the propionic acid moiety, and a methine proton.
¹³C NMR Resonances for the carboxyl carbon, aromatic carbons, and aliphatic carbons.
Infrared (IR) Spectroscopy Absorption bands for the hydroxyl group, carboxylic acid C=O, and aromatic C=C bonds.

Protocol 5.1: Spectroscopic Analysis

  • Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular formula.

  • NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to establish the connectivity of all atoms.

  • IR Spectroscopy: Obtain an IR spectrum to identify the key functional groups.

Conclusion

This technical guide provides a detailed and scientifically grounded, albeit hypothetical, framework for the isolation and characterization of this compound from Thymus serpyllum L. The described methodologies are based on established principles of natural product chemistry and are designed to be adaptable for the discovery of other novel compounds. The successful application of these protocols will contribute to the growing body of knowledge on the rich phytochemistry of the Thymus genus and may lead to the discovery of new therapeutic agents.

References

An In-Depth Technical Guide to the Biosynthesis of 2-(2'-Hydroxy-4'-methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid, a naturally occurring phenolic compound identified in Thymus serpyllum L. While the dedicated pathway for this specific molecule has yet to be fully elucidated, this document synthesizes established principles of plant secondary metabolism, particularly the phenylpropanoid pathway, to construct a scientifically rigorous and plausible biosynthetic route. We delve into the key enzymatic steps, requisite precursors, and likely intermediates. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers aiming to validate this proposed pathway, including metabolite profiling, heterologous enzyme expression and characterization, and specific enzyme assays. This document is intended to serve as a foundational resource for the scientific community, fostering further investigation into the biosynthesis of this and other related bioactive arylpropionic acids.

Introduction: The Significance of this compound

This compound belongs to the diverse class of arylpropionic acids, a group of compounds that includes the well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The presence of this compound in medicinal plants such as Thymus serpyllum suggests potential bioactive properties that warrant further investigation. Understanding its biosynthesis is paramount for several reasons: it can unlock possibilities for its biotechnological production, enable the discovery of novel enzymes with potential applications in biocatalysis, and provide insights into the chemical ecology of the producing organisms.

This guide moves beyond a simple recitation of facts to provide a causal narrative for the proposed biosynthetic pathway, grounded in the principles of chemical logic and enzymatic capabilities prevalent in plant metabolic networks.

A Proposed Biosynthetic Pathway: From Primary Metabolism to a Specialized Arylpropionic Acid

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, a cornerstone of secondary metabolism in plants that converts the aromatic amino acid L-phenylalanine into a variety of phenolic compounds.[1][2] The pathway can be logically dissected into three main stages: the formation of the C6-C3 phenylpropanoid backbone, modification of the aromatic ring, and the generation of the propionic acid moiety.

Stage 1: The General Phenylpropanoid Pathway - Establishing the Core Structure

The initial steps are conserved across a vast array of plant species and serve to synthesize the activated hydroxycinnamic acid, p-coumaroyl-CoA.[2][3]

  • Deamination of L-Phenylalanine: The pathway initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[1][3] This is the committed step that channels carbon from primary metabolism into the phenylpropanoid pathway.

  • Hydroxylation of Cinnamic Acid: The aromatic ring of trans-cinnamic acid is then hydroxylated at the para-position to yield p-coumaric acid. This reaction is catalyzed by Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[2]

  • Activation to a Thioester: Finally, the carboxyl group of p-coumaric acid is activated by the formation of a thioester bond with coenzyme A, producing p-coumaroyl-CoA. This reaction is mediated by 4-Coumarate-CoA Ligase (4CL) .[2]

Stage 2: Tailoring the Aromatic Ring - Hydroxylation and Methylation

With the activated p-coumaroyl-CoA in hand, the pathway diverges to create the specific substitution pattern of the target molecule.

  • Ortho-Hydroxylation: We propose an ortho-hydroxylation of the p-coumaroyl-CoA aromatic ring at the C2 position to yield 2,4-dihydroxycinnamoyl-CoA. This type of reaction is typically catalyzed by a cytochrome P450 monooxygenase (CYP450) with specificity for this position.[4]

  • O-Methylation: The hydroxyl group at the C4 position is then methylated to produce 2-hydroxy-4-methoxycinnamoyl-CoA. This reaction would be catalyzed by an O-methyltransferase (OMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[5]

Stage 3: Formation of the Propionic Acid Side Chain

The final stage involves the modification of the cinnamoyl side chain to form the characteristic propionic acid moiety. This is analogous to the biosynthesis of other phenylpropionic acids, such as phloretic acid.[6]

  • Reduction of the Double Bond: The α,β-unsaturated double bond of the cinnamoyl-CoA intermediate is reduced to yield 2-hydroxy-4-methoxyphenylpropionyl-CoA. This reduction is likely catalyzed by a NAD(P)H-dependent reductase .

  • Thioester Hydrolysis: The final step is the hydrolysis of the CoA thioester to release the free acid, this compound. This is likely carried out by a thioesterase .

Below is a DOT language diagram illustrating the proposed biosynthetic pathway.

Biosynthesis_of_2_HMPPA cluster_gpp General Phenylpropanoid Pathway cluster_tailoring Aromatic Ring Tailoring cluster_sidechain Propionic Acid Formation L-Phenylalanine L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid trans-Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL 2,4-Dihydroxycinnamoyl-CoA 2,4-Dihydroxycinnamoyl-CoA p-Coumaroyl-CoA->2,4-Dihydroxycinnamoyl-CoA CYP450 (Hydroxylase) 2-Hydroxy-4-methoxycinnamoyl-CoA 2-Hydroxy-4-methoxycinnamoyl-CoA 2,4-Dihydroxycinnamoyl-CoA->2-Hydroxy-4-methoxycinnamoyl-CoA OMT 2-Hydroxy-4-methoxyphenylpropionyl-CoA 2-Hydroxy-4-methoxyphenylpropionyl-CoA 2-Hydroxy-4-methoxycinnamoyl-CoA->2-Hydroxy-4-methoxyphenylpropionyl-CoA Reductase This compound This compound 2-Hydroxy-4-methoxyphenylpropionyl-CoA->this compound Thioesterase

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation and Validation

The validation of the proposed biosynthetic pathway requires a multi-faceted experimental approach. Below are detailed protocols for key experiments.

Metabolite Profiling of Thymus serpyllum using LC-MS/MS

This protocol aims to identify the proposed intermediates in extracts of Thymus serpyllum.

Objective: To detect and quantify the proposed biosynthetic intermediates in plant tissue.

Methodology:

  • Sample Preparation:

    • Harvest fresh leaf and stem tissues of Thymus serpyllum.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Lyophilize the frozen tissue to dryness.

    • Grind the dried tissue to a fine powder.

    • Extract a known weight (e.g., 100 mg) of the powdered tissue with 1 mL of 80% methanol containing an internal standard (e.g., a deuterated analogue).

    • Vortex vigorously for 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Instrument: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).

      • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

      • Data Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both MS1 and MS2 spectra.

      • Targeted Analysis: A multiple reaction monitoring (MRM) method can be developed for the targeted quantification of the proposed intermediates using authentic standards.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., vendor-specific software or open-source tools like MZmine).

    • Identify peaks corresponding to the proposed intermediates by comparing their retention times and fragmentation patterns (MS2 spectra) with those of authentic standards.

    • Quantify the identified intermediates using the internal standard.

Heterologous Expression and Functional Characterization of Candidate Enzymes

This protocol describes the expression of a candidate cytochrome P450 hydroxylase in yeast to verify its catalytic activity.

Objective: To confirm the function of a candidate gene from Thymus serpyllum proposed to be involved in the biosynthesis.

Methodology:

  • Gene Identification and Cloning:

    • Identify candidate P450 genes from a Thymus serpyllum transcriptome database based on homology to known aromatic hydroxylases.

    • Amplify the full-length coding sequence of the candidate gene from Thymus serpyllum cDNA using PCR.

    • Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.[7][8]

  • Yeast Transformation and Expression:

    • Transform the expression construct into a suitable yeast strain (e.g., Saccharomyces cerevisiae INVSc1).

    • Select for transformants on appropriate selective media.

    • Grow a starter culture of the transformed yeast in selective media with glucose.

    • Inoculate an expression culture with the starter culture in media containing galactose to induce protein expression.

    • Incubate for 48-72 hours at 30°C with shaking.

  • Microsome Preparation:

    • Harvest the yeast cells by centrifugation.

    • Wash the cells with a breaking buffer.

    • Lyse the cells using glass beads and vortexing.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the expressed P450.

    • Resuspend the microsomal pellet in a storage buffer.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the microsomal fraction, the putative substrate (e.g., p-coumaric acid or p-coumaroyl-CoA), a cytochrome P450 reductase (can be co-expressed in the yeast or added exogenously), and an NADPH-regenerating system.

    • Incubate the reaction at 30°C for 1-2 hours.

    • Quench the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying.

    • Extract the product with the organic solvent.

    • Analyze the extract by LC-MS to identify the hydroxylated product.

Below is a DOT language diagram illustrating the experimental workflow for heterologous expression.

Heterologous_Expression_Workflow Identify Candidate Gene Identify Candidate Gene Amplify Gene (PCR) Amplify Gene (PCR) Identify Candidate Gene->Amplify Gene (PCR) Clone into Yeast Vector Clone into Yeast Vector Amplify Gene (PCR)->Clone into Yeast Vector Transform Yeast Transform Yeast Clone into Yeast Vector->Transform Yeast Induce Protein Expression Induce Protein Expression Transform Yeast->Induce Protein Expression Harvest Cells & Prepare Microsomes Harvest Cells & Prepare Microsomes Induce Protein Expression->Harvest Cells & Prepare Microsomes Enzyme Assay Enzyme Assay Harvest Cells & Prepare Microsomes->Enzyme Assay Product Analysis (LC-MS) Product Analysis (LC-MS) Enzyme Assay->Product Analysis (LC-MS)

Caption: Workflow for heterologous expression and functional characterization of a candidate biosynthetic enzyme.

In Vitro Enzyme Assay for O-Methyltransferase (OMT) Activity

This protocol provides a general method for assaying the activity of a candidate OMT.

Objective: To determine the catalytic activity and substrate specificity of a purified candidate OMT.

Methodology:

  • Enzyme Preparation:

    • Express and purify the candidate OMT from E. coli or another suitable expression system.

  • Reaction Mixture:

    • Prepare a reaction mixture (e.g., 100 µL final volume) containing:

      • Tris-HCl buffer (pH 7.5)

      • The purified OMT enzyme

      • The putative substrate (e.g., 2,4-dihydroxycinnamic acid)

      • S-adenosyl-L-methionine (SAM) as the methyl donor[9]

  • Reaction and Analysis:

    • Incubate the reaction mixture at 30°C for 1 hour.

    • Terminate the reaction by adding methanol.

    • Analyze the reaction mixture by HPLC or LC-MS to detect the methylated product. Compare the retention time and mass spectrum to an authentic standard if available.

Quantitative Data Summary

Parameter Value Reference
Optimal pH for plant OMTs7.5 - 8.5[5]
Typical Km for SAM in OMTs10 - 100 µMGeneral knowledge
Optimal temperature for yeast expression28 - 30°C[8]
Typical microsomal protein yield from yeast0.1 - 1 mg/L of culture[7]

Conclusion and Future Directions

This technical guide has laid out a robust, scientifically-grounded framework for understanding and investigating the biosynthesis of this compound. The proposed pathway, rooted in the well-established phenylpropanoid metabolism, provides a clear roadmap for future research. The detailed experimental protocols offer a practical starting point for the validation of this pathway and the characterization of the involved enzymes.

Future research should focus on the isolation and characterization of the specific hydroxylase and O-methyltransferase from Thymus serpyllum that are responsible for the unique decoration of the aromatic ring. Elucidating the complete biosynthetic pathway will not only be a significant contribution to our understanding of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable arylpropionic acids through metabolic engineering.

References

Physicochemical properties of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the essential physicochemical properties of this compound, a phenolic carboxylic acid. As a natural product and a known metabolite, understanding its fundamental characteristics is paramount for its potential application in pharmaceutical research and development. This document moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on the causality behind experimental design and the implications of these properties for further study. We will delve into the compound's solubility profile, acidity (pKa), thermal behavior (melting point), and spectroscopic signature. Each section is supported by detailed, field-proven experimental protocols and logical workflows, ensuring both scientific integrity and practical applicability for researchers.

Introduction to this compound

This compound is a molecule of interest due to its origins and chemical structure. It has been identified as a natural product isolated from the herbs of Thymus serpyllum L., a plant used in traditional medicine.[1] Furthermore, it is a known metabolite of (R)-(+)-menthofuran, a constituent of pennyroyal oil, as observed in studies with Fischer-344 rats.[1]

Structurally, the compound features two key functional groups that dictate its physicochemical behavior: a carboxylic acid group and a phenolic hydroxyl group. This dual functionality makes it an acidic molecule with specific solubility and reactivity characteristics that are critical for its handling, formulation, and potential biological activity. This guide will systematically characterize these properties.

Core Compound Properties

The fundamental identifiers and properties of this compound are summarized below. These data form the basis for all subsequent experimental design and analysis.

PropertyValueSource
CAS Number 111044-84-9[1]
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1][2]
Physical Description Powder[1]
Compound Type Phenols, Carboxylic Acids[1]

Solubility Profile: A Predictor of Behavior

Solubility is a critical parameter that influences a compound's absorption, distribution, and formulation possibilities. The presence of both a polar carboxylic acid group and a less polar phenyl ring suggests a nuanced solubility profile.

The compound is readily soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] Its solubility in aqueous media, however, is highly dependent on pH due to the ionizable acidic groups.

  • In Water: The molecule is expected to be poorly soluble in neutral water due to the nonpolar aromatic ring and methyl group, which dominate over the polar hydroxyl and carboxyl groups.

  • In Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): It is expected to be soluble in basic solutions. Strong bases like NaOH and weaker bases like NaHCO₃ can deprotonate the carboxylic acid (and the phenol in the case of NaOH), forming a water-soluble carboxylate salt. Solubility in NaHCO₃ specifically points to a strongly acidic functional group, characteristic of carboxylic acids.[3][4]

  • In Aqueous Acid (e.g., 5% HCl): The compound will remain in its neutral, protonated form and is therefore expected to be insoluble in acidic solutions.[3][4]

Experimental Protocol: Aqueous Solubility Determination

This protocol provides a systematic method to classify the compound's acid-base character based on its solubility.[3][5][6]

  • Preparation : Label four separate small test tubes (e.g., 13x100 mm).

  • Sample Addition : Add approximately 25 mg of powdered this compound to each tube.

  • Solvent Addition :

    • To Tube 1, add 0.75 mL of deionized water.

    • To Tube 2, add 0.75 mL of 5% aqueous HCl.

    • To Tube 3, add 0.75 mL of 5% aqueous NaHCO₃.

    • To Tube 4, add 0.75 mL of 5% aqueous NaOH.

  • Mixing : Vigorously shake or vortex each tube for 30-60 seconds.

  • Observation : Observe each tube against a contrasting background to determine if the solid has completely dissolved. Record as "soluble" or "insoluble".[7]

  • Causality Check : For any tube showing solubility in a basic solution (Tube 3 or 4), slowly add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that solubility was due to the formation of a salt, which reverts to the insoluble acid form upon re-protonation.[6]

Logical Workflow for Solubility Testing

G start Start: 25 mg of Compound water Add 0.75 mL Water start->water hcl Add 0.75 mL 5% HCl start->hcl nahco3 Add 0.75 mL 5% NaHCO3 start->nahco3 naoh Add 0.75 mL 5% NaOH start->naoh res_water Result: Insoluble (Expected) water->res_water res_hcl Result: Insoluble (Confirms Neutral/Acidic Nature) hcl->res_hcl res_nahco3 Result: Soluble (Indicates Strong Acid, e.g., COOH) nahco3->res_nahco3 res_naoh Result: Soluble (Indicates Acidic Proton, COOH or Phenol) naoh->res_naoh

Caption: Workflow for solubility-based functional group analysis.

Acidity and pKa Determination

The pKa, or acid dissociation constant, is a quantitative measure of a molecule's acidity. For a compound with multiple acidic protons like this compound, there will be distinct pKa values: one for the carboxylic acid (pKa₁) and one for the phenol (pKa₂).

  • pKa₁ (Carboxylic Acid): Generally, arylpropionic acids have pKa values in the range of 4-5. This proton is the most acidic and will be the first to dissociate.

  • pKa₂ (Phenol): Phenols are much weaker acids, with pKa values typically around 10.

Determining these values is crucial for predicting the ionization state of the molecule at a given pH, which profoundly affects its biological membrane permeability, receptor binding, and formulation stability. Potentiometric titration is a highly accurate and widely used method for pKa determination.[8][9][10][11]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps to determine pKa by monitoring pH changes during titration with a strong base.[8][9]

  • System Calibration : Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0 to ensure accurate measurements.[8]

  • Sample Preparation : Accurately weigh and dissolve a sample of the compound in a suitable co-solvent (e.g., methanol or ethanol) and dilute with water to a final concentration of approximately 1-10 mM. The use of a co-solvent is necessary due to the compound's low water solubility.

  • Titration Setup : Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[8] Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

  • Titration : Begin stirring the solution. Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL).

  • Data Recording : After each addition of titrant, allow the pH reading to stabilize and record the pH value and the total volume of NaOH added.

  • Endpoint : Continue the titration until the pH has passed the expected equivalence points and stabilizes at a high value (e.g., pH 12-12.5).[8]

  • Analysis : Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve).[9][12] For a diprotic acid, two inflection points will be observed. The pKa values correspond to the pH at the halfway point to each equivalence point.

  • Validation : Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[8]

Potentiometric Titration Workflow

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis calibrate Calibrate pH Meter (pH 4, 7, 10) prepare_sample Prepare 1-10 mM Sample Solution calibrate->prepare_sample setup Assemble Titration Cell (N2 Purge, Stirring) prepare_sample->setup titrate Titrate with 0.1M NaOH in Small Increments setup->titrate record Record pH vs. Volume of NaOH Added titrate->record plot Plot pH vs. Volume record->plot find_pka Determine pKa at Half-Equivalence Point(s) plot->find_pka replicate Repeat 3x & Calculate Avg. find_pka->replicate

Caption: Step-by-step workflow for pKa determination.

Thermal Properties: Melting Point Analysis

The melting point is the temperature at which a crystalline solid transitions to a liquid. For a pure compound, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). Therefore, melting point determination is a fundamental technique for assessing the purity of a crystalline sample.[13][14] Impurities will typically cause a depression of the melting point and a broadening of the melting range.

Experimental Protocol: Capillary Melting Point Determination

This is the most common and reliable method for determining the melting point of a powdered solid.[15]

  • Sample Preparation : Ensure the sample is completely dry and finely powdered. If necessary, crush any large crystals using a mortar and pestle to ensure uniform heat transfer.[14][16]

  • Capillary Loading : Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it on a hard surface or drop it through a long glass tube to pack the sample tightly into the sealed end. The packed sample height should be 2-3 mm.[16]

  • Instrument Setup : Place the packed capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended) : First, heat the sample rapidly (10-20°C per minute) to find an approximate melting range. This saves time in the subsequent accurate measurement.[16] Allow the apparatus to cool.

  • Accurate Determination : Using a fresh sample, heat the block quickly to about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.[16]

  • Observation and Recording :

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

  • Reporting : Report the melting point as the range from T₁ to T₂. For a pure sample, this range should be narrow.

Melting Point Determination Workflow

G cluster_run Measurement start Start: Dry, Powdered Sample prep Pack Sample into Capillary Tube (2-3 mm) start->prep fast_heat Rapid Heating (~15°C/min) to find Approx. MP prep->fast_heat slow_heat Slow Heating (1-2°C/min) near Approx. MP fast_heat->slow_heat Cool & Repeat with New Sample observe Observe & Record: T1 = First Liquid Drop T2 = Fully Liquid slow_heat->observe report Report MP Range (T1-T2) Assess Purity observe->report

Caption: Standard workflow for assessing purity via melting point.

Anticipated Spectroscopic Characterization

While specific spectra for this compound are not provided in the initial search, its structure allows for the confident prediction of key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy. This analysis is vital for structure confirmation and quality control.

  • ¹H NMR Spectroscopy :

    • Aromatic Protons : Expect 3 protons in the aromatic region (~6.5-7.5 ppm) with splitting patterns dictated by their positions relative to the hydroxyl, methyl, and propionic acid groups.

    • Methine Proton (-CH-) : A quartet adjacent to the methyl group of the propionic acid moiety.

    • Methyl Protons (-CH₃) : Two distinct signals. A doublet for the methyl group on the propionic acid side chain and a singlet for the methyl group on the phenyl ring.

    • Acidic Protons (OH, COOH) : Two broad singlets, which are exchangeable with D₂O. The carboxylic acid proton will be significantly downfield (>10 ppm).

  • ¹³C NMR Spectroscopy :

    • Carbonyl Carbon (-C=O) : A signal in the downfield region, typically >170 ppm.

    • Aromatic Carbons : Six distinct signals in the aromatic region (~110-160 ppm), with carbons attached to oxygen appearing more downfield.

    • Aliphatic Carbons : Signals for the methine carbon (-CH-) and the two methyl carbons (-CH₃) in the upfield region (<50 ppm).

  • Infrared (IR) Spectroscopy :

    • O-H Stretch : A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H bond, superimposed on a sharper O-H stretch from the phenol group around 3200-3500 cm⁻¹.

    • C=O Stretch : A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

    • C-O Stretch : Absorptions in the 1200-1300 cm⁻¹ region.

    • Aromatic C=C Bends : Peaks in the 1450-1600 cm⁻¹ region.

Conclusion

The physicochemical properties of this compound are dictated by its dual phenolic and carboxylic acid functionalities. Its pH-dependent aqueous solubility, distinct acidity constants (pKa values), and characteristic thermal and spectroscopic profiles are critical parameters for any researcher or drug developer. The experimental protocols and workflows detailed in this guide provide a robust framework for the empirical determination of these properties, ensuring data integrity and reproducibility. A thorough understanding of these characteristics is the foundational first step toward unlocking the potential of this compound in pharmaceutical and scientific applications.

References

A Technical Guide to the Spectroscopic Characterization of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid, a molecule of interest in natural product chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound, this document employs a predictive approach grounded in established spectroscopic principles and comparative data from structurally analogous molecules. We present a detailed, predicted spectroscopic profile encompassing ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each prediction is substantiated by a logical breakdown of substituent effects and fragmentation pathways, offering a robust framework for the identification and characterization of this compound. Furthermore, this guide includes standardized experimental protocols for acquiring each type of spectroscopic data, ensuring that researchers can validate these predictions upon synthesis of the target molecule.

Introduction: The Challenge of Characterizing Novel Compounds

Our methodology is built upon the foundational principles of spectroscopy and leverages available data from two key structural analogues: 2-(2'-hydroxyphenyl)propionic acid and 2-(4'-methylphenyl)propanoic acid . By analyzing how the electronic and structural features of these analogues influence their spectra, we can extrapolate the expected spectroscopic behavior of the target molecule, where both a hydroxyl and a methyl group are present on the phenyl ring. This predictive framework is designed to be a self-validating system for researchers who synthesize or isolate this compound.

Predicted ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Foundational Principles for Prediction

The chemical shift (δ) of a proton is highly sensitive to its electronic environment. Electron-withdrawing groups (like hydroxyl) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like methyl) cause shielding, resulting in an upfield shift. The substitution pattern on the aromatic ring in the target molecule (1,2,4-trisubstituted) will result in a distinct set of splitting patterns for the aromatic protons.

Analysis of Analogue Spectra
  • 2-(2'-hydroxyphenyl)propionic acid : The aromatic region of this compound would show a complex multiplet system due to the ortho-disubstitution. The proton ortho to the hydroxyl group would be expected at a lower field than the others.

  • 2-(4'-methylphenyl)propanoic acid : This analogue would display a simpler aromatic spectrum, typically two doublets characteristic of a 1,4-disubstituted benzene ring. The methyl protons would appear as a singlet around 2.3 ppm.

Predicted ¹H NMR Data for this compound

Based on the additive effects of the -OH and -CH₃ groups, the following ¹H NMR spectrum is predicted (in CDCl₃, 300 MHz):

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
H-3'~6.75d~1.5Ortho to -OH, meta to propionic acid, and meta to -CH₃. Expected to be a narrow doublet due to meta-coupling.
H-5'~6.85dd~8.0, 1.5Ortho to -CH₃, meta to -OH and propionic acid. Will show ortho and meta coupling.
H-6'~7.05d~8.0Ortho to propionic acid, meta to -CH₃, and para to -OH. Expected to be the most downfield aromatic proton.
-CH(α)~3.70q~7.2Methine proton of the propionic acid side chain, coupled to the adjacent methyl group.
-CH₃(β)~1.50d~7.2Methyl protons of the propionic acid side chain, coupled to the methine proton.
Ar-CH₃~2.28s-Aromatic methyl protons, appearing as a singlet.
Ar-OH~5.0-7.0br s-Phenolic proton, chemical shift is concentration-dependent and the peak is often broad.
-COOH~10.0-12.0br s-Carboxylic acid proton, highly deshielded and appears as a broad singlet.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters :

    • Number of scans: 16-64 (depending on sample concentration).

    • Pulse sequence: Standard 1D proton acquisition.

    • Spectral width: 0-15 ppm.

    • Relaxation delay: 1-2 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectrum

Carbon-13 NMR provides information on the carbon skeleton of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

Foundational Principles for Prediction

The chemical shifts of the aromatic carbons can be predicted by considering the additive effects of the substituents. The hydroxyl group strongly shields the ortho and para carbons and slightly deshields the ipso and meta carbons. The methyl group shields the ipso and para carbons and has a minor effect on the ortho and meta carbons.

Analysis of Analogue Spectra
  • 2-(2'-hydroxyphenyl)propionic acid : The ipso-carbon attached to the hydroxyl group would be significantly downfield (~155 ppm).

  • 2-(4'-methylphenyl)propanoic acid : The aromatic methyl carbon would appear around 21 ppm.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR spectrum is as follows (in CDCl₃, 75 MHz):

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-1'~123.0Ipso-carbon attached to the propionic acid group, deshielded by the aromatic ring.
C-2'~154.0Ipso-carbon attached to the hydroxyl group, strongly deshielded.
C-3'~118.0Ortho to the hydroxyl group, shielded.
C-4'~139.0Ipso-carbon attached to the methyl group, deshielded.
C-5'~128.0Meta to the hydroxyl group.
C-6'~122.0Para to the hydroxyl group, shielded.
-CH(α)~45.0Methine carbon of the propionic acid side chain.
-CH₃(β)~18.5Methyl carbon of the propionic acid side chain.
Ar-CH₃~20.5Aromatic methyl carbon.
-COOH~178.0Carboxylic acid carbonyl carbon, highly deshielded.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation : Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Setup : Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

  • Acquisition Parameters :

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Pulse sequence: Standard ¹³C acquisition with proton decoupling.

    • Spectral width: 0-200 ppm.

    • Relaxation delay: 2-5 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Predicted Infrared (IR) Spectrum

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Foundational Principles for Prediction

The IR spectrum of this compound will be dominated by the characteristic absorptions of the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, as well as absorptions from the aromatic ring.

Analysis of Analogue Spectra
  • 2-(2'-hydroxyphenyl)propionic acid : Would show a broad O-H stretch from the carboxylic acid dimer (~3300-2500 cm⁻¹) and a sharper O-H stretch from the phenol (~3600-3200 cm⁻¹). A strong C=O stretch would be present around 1700 cm⁻¹.

  • 2-(4'-methylphenyl)propanoic acid : The spectrum would be characterized by the broad carboxylic acid O-H stretch and the C=O stretch.

Predicted IR Data for this compound
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch (Phenol)3600-3200Medium, BroadAr-OH
O-H Stretch (Carboxylic Acid)3300-2500Strong, Very Broad-COOH
C-H Stretch (Aromatic)3100-3000MediumAr-H
C-H Stretch (Aliphatic)2980-2850Medium-CH, -CH₃
C=O Stretch (Carboxylic Acid)1710-1680Strong-COOH
C=C Stretch (Aromatic)1610, 1500Medium-WeakAr C=C
C-O Stretch (Phenol/Carboxylic Acid)1300-1200StrongC-O
O-H Bend (Carboxylic Acid)950-910Medium, Broad-COOH
C-H Out-of-plane Bend850-800Strong1,2,4-Trisubstituted Aromatic
Experimental Protocol: IR Spectroscopy
  • Sample Preparation :

    • Solid (KBr Pellet) : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

    • Solid (ATR) : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Background Spectrum : Record a background spectrum of the empty sample holder (or pure KBr pellet).

  • Sample Spectrum : Record the spectrum of the sample.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrum

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Foundational Principles for Prediction

In Electron Ionization (EI) Mass Spectrometry, the molecular ion (M⁺˙) will undergo fragmentation. Common fragmentation pathways for carboxylic acids include the loss of the -COOH group (45 Da) and α-cleavage. Aromatic compounds often show characteristic benzylic cleavage.

Analysis of Analogue Spectra
  • 2-(2'-hydroxyphenyl)propionic acid : Would likely show a molecular ion peak and fragments corresponding to the loss of water and the carboxylic acid group.

  • 2-(4'-methylphenyl)propanoic acid : A prominent fragment would be expected from the loss of the -COOH group, leading to a stable benzylic cation.

Predicted Mass Spectrum Data for this compound

The molecular weight of C₁₀H₁₂O₃ is 180.20 g/mol .

m/z Predicted Identity Fragmentation Pathway
180[M]⁺˙Molecular Ion
135[M - COOH]⁺Loss of the carboxylic acid group (α-cleavage). This is expected to be a major fragment.
117[M - COOH - H₂O]⁺Subsequent loss of water from the phenolic hydroxyl group.
107[C₇H₇O]⁺Benzylic cleavage with rearrangement.

Proposed Fragmentation Pathway

G M [C₁₀H₁₂O₃]⁺˙ m/z = 180 F1 [C₉H₁₁O]⁺ m/z = 135 M->F1 - COOH F3 [C₇H₇O]⁺ m/z = 107 M->F3 Rearrangement & Cleavage F2 [C₉H₉]⁺ m/z = 117 F1->F2 - H₂O

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis : The ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The detector records the abundance of each ion at a specific m/z value.

Synthesis Protocol: A Representative Approach

The synthesis of 2-arylpropionic acids can be achieved through various methods. A common and effective approach involves the carbonylation of a corresponding styrene precursor, which can be synthesized from the appropriately substituted aryl bromide.

Workflow for Synthesis

G Start 2-Bromo-5-methylphenol Step1 Protection of Hydroxyl Group (e.g., with a silyl ether) Start->Step1 Step2 Heck Reaction with Ethylene (Pd catalyst) Step1->Step2 Intermediate Protected 2-vinyl-4-methylphenol Step2->Intermediate Step3 Hydroxycarbonylation (Pd catalyst, CO, H₂O) Intermediate->Step3 Step4 Deprotection Step3->Step4 End This compound Step4->End

Caption: A plausible synthetic route to the target molecule.

Detailed Step-by-Step Protocol (Example)

This protocol is adapted from general methods for the synthesis of 2-arylpropionic acids.

  • Protection : To a solution of 2-bromo-5-methylphenol in dichloromethane (DCM), add a suitable protecting group for the phenol, such as tert-butyldimethylsilyl chloride (TBDMSCl), and an amine base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Heck Reaction : In a pressure vessel, combine the protected aryl bromide, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base in a suitable solvent. Pressurize with ethylene gas and heat the reaction mixture.

  • Hydroxycarbonylation : Following the Heck reaction, introduce carbon monoxide (CO) and water into the reaction mixture, maintaining the palladium catalyst. This step converts the styrene intermediate into the carboxylic acid.

  • Deprotection and Purification : After the carbonylation, remove the protecting group (e.g., with a fluoride source for a silyl ether). Purify the final product by extraction and column chromatography or recrystallization.

Conclusion

This guide provides a detailed, predictive spectroscopic profile for this compound. By grounding our predictions in the analysis of structural analogues and fundamental spectroscopic principles, we offer a valuable resource for researchers working on the synthesis, isolation, or characterization of this compound. The included experimental protocols provide a clear path for the empirical validation of the data presented herein. This work underscores the power of a synergistic approach, combining theoretical prediction with established experimental methodology, to advance our understanding of novel chemical structures.

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid. In the absence of extensive, formally published fragmentation studies on this specific molecule, this document leverages established principles of mass spectrometry and spectral data from close structural analogues to construct a reliable and scientifically-grounded predictive framework. We will explore the distinct fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions, providing researchers, scientists, and drug development professionals with the diagnostic tools necessary for the structural elucidation and characterization of this and related compounds.

Introduction and Rationale

This compound belongs to the family of substituted phenylpropanoic acids, a structural motif present in various pharmaceuticals, metabolites, and industrial chemicals.[1] Accurate structural confirmation is a cornerstone of any chemical analysis, from metabolite identification in drug discovery to quality control in chemical synthesis. Mass spectrometry stands as a primary tool for this purpose, offering unparalleled sensitivity and structural insight through the controlled fragmentation of a target molecule.[2]

The fragmentation pattern of a molecule in a mass spectrometer is a veritable fingerprint, dictated by its intrinsic chemical structure. The location of functional groups—in this case, a carboxylic acid, a phenolic hydroxyl group, and a methyl group on an aromatic ring—governs the pathways by which the ionized molecule dissipates excess energy, breaking apart into a predictable constellation of smaller, charged fragments. Understanding these pathways is critical for confident spectral interpretation.

This guide will systematically deconstruct the probable fragmentation patterns of the title compound (Molecular Weight: 180.20 g/mol ), first under the high-energy conditions of Electron Ionization (EI-MS) and second, via the collision-induced dissociation (CID) of precursor ions generated by Electrospray Ionization (ESI-MS/MS).

Predicted Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation.[3] The resulting mass spectrum provides a wealth of structural information. The fragmentation of this compound (M) is predicted to be dominated by cleavages adjacent to the functional groups and the aromatic ring.

The molecular ion (M•+), with a mass-to-charge ratio (m/z) of 180, is expected to be observed. The primary fragmentation pathways are hypothesized as follows:

  • Loss of the Carboxyl Group: The most facile cleavage is anticipated to be the loss of the carboxyl radical (•COOH, 45 Da). This is a characteristic fragmentation pathway for carboxylic acids, resulting in the formation of a stable, resonance-delocalized benzylic carbocation.[4] This fragment is predicted to be the base peak in the spectrum.

  • Loss of the Propionic Acid Side Chain: Alpha cleavage can lead to the scission of the entire propionic acid side chain, resulting in a fragment corresponding to the hydroxy-methyl-phenyl cation.

  • Ortho-Effect leading to Water Loss: The presence of a hydroxyl group ortho to the propionic acid side chain can facilitate the intramolecular loss of a water molecule (H₂O, 18 Da), a common rearrangement in such structures.

  • Aromatic Ring Fragmentation: Subsequent fragmentation of the aromatic portion can lead to characteristic ions, such as the tropylium ion or related substituted aromatic cations.

Table 1: Predicted Key Fragment Ions in EI-MS
m/z (Predicted) Proposed Loss Proposed Fragment Structure Notes
180-[M]•+Molecular Ion
162-H₂O[M - H₂O]•+Result of ortho-effect rearrangement
135-COOH[M - COOH]+Predicted Base Peak . Benzylic carbocation stabilized by the substituted ring.
107-CH(CH₃)COOH[C₇H₇O]+Hydroxy-methyl-phenyl cation
91-C₂H₄O₂ from 135[C₇H₇]+Tropylium ion, a common aromatic fragment

Diagram 1: Proposed EI Fragmentation Pathway

EI_Fragmentation M M•+ (m/z 180) 2-(2'-OH-4'-Me-phenyl)propionic acid F135 [M - COOH]+ (m/z 135) Base Peak M->F135 - •COOH (45 Da) F162 [M - H₂O]•+ (m/z 162) M->F162 - H₂O (18 Da) F107 [C₇H₇O]+ (m/z 107) F135->F107 - C₂H₄ (28 Da) F91 [C₇H₇]+ (m/z 91) F107->F91 - CO (28 Da)

Caption: Predicted EI fragmentation pathways for this compound.

Predicted ESI-MS/MS Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated [M+H]+ or deprotonated [M-H]- molecules with minimal in-source fragmentation.[3][5] Structural information is obtained by selecting these precursor ions and subjecting them to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Negative Ion Mode ([M-H]⁻)

Carboxylic acids and phenols are acidic, making them ideal candidates for analysis in negative ion mode.[6] The precursor ion will be the deprotonated molecule at m/z 179 .

  • Decarboxylation (Loss of CO₂): The most characteristic fragmentation of a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂, 44 Da). This is typically a very facile and dominant fragmentation pathway, leading to a highly abundant product ion.

  • Loss of Water (H₂O): Subsequent or alternative fragmentation could involve the loss of water, although this is less common for the deprotonated species compared to decarboxylation.

Diagram 2: Proposed ESI Fragmentation Pathway ([M-H]⁻)

ESI_Negative Precursor [M-H]⁻ (m/z 179) Product1 [M-H-CO₂]⁻ (m/z 135) Precursor->Product1 - CO₂ (44 Da)

Caption: Primary CID fragmentation of the [M-H]⁻ precursor ion.

Positive Ion Mode ([M+H]⁺)

In positive ion mode, the molecule will be protonated, likely at the carboxylic acid carbonyl or the phenolic hydroxyl group, yielding a precursor ion at m/z 181 .

  • Loss of Water (H₂O): Protonation facilitates the elimination of neutral molecules. The loss of water (H₂O, 18 Da) is highly probable, driven by the presence of the two hydroxyl groups (one phenolic, one carboxylic).

  • Loss of Formic Acid (HCOOH): Another common pathway for protonated propionic acids is the rearrangement and loss of a neutral formic acid molecule (HCOOH, 46 Da).

  • Combined Losses: Sequential losses, such as the loss of water followed by the loss of carbon monoxide (CO, 28 Da), are also highly plausible.

Diagram 3: Proposed ESI Fragmentation Pathway ([M+H]⁺)

ESI_Positive Precursor [M+H]⁺ (m/z 181) Product1 [M+H-H₂O]⁺ (m/z 163) Precursor->Product1 - H₂O (18 Da) Product2 [M+H-HCOOH]⁺ (m/z 135) Precursor->Product2 - HCOOH (46 Da) Product3 [M+H-H₂O-CO]⁺ (m/z 135) Product1->Product3 - CO (28 Da)

Caption: Primary CID fragmentation pathways for the [M+H]⁺ precursor ion.

Table 2: Predicted Key Precursor and Product Ions in ESI-MS/MS
Ion Mode Precursor (m/z) Product Ion (m/z) Proposed Neutral Loss
Negative179135CO₂ (44 Da)
Positive181163H₂O (18 Da)
Positive181135HCOOH (46 Da)
Positive163135CO (28 Da)

Experimental Protocols

To validate the predicted fragmentation patterns, the following generalized protocols are recommended.

Protocol for GC-EI-MS Analysis

This protocol is suitable for the analysis of the derivatized (e.g., methylated or silylated) acid to improve volatility.

  • Sample Preparation: Derivatize 1 mg/mL of the compound in a suitable solvent (e.g., methanol) using diazomethane or a silylating agent like BSTFA to form the methyl ester or TMS-ester, respectively.

  • GC-MS System: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Scan from m/z 40 to 400.

  • Data Analysis: Compare the resulting spectrum against the predicted fragments and spectral libraries.

Protocol for LC-ESI-MS/MS Analysis

This protocol is suitable for the direct analysis of the underivatized acid.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile (with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode) to a final concentration of 10 µg/mL.

  • LC-MS System: A UHPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5 mM Ammonium Acetate for negative mode).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or 5 mM Ammonium Acetate for negative mode).

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.

  • MS/MS Acquisition:

    • Perform a full scan to identify the precursor ions ([M-H]⁻ at m/z 179 and [M+H]⁺ at m/z 181).

    • Perform product ion scans on the selected precursors, ramping collision energy (e.g., 10-40 eV) to observe the fragmentation patterns.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to yield highly diagnostic ions that enable its unambiguous identification. In EI-MS, the base peak is expected at m/z 135 , corresponding to the loss of the carboxyl group. In ESI-MS/MS, the key transitions are m/z 179 → 135 in negative mode (loss of CO₂) and m/z 181 → 163 (loss of H₂O) or m/z 181 → 135 (loss of HCOOH) in positive mode. These predictive insights, grounded in the established fragmentation behavior of analogous structures, provide a robust framework for researchers engaged in the analysis of substituted phenylpropanoic acids.

References

An In-Depth Technical Guide to the Potential Biological Activities of 2-(2'-Hydroxy-4'-methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the hypothesized biological activities of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a structured approach to investigating the therapeutic potential of this compound, drawing upon established principles of pharmacology and medicinal chemistry.

Introduction: Unveiling a Potential Therapeutic Agent

Arylpropionic acid derivatives represent a cornerstone of modern pharmacotherapy, with prominent members such as ibuprofen and naproxen being widely utilized as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] These agents are renowned for their analgesic, anti-inflammatory, and antipyretic properties.[1][3] The subject of this guide, this compound, is a naturally occurring compound that shares structural similarities with this important class of drugs.[4][5] This structural analogy provides a strong rationale for investigating its potential biological activities, particularly in the realms of inflammation and pain management.

This document will therefore explore the hypothesized anti-inflammatory and analgesic properties of this compound, propose a likely mechanism of action, and provide detailed experimental protocols for the validation of these activities.

Hypothesized Biological Activities and Mechanism of Action

Based on its structural resemblance to known arylpropionic acid NSAIDs, the primary hypothesized biological activities for this compound are:

  • Anti-inflammatory Activity: The potential to reduce inflammation.

  • Analgesic Activity: The potential to alleviate pain.

The therapeutic effects of most arylpropionic acid derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in gastrointestinal cytoprotection, while COX-2 is inducible and mediates inflammation.[1] We hypothesize that this compound exerts its potential anti-inflammatory and analgesic effects through the inhibition of these enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

Visualizing the Proposed Mechanism of Action

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2, PGH2) COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Test_Compound This compound Test_Compound->COX_Enzymes Inhibition

Caption: Proposed mechanism of action via COX enzyme inhibition.

In Vitro Evaluation of Anti-inflammatory Activity

To investigate the anti-inflammatory potential of this compound, a series of in vitro assays are recommended.

Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of the test compound to inhibit COX-1 and COX-2 enzymes.

Experimental Protocol:

  • Preparation of Reagents: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound at various concentrations. A known NSAID (e.g., ibuprofen) should be used as a positive control.

  • Assay Procedure:

    • Add assay buffer, heme, and the enzyme to a 96-well plate.

    • Add the test compound or control at desired concentrations and incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate to allow for prostaglandin production.

    • Stop the reaction and measure the amount of prostaglandin G2 produced using a colorimetric or fluorometric method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Hypothetical Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound15.25.8
Ibuprofen (Control)12.58.3
Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This cell-based assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in immune cells.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in appropriate media.

  • Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits.

  • Data Analysis: Determine the percentage of inhibition of cytokine production at each concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay

This assay measures the compound's ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 from the cytokine production protocol.

  • Incubation: Incubate the cells for 24 hours.

  • NO Measurement: Collect the supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production.

In Vitro Screening Workflow

In_Vitro_Workflow Start Test Compound COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay Macrophage_Assay LPS-Stimulated Macrophage Assay Start->Macrophage_Assay Data_Analysis Data Analysis & IC50 Determination COX_Assay->Data_Analysis Cytokine_Analysis TNF-α & IL-6 Measurement (ELISA) Macrophage_Assay->Cytokine_Analysis NO_Analysis Nitric Oxide Measurement (Griess Assay) Macrophage_Assay->NO_Analysis Cytokine_Analysis->Data_Analysis NO_Analysis->Data_Analysis

Caption: Workflow for in vitro anti-inflammatory screening.

In Vivo Confirmation of Anti-inflammatory Activity

Positive results from in vitro assays should be followed by in vivo studies to confirm the anti-inflammatory effects in a whole-organism model.

Carrageenan-Induced Paw Edema in Rodents

This is a standard and widely used model for acute inflammation.[7][8][9]

Experimental Protocol:

  • Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups (e.g., control, standard drug like indomethacin, and different doses of the test compound). Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[9]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[9]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Hypothetical Data Presentation:

Treatment Group (Dose)Paw Volume Increase at 3h (mL)% Inhibition
Control (Vehicle)0.85 ± 0.05-
Indomethacin (10 mg/kg)0.25 ± 0.0370.6%
Test Compound (50 mg/kg)0.55 ± 0.0435.3%
Test Compound (100 mg/kg)0.35 ± 0.0358.8%

In Vivo Anti-inflammatory Testing Workflow

In_Vivo_Anti_Inflammatory_Workflow Start Select Rodent Model Grouping Animal Grouping & Dosing Start->Grouping Induction Carrageenan Injection Grouping->Induction Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Caption: Workflow for in vivo anti-inflammatory testing.

Evaluation of Analgesic Activity

To assess the pain-relieving potential of the compound, both peripheral and central analgesic models are recommended.

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model evaluates the ability of a compound to reduce visceral pain.[9][10]

Experimental Protocol:

  • Animal Grouping and Dosing: Similar to the anti-inflammatory model, group and dose the animals with the test compound, a standard drug (e.g., aspirin), and a vehicle.

  • Induction of Writhing: After a specified time, inject a 0.6% solution of acetic acid intraperitoneally to induce a writhing response (stretching of the abdomen and hind limbs).[9]

  • Observation: Immediately after the injection, place the animals in an observation chamber and count the number of writhes for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

Hot Plate Test (Central Analgesia)

This model assesses the central analgesic activity of a compound.[10][11]

Experimental Protocol:

  • Animal Grouping and Dosing: Group and dose the animals as previously described.

  • Baseline Measurement: Before administering the compound, determine the baseline reaction time of each animal by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the time until it shows a sign of discomfort (e.g., licking its paws or jumping).

  • Post-Dosing Measurement: At various time points after administration of the test compound (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record the reaction time. A cut-off time is set to prevent tissue damage.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each group at each time point.

Analgesic Activity Assessment Workflow

Analgesic_Workflow Start Select Rodent Model Peripheral Acetic Acid-Induced Writhing Test Start->Peripheral Central Hot Plate Test Start->Central Peripheral_Analysis Count Writhes & Calculate % Inhibition Peripheral->Peripheral_Analysis Central_Analysis Measure Reaction Time & Calculate %MPE Central->Central_Analysis Conclusion Assess Analgesic Profile Peripheral_Analysis->Conclusion Central_Analysis->Conclusion

References

Mechanism of action of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Abstract

This technical guide delineates the proposed mechanism of action for this compound, a natural product with limited direct characterization in scientific literature. Based on its structural classification as an arylpropionic acid, this document posits that its primary biological activity stems from the inhibition of cyclooxygenase (COX) enzymes, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). We provide a detailed exploration of the arachidonic acid cascade, the roles of COX-1 and COX-2 isoforms, and the downstream consequences of their inhibition. Furthermore, this guide furnishes comprehensive, field-proven experimental protocols for researchers to validate this hypothesis, including in vitro enzyme inhibition assays and cell-based functional assessments. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to investigate the pharmacological profile of this compound.

Introduction and Current Knowledge Gap

This compound is a phenolic compound isolated from natural sources such as Thymus serpyllum L. While its existence is documented, there is a notable absence of in-depth research into its specific mechanism of action. Its chemical architecture, featuring a propionic acid moiety attached to an aromatic ring, places it squarely within the arylpropionic acid class of compounds. This class includes some of the most well-known NSAIDs, such as ibuprofen and naproxen.[1][2]

Given this structural analogy, it is scientifically reasonable to hypothesize that this compound shares the primary mechanism of action of this class: the inhibition of cyclooxygenase (COX) enzymes. This guide proceeds on this well-founded hypothesis, providing the theoretical framework and practical methodologies to rigorously test it.

Proposed Core Mechanism: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory, analgesic, and antipyretic effects of arylpropionic acid derivatives are predominantly mediated through their inhibition of the COX enzymes.[3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for "housekeeping" functions. It synthesizes prostaglandins that protect the gastrointestinal mucosa and maintain renal blood flow.[3][5]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by stimuli such as lipopolysaccharide (LPS), cytokines, and growth factors.[6][7] The prostaglandins produced by COX-2 are the principal mediators of the inflammatory response.[3]

The therapeutic benefits of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastric irritation, are linked to the simultaneous inhibition of COX-1.[5] Therefore, determining the relative selectivity of this compound for COX-1 versus COX-2 is a critical aspect of its pharmacological characterization.

Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition

The following diagram illustrates the arachidonic acid cascade and the proposed point of intervention for this compound.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Physiological Prostaglandins PGH2_1->Prostaglandins_1 Isomerases Prostaglandins_2 Inflammatory Prostaglandins PGH2_2->Prostaglandins_2 Isomerases GI_Protection_Renal_Function GI_Protection_Renal_Function Prostaglandins_1->GI_Protection_Renal_Function Exert Effects Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins_2->Inflammation_Pain_Fever Exert Effects Compound 2-(2'-Hydroxy-4'-methylphenyl) propionic acid Compound->COX1 Inhibition Compound->COX2 Inhibition

Figure 1: Proposed inhibition of the cyclooxygenase pathway by the topic compound.

Experimental Validation Protocols

To substantiate the hypothesis that this compound functions as a COX inhibitor, a series of in vitro and cell-based assays are required.

In Vitro Cyclooxygenase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. This allows for the determination of the half-maximal inhibitory concentration (IC50) for each isoform and thus the selectivity index.[8][9]

Objective: To determine the IC50 values of this compound for ovine COX-1 and human recombinant COX-2.

Data Presentation: Materials and Reagents

ReagentRecommended SupplierExample Catalog Number
Ovine COX-1 EnzymeCayman Chemical60100
Human Recombinant COX-2 EnzymeCayman Chemical60122
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)N/AN/A
HematinCayman Chemical701053
Arachidonic Acid (substrate)Cayman Chemical90010
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)Sigma-AldrichT3134
This compoundN/A (Requires sourcing)N/A
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well MicroplateCorning3596

Experimental Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO.

    • Prepare working solutions of enzymes, co-factors (hematin, TMPD), and substrate (arachidonic acid) in cold COX Assay Buffer immediately before use.[10]

  • Assay Procedure (Colorimetric Method):

    • To the wells of a 96-well plate, add 150 µL of assay buffer, 10 µL of hemin, and 10 µL of either COX-1 or COX-2 enzyme.

    • Add 10 µL of the test compound solution at various concentrations (typically in a serial dilution). For control wells, add 10 µL of DMSO.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately measure the absorbance at 590 nm over a period of 5 minutes using a plate reader. The rate of change in absorbance is proportional to COX activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The COX-2 selectivity index can be calculated as (IC50 for COX-1) / (IC50 for COX-2).

COX_Inhibition_Assay_Workflow Start Start: Prepare Reagents Add_Reagents Add Buffer, Hemin, and COX-1 or COX-2 to 96-well plate Start->Add_Reagents Add_Compound Add Test Compound (serial dilutions) or DMSO (control) Add_Reagents->Add_Compound Pre_Incubate Pre-incubate at 37°C for 10 minutes Add_Compound->Pre_Incubate Initiate_Reaction Initiate reaction with Arachidonic Acid Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 590 nm (kinetic read) Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate % Inhibition and Determine IC50 values Measure_Absorbance->Analyze_Data End End: Report IC50 and Selectivity Analyze_Data->End

Figure 2: Workflow for the in vitro COX inhibition assay.

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay measures the downstream effect of COX inhibition in a cellular context. Macrophages or monocytic cell lines are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent production of Prostaglandin E2 (PGE2).[6] The ability of the test compound to reduce PGE2 levels is a functional measure of its anti-inflammatory potential.[11]

Objective: To quantify the inhibition of LPS-induced PGE2 production by this compound in a macrophage cell line (e.g., RAW 264.7 or THP-1).

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture macrophage cells (e.g., THP-1 monocytes differentiated into macrophages with PMA) in appropriate media.

    • Seed the cells into a 24-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and COX-2 expression.[12][13] Include unstimulated and vehicle-treated (DMSO + LPS) controls.

    • Incubate for 24 hours to allow for PGE2 accumulation in the supernatant.

  • Supernatant Collection and Analysis:

    • Carefully collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.[14][15]

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the vehicle-treated control.

    • Determine the IC50 value for the inhibition of PGE2 production by plotting the data as described for the enzyme assay.

PGE2_Assay_Workflow Start Start: Seed Macrophages in 24-well plate Pretreat Pre-treat cells with Test Compound (1 hour) Start->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours at 37°C Stimulate->Incubate Collect_Supernatant Collect Cell Culture Supernatant Incubate->Collect_Supernatant ELISA Quantify PGE2 concentration using ELISA kit Collect_Supernatant->ELISA Analyze Calculate % Inhibition and determine IC50 ELISA->Analyze End End: Report IC50 for PGE2 Inhibition Analyze->End

Figure 3: Workflow for the cell-based PGE2 production assay.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest a mechanism of action centered on the inhibition of cyclooxygenase enzymes, consistent with other arylpropionic acid derivatives. The experimental protocols detailed in this guide provide a robust framework for formally testing this hypothesis and characterizing the compound's potency and selectivity. Successful validation would classify this compound as a novel NSAID and pave the way for further preclinical development, including in vivo studies of its anti-inflammatory and analgesic efficacy and a comprehensive safety assessment.

References

2-(2'-Hydroxy-4'-methylphenyl)propionic acid as a natural product

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2'-Hydroxy-4'-methylphenyl)propionic acid: A Natural Product Perspective for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a phenolic compound identified as a natural product. This document, intended for researchers, scientists, and professionals in drug development, delves into the compound's natural origins, physicochemical properties, and potential biological activities. While its structural resemblance to the well-established class of 2-arylpropionic acids (profens) suggests potential anti-inflammatory properties, this guide also explores its known metabolic context. Detailed methodologies for its synthesis and proposed protocols for biological evaluation are presented to facilitate further investigation into its therapeutic potential. This guide serves as a foundational resource, consolidating current knowledge and outlining future research directions for this intriguing natural compound.

Introduction and Chemical Identity

This compound is a substituted phenolic acid belonging to the class of phenylpropanoic acids.[1] Its structure, featuring a propionic acid moiety attached to a hydroxy-methyl-substituted phenyl ring, places it in a class of compounds with significant biological relevance. Notably, this compound has been identified as a natural product, originating from the herb Thymus serpyllum L., commonly known as wild thyme.[2] This discovery is of particular interest to the scientific community as it expands the known diversity of naturally occurring phenylpropionic acids.

The structural similarity of this compound to synthetic non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are also 2-arylpropionic acid derivatives, suggests that it may possess analogous biological activities, such as cyclooxygenase (COX) inhibition.[3][4] This guide will explore the available information on its natural occurrence, chemical properties, and potential as a bioactive compound.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueSource
CAS Number 111044-84-9ChemFaces[2]
Molecular Formula C10H12O2PubChem
Molecular Weight 180.20 g/mol PubChem
IUPAC Name 2-(2-hydroxy-4-methylphenyl)propanoic acidPubChem
Natural Source Thymus serpyllum L.ChemFaces[2]

Natural Occurrence and Metabolic Origin

The primary documented natural source of this compound is the herb Thymus serpyllum L., a plant belonging to the Lamiaceae (mint) family.[2] While the complete biosynthetic pathway within the plant has not been fully elucidated, evidence from metabolic studies in mammals suggests a potential route. Research on the metabolism of (R)-(+)-pulegone, a major constituent of pennyroyal oil, which is also found in some Thymus species, has identified this compound as a urinary metabolite.[2]

The proposed metabolic pathway involves the transformation of pulegone to menthofuran.[2] Menthofuran is then further metabolized through a series of reactions, including the formation of reactive intermediates.[2] Subsequent hydration, dehydration, and rearrangement reactions could lead to the formation of this phenolic acid.[2] This metabolic link provides a plausible, though not definitively proven, biosynthetic origin for the compound in plants that produce pulegone and its derivatives.

Hydroxyphenylpropionic acids are a broad class of compounds found in nature, often as metabolites of more complex polyphenols.[5][6][7] For instance, 3-(4-hydroxyphenyl)propionic acid is a known metabolite of procyanidins from sources like apples and grape seeds, formed through the action of gut microbiota.[8]

Chemical Synthesis

For research purposes, a reliable synthetic route is essential to obtain pure this compound, bypassing the need for extraction from natural sources. While a specific synthesis for this exact isomer is not extensively documented in readily available literature, a general approach can be devised based on established methods for synthesizing related 2-arylpropionic acids.[9][10]

Proposed Synthetic Pathway

A plausible synthetic route could start from 3-methylphenol, proceeding through Friedel-Crafts acylation, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis, or a Darzens condensation followed by rearrangement and hydrolysis. A multi-step synthesis starting from p-xylene has also been described for a related compound, 2-(4-methylphenyl)propionic acid, which could be adapted.[11]

Illustrative Synthetic Protocol (Hypothetical)

The following protocol is a generalized and hypothetical representation of how this compound could be synthesized.

Step 1: Friedel-Crafts Propionylation of m-Cresol

  • To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add propionyl chloride dropwise.

  • Slowly add m-cresol (3-methylphenol) to the mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydroxy-4-methylpropiophenone.

Step 2: Willgerodt-Kindler Reaction

  • Mix 2-hydroxy-4-methylpropiophenone with sulfur and morpholine.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and hydrolyze the resulting thioamide by heating with a strong acid or base (e.g., sulfuric acid or sodium hydroxide).

  • Acidify the reaction mixture to precipitate the crude this compound.

  • Recrystallize the crude product from a suitable solvent to obtain the pure compound.

Potential Biological Activities and Mechanism of Action

The structural similarity of this compound to the "profen" class of NSAIDs strongly suggests that it may exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[3] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3]

Hypothesized Mechanism of Action: COX Inhibition

It is hypothesized that this compound could act as a competitive inhibitor of COX-1 and/or COX-2. The carboxylic acid moiety is crucial for binding to the active site of the enzyme, while the substituted phenyl ring contributes to the hydrophobic interactions. The specific substitutions on the phenyl ring (hydroxyl and methyl groups) would influence the compound's selectivity and potency for the COX isoforms.

Diagram 1: Hypothesized Mechanism of Action - COX Inhibition

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Substrate PGs Prostaglandins (Inflammation, Pain) COX->PGs Catalysis Compound 2-(2'-Hydroxy-4'-methylphenyl) propionic acid Compound->COX Inhibition G cluster_isolation Isolation cluster_testing Biological Testing Plant Thymus serpyllum L. (Dried, Powdered) Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction Purification Chromatography (Silica Gel, HPLC) Extraction->Purification Compound Pure Compound Purification->Compound Assay In Vitro COX Inhibition Assay Compound->Assay Data IC50 Determination Assay->Data

References

Introduction: The Phenylpropanoic Acid Scaffold - A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Phenylpropanoic Acid Derivatives

Phenylpropanoic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry. This structural motif is famously embodied in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and ketoprofen, which have been mainstays in pain and inflammation management for decades.[1] The therapeutic relevance of this scaffold, however, extends far beyond inflammation. Recent advancements have unveiled its potential across a diverse range of therapeutic areas, including oncology, metabolic disorders like type 2 diabetes, and neurodegenerative diseases.[2][3][4]

The versatility of the phenylpropanoic acid core—a phenyl ring linked to a propanoic acid moiety—allows for extensive chemical modification. This adaptability enables chemists to fine-tune its physicochemical properties and stereochemistry to achieve desired interactions with a wide array of biological targets. By systematically altering substituents on the aromatic ring, modifying the carboxylic acid group, or introducing chirality at the alpha-carbon, researchers can develop derivatives with novel mechanisms of action and improved therapeutic profiles.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It eschews a rigid template to instead provide a narrative that mirrors the logical, iterative, and multidisciplinary workflow of modern drug discovery. We will journey from rational target-based design and synthesis to rigorous characterization, biological screening, and lead optimization, offering both the "how" and the crucial "why" behind each experimental choice.

Chapter 1: Rational Design & Synthesis Strategies

The discovery of a novel therapeutic agent begins not in the lab, but with a strategic plan. This chapter outlines the foundational steps of identifying a biological target, employing computational tools to predict molecular interactions, and executing a robust synthetic strategy to bring candidate molecules to life.

Target Identification and Rationale

The selection of a biological target is the critical first step that dictates the entire discovery cascade. The choice is driven by a deep understanding of disease pathophysiology. For phenylpropanoic acid derivatives, the historical precedent of NSAIDs provides a clear starting point, but the scaffold's potential is much broader.

  • Anti-Inflammatory Agents (COX Inhibition): The primary mechanism of traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[5][6] The discovery of two isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation), opened the door for designing COX-2 selective inhibitors to reduce gastrointestinal side effects.[1] Novel derivatives are often designed to achieve dual COX inhibition or to modulate activity in new ways.[5][7]

  • Antidiabetic Agents (GPCR Agonism): G-protein coupled receptors (GPCRs) are a major class of drug targets. Phenylpropanoic acid derivatives have been successfully developed as potent agonists for receptors like Free Fatty Acid Receptor 1 (FFA1/GPR40) and GPR120.[8][9] Agonism of these receptors can enhance glucose-dependent insulin secretion, making them attractive targets for type 2 diabetes.[4][8]

  • Anticancer Agents (Enzyme Inhibition & Pathway Modulation): The search for novel anticancer agents has identified several targets for phenylpropanoic acid derivatives. These include enzymes like Sirtuin 2 (SIRT2) and growth factor receptors like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[2] The goal is to design molecules that can selectively inhibit the proliferation of cancer cells.[2][10]

  • Neuroprotective Agents (Modulating Pathological Aggregation): In neurodegenerative diseases such as Alzheimer's, the aggregation of proteins like amyloid-β is a key pathological feature. Certain sulfopropanoic acid derivatives have been investigated for their ability to interfere with this aggregation process, representing a disease-modifying approach.[3][11]

Computational Chemistry in Drug Design

Before any synthesis is attempted, in silico methods are used to prioritize compounds, predict their binding affinity, and understand their potential interactions with the target. This computational pre-screening saves significant time and resources.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the drug candidate) when bound to a receptor (the target protein). The output provides a binding score, which estimates binding affinity, and visualizes the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This is crucial for understanding how a molecule achieves its effect.[5][12]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling approach that correlates variations in the chemical structure of compounds with their biological activity.[13][14] By analyzing a set of known active and inactive compounds, a QSAR model can predict the activity of new, unsynthesized molecules, guiding chemists to focus on designs with the highest probability of success.[15]

G cluster_0 Computational Design Workflow Target Target Identification (e.g., COX-2, GPR40, EGFR) Database Virtual Compound Library Design Target->Database Docking Molecular Docking (Predict Binding Mode & Affinity) Database->Docking QSAR QSAR Modeling (Predict Activity) Database->QSAR Analysis In Silico Hit Prioritization (Rank Candidates) Docking->Analysis QSAR->Analysis Synthesis Selection for Synthesis Analysis->Synthesis G cluster_1 Compound Characterization Workflow Synthesis Crude Synthetic Product Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Pure_Compound Isolated Compound Purification->Pure_Compound NMR NMR (¹H, ¹³C) Structural Confirmation Pure_Compound->NMR MS HRMS Formula Confirmation Pure_Compound->MS HPLC HPLC Purity Assessment (>95%) Pure_Compound->HPLC Verified Verified Compound (Structure & Purity Confirmed) NMR->Verified MS->Verified HPLC->Verified G cluster_2 The Iterative Drug Discovery Cycle Design Rational Design (Hypothesis-Driven) Synthesize Synthesis & Purification Design->Synthesize Prioritized Candidates Test Biological Testing (In Vitro / In Vivo) Synthesize->Test Pure Compounds Analyze SAR Analysis (Generate New Hypothesis) Test->Analyze Activity Data Analyze->Design Design Principles (e.g., 'Add EWG at R1')

References

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 2-(2'-Hydroxy-4'-methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the multi-step synthesis of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid, a member of the pharmacologically significant arylpropionic acid class. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It outlines a robust synthetic strategy commencing from readily available m-cresol, proceeding through a key Fries Rearrangement, and culminating in the target molecule. This guide emphasizes mechanistic understanding, experimental causality, and provides detailed, self-validating protocols to ensure reproducibility and success.

Introduction

The 2-arylpropionic acids represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members including ibuprofen and naproxen.[1] Their therapeutic effect is primarily derived from the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins.[1] The target molecule of this guide, this compound, is a functionalized profen analogue and a known natural product, making its synthesis valuable for constructing derivative libraries for drug discovery and for studying its biological activities.

This application note details a logical and efficient three-step synthetic pathway designed for adaptability in a standard laboratory setting. The chosen strategy leverages well-understood, high-yielding reactions to ensure reliability.

Synthetic Strategy Overview

The synthesis begins with the commercially available starting material, m-cresol. The overall workflow is depicted below and involves three primary transformations:

  • Esterification: The phenolic hydroxyl group of m-cresol is acylated using propionyl chloride to form the stable ester, m-tolyl propionate.

  • Fries Rearrangement: The acyl group of the ester is induced to migrate to the ortho position of the aromatic ring, yielding the key intermediate, 2'-hydroxy-4'-methylpropiophenone. This classic reaction is pivotal for installing the carbon framework at the correct position.

  • Willgerodt-Kindler Reaction: The propiophenone intermediate is converted to the target this compound via a thioamide intermediate, followed by hydrolysis.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Willgerodt-Kindler Reaction A m-Cresol B m-Tolyl Propionate A->B  Propionyl Chloride, Pyridine C 2'-Hydroxy-4'-methylpropiophenone B->C  AlCl₃, High Temp. D This compound C->D  1. S₈, Morpholine  2. H₂SO₄, H₂O, Δ

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights: The Fries Rearrangement

The success of this synthesis hinges on the selective formation of the ortho-acylated phenol in Step 2. The Fries Rearrangement is an ideal choice for this transformation.[2]

Causality of Experimental Choices:

  • Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃), is used in stoichiometric amounts. This is because AlCl₃ coordinates not only to the carbonyl oxygen of the ester to initiate the reaction but also complexes with the phenolic oxygen of the product, preventing it from re-reacting.[2]

  • Mechanism: The reaction proceeds through the generation of an acylium carbocation (C₂H₅CO⁺).[3][4] This electrophile then attacks the activated aromatic ring in a manner analogous to a Friedel-Crafts acylation. While the exact mechanism can have both intermolecular and intramolecular character, the intermolecular pathway via the acylium ion is widely accepted.[4][5]

  • Regioselectivity: The reaction is highly temperature-dependent. Low temperatures (below 60°C) favor the formation of the para-substituted product due to thermodynamic control.[5] Conversely, high temperatures (above 160°C) favor the formation of the ortho-substituted product, which is the desired isomer in this protocol.[5] This is because the ortho product can form a stable chelated complex with the aluminum catalyst, which is favored at higher energies.

G Reactant m-Tolyl Propionate + AlCl₃ Complex1 Lewis Acid Complex (Coordination at C=O) Reactant->Complex1 Coordination Acylium Acylium Ion Intermediate + Phenoxide-AlCl₃ Complex Complex1->Acylium Rearrangement Attack Electrophilic Aromatic Substitution (Ortho Attack) Acylium->Attack High Temp Favors ProductComplex Chelated Ortho Product Complex (Thermodynamically Stable) Attack->ProductComplex Product 2'-Hydroxy-4'-methylpropiophenone (After Acid Workup) ProductComplex->Product H₃O⁺ Workup

Caption: Simplified mechanism of the ortho-selective Fries Rearrangement.

Detailed Experimental Protocol

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of m-Tolyl Propionate (Esterification)

Rationale: This step protects the phenolic hydroxyl group and prepares the substrate for the Fries Rearrangement. Pyridine acts as a base to neutralize the HCl byproduct.

Materials & Reagents Quantity M.W. Moles Notes
m-Cresol10.81 g108.140.10Reagent grade
Propionyl Chloride10.18 g92.520.11Handle with care (corrosive)
Pyridine8.70 g79.100.11Anhydrous
Dichloromethane (DCM)150 mL--Anhydrous

Procedure:

  • Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.

  • Dissolve m-cresol (0.10 mol) and pyridine (0.11 mol) in 100 mL of anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Add propionyl chloride (0.11 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the m-cresol spot indicates completion.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield m-tolyl propionate as a clear liquid.

Step 2: Fries Rearrangement to 2'-Hydroxy-4'-methylpropiophenone

Rationale: This critical step rearranges the ester to form the desired hydroxyketone. High temperature is used to favor the formation of the ortho isomer.

Materials & Reagents Quantity M.W. Moles Notes
m-Tolyl Propionate16.42 g164.200.10From Step 1
Aluminum Chloride (AlCl₃)20.00 g133.340.15Anhydrous, handle in a glovebox or under N₂
Nitrobenzene50 mL--Anhydrous, high-boiling solvent

Procedure:

  • Set up a 250 mL three-neck flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Caution: The addition of AlCl₃ is exothermic. In the flask, slowly add anhydrous AlCl₃ (0.15 mol) to the m-tolyl propionate (0.10 mol).

  • Once the initial exotherm subsides, begin heating the mixture to 165-170°C. The mixture will become a dark, viscous liquid.

  • Maintain this temperature for 3-4 hours.

  • In-Process Control: Monitor by taking small aliquots, quenching with ice/HCl, extracting with ether, and analyzing by TLC (8:2 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature, then carefully and slowly pour it onto 200 g of crushed ice containing 50 mL of concentrated HCl. This should be done in a large beaker behind a blast shield.

  • The product can be isolated by steam distillation. The ortho isomer is more volatile due to intramolecular hydrogen bonding and will distill over.[5] Alternatively, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization from ethanol/water.

Step 3: Willgerodt-Kindler Reaction to Final Product

Rationale: This reaction converts an aryl ketone into a carboxylic acid with the same number of carbons by forming a thioamide intermediate, which is then hydrolyzed.

Materials & Reagents Quantity M.W. Moles Notes
2'-Hydroxy-4'-methylpropiophenone8.21 g164.200.05From Step 2
Sulfur (S₈)2.56 g256.520.01Powdered
Morpholine8.71 g87.120.10Reagent grade
Sulfuric Acid (50% aq.)100 mL--Prepare by adding H₂SO₄ to water
Toluene50 mL--Reagent grade

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine the ketone (0.05 mol), sulfur (0.01 mol), and morpholine (0.10 mol).

  • Heat the mixture to reflux (approx. 130-140°C) for 6-8 hours. The reaction mixture will darken.

  • Cool the mixture to room temperature. The intermediate thiomorpholide may crystallize.

  • Hydrolysis: Add 100 mL of 50% sulfuric acid and 50 mL of toluene to the flask.

  • Heat the biphasic mixture to reflux and stir vigorously for 12-18 hours.

  • Cool the reaction to room temperature. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine all organic layers and extract the acidic product with 1 M NaOH solution (3 x 50 mL).

  • Combine the basic aqueous extracts and cool in an ice bath. Carefully acidify to pH ~2 with concentrated HCl. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., toluene or ethanol/water) to obtain pure this compound.

Data Summary & Characterization

Expected Yields and Reaction Parameters
Step Transformation Key Reagents Temp (°C) Expected Yield
1EsterificationPropionyl Chloride, Pyridine0 → 2585-95%
2Fries RearrangementAlCl₃165-17050-65% (ortho)
3Willgerodt-KindlerS₈, Morpholine, H₂SO₄Reflux70-85%
Expected Characterization Data for Final Product
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₀H₁₂O₂

  • Molecular Weight: 164.20 g/mol

  • ¹H NMR (CDCl₃, δ): ~1.5 (d, 3H, -CH(CH₃)), ~2.3 (s, 3H, Ar-CH₃), ~3.8 (q, 1H, -CH(CH₃)), ~6.7-7.1 (m, 3H, Ar-H), ~9-11 (br s, 1H, -COOH), phenolic -OH may be broad.

  • ¹³C NMR (CDCl₃, δ): ~18 (CH₃), ~21 (Ar-CH₃), ~45 (CH-COOH), ~118-135 (Ar-C), ~155 (Ar-C-OH), ~180 (COOH).

  • IR (KBr, cm⁻¹): ~3300-2500 (broad, O-H stretch of acid), ~1700 (C=O stretch), ~1600, 1500 (C=C aromatic).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in Step 2 1. Insufficient temperature. 2. AlCl₃ is not anhydrous. 3. Reaction time too short.1. Ensure the reaction temperature is consistently >160°C. 2. Use freshly opened, high-purity anhydrous AlCl₃. 3. Extend reaction time and monitor by TLC.
High yield of para isomer in Step 2 Reaction temperature was too low.The isomers can often be separated by steam distillation or careful column chromatography. Ensure higher temperatures in subsequent runs.
Incomplete hydrolysis in Step 3 1. Insufficient hydrolysis time. 2. Acid concentration too low.1. Extend the reflux time for the hydrolysis step. 2. Ensure the sulfuric acid concentration is correct.
Product difficult to purify Presence of starting materials or byproducts.Re-run column chromatography with a shallower gradient or attempt recrystallization from a different solvent system.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, particularly the temperature-controlled Fries Rearrangement, researchers can successfully produce this valuable compound for further investigation in materials science and pharmaceutical development.

References

Application Notes and Protocols for the Enantioselective Synthesis of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the enantioselective synthesis of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid, a chiral carboxylic acid with potential applications in pharmaceutical research and development. Recognizing the stereospecific nature of many biological interactions, this guide details two robust and distinct methodologies for obtaining the desired enantiomerically enriched product: Asymmetric Hydrogenation of a Prochiral Precursor and Enzymatic Kinetic Resolution of a Racemic Ester . The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices. Furthermore, a validated chiral High-Performance Liquid Chromatography (HPLC) method for the determination of enantiomeric excess is presented.

Introduction

2-Arylpropionic acids, commonly known as "profens," are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these compounds is often resides in a single enantiomer, typically the (S)-form, which is a more potent inhibitor of cyclooxygenase (COX) enzymes.[1] Consequently, the development of efficient stereoselective syntheses for profens is of paramount importance in the pharmaceutical industry to maximize therapeutic efficacy and minimize potential side effects associated with the less active enantiomer.

This compound is a member of this class, and its enantioselective synthesis presents a unique challenge due to the presence of a phenolic hydroxyl group. This guide outlines two distinct and effective strategies to achieve high enantiopurity for this target molecule. The first approach, Asymmetric Hydrogenation , offers a direct route to the desired enantiomer from a prochiral acrylic acid derivative. This method necessitates the protection of the phenolic hydroxyl group to prevent catalyst inhibition. The second strategy, Enzymatic Kinetic Resolution , leverages the high stereoselectivity of lipases to separate the enantiomers of a racemic ester derivative, providing access to one enantiomer in high purity.

Methodology 1: Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for the direct synthesis of chiral compounds with high enantioselectivity.[2][3] This approach involves the hydrogenation of a prochiral olefin using a chiral catalyst. For the synthesis of this compound, the corresponding acrylic acid is the ideal precursor. However, the free phenolic hydroxyl group can interfere with many transition metal catalysts. Therefore, a protection-deprotection strategy is employed. The acetyl group is chosen as the protecting group due to its ease of installation and mild removal conditions.[4][5]

Workflow for Asymmetric Hydrogenation

Asymmetric Hydrogenation Workflow Start 2-Hydroxy-4-methylbenzaldehyde Knoevenagel Knoevenagel Condensation (Malonic Acid, Piperidine) Start->Knoevenagel Acrylic_Acid 2-(2'-Hydroxy-4'-methylphenyl)acrylic acid Knoevenagel->Acrylic_Acid Protection Acetylation (Acetic Anhydride) Acrylic_Acid->Protection Protected_Acrylic_Acid 2-(2'-Acetoxy-4'-methylphenyl)acrylic acid Protection->Protected_Acrylic_Acid Hydrogenation Asymmetric Hydrogenation (Chiral Ru-BINAP catalyst, H2) Protected_Acrylic_Acid->Hydrogenation Protected_Product Protected 2-(2'-Acetoxy-4'-methylphenyl)propionic acid Hydrogenation->Protected_Product Deprotection Hydrolysis (Base) Protected_Product->Deprotection Final_Product (S)-2-(2'-Hydroxy-4'-methylphenyl)propionic acid Deprotection->Final_Product Enzymatic Kinetic Resolution Workflow Start Racemic this compound Esterification Esterification (e.g., with Ethanol, H+) Start->Esterification Racemic_Ester Racemic Ethyl 2-(2'-Hydroxy-4'-methylphenyl)propionate Esterification->Racemic_Ester EKR Enzymatic Kinetic Resolution (Lipase, Buffer) Racemic_Ester->EKR Separation Separation (Extraction) EKR->Separation Unreacted_Ester Enriched (R)-Ester Separation->Unreacted_Ester Hydrolyzed_Acid Enriched (S)-Acid Separation->Hydrolyzed_Acid Hydrolysis Hydrolysis (Base) Unreacted_Ester->Hydrolysis Final_Product_S (S)-2-(2'-Hydroxy-4'-methylphenyl)propionic acid Hydrolyzed_Acid->Final_Product_S Final_Product_R (R)-2-(2'-Hydroxy-4'-methylphenyl)propionic acid Hydrolysis->Final_Product_R Chiral HPLC Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) Injection Injection onto Chiral HPLC Column Sample_Prep->Injection Separation Elution with Mobile Phase (Isocratic) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration, e.e. Calculation) Detection->Data_Analysis Result Enantiomeric Excess (%) Data_Analysis->Result

References

Chiral Resolution of Racemic 2-(2'-Hydroxy-4'-methylphenyl)propionic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This principle is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy of a drug is often associated with a single enantiomer, while the other may be inactive or even contribute to adverse effects. The target compound, 2-(2'-Hydroxy-4'-methylphenyl)propionic acid, is a chiral carboxylic acid belonging to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). As with other profens, it is crucial to isolate the individual enantiomers to accurately assess their biological activity. This application note provides a detailed protocol for the chiral resolution of racemic this compound via diastereomeric salt crystallization, a robust and widely used method for separating enantiomers.[1][2]

The Principle of Diastereomeric Salt Resolution

Enantiomers possess identical physical properties, such as melting point, boiling point, and solubility, making their direct separation challenging.[2] The strategy of diastereomeric salt resolution circumvents this by reacting the racemic mixture with a single enantiomer of a chiral resolving agent.[1][2] In the case of a racemic acid, a chiral base is employed. This reaction forms a mixture of two diastereomeric salts.

(R,S)-Acid + (S)-Base → (R)-Acid·(S)-Base + (S)-Acid·(S)-Base

These resulting diastereomeric salts are no longer mirror images and therefore exhibit different physical properties, most notably different solubilities.[2] This difference in solubility allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the now enantiomerically pure carboxylic acid and the resolving agent.

Experimental Protocol: Resolution of Racemic this compound

This protocol is based on established methods for the resolution of structurally similar arylpropionic acids.

Materials and Equipment:
  • Racemic this compound

  • (S)-(-)-α-Phenylethylamine (resolving agent)

  • Methanol

  • 2-Propanol

  • Diethyl ether

  • 2 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

  • Melting point apparatus

  • Polarimeter

  • Chiral HPLC system

Protocol Steps:

Part 1: Formation and Fractional Crystallization of Diastereomeric Salts

  • Dissolution of Racemic Acid: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of a 1:1 (v/v) mixture of methanol and 2-propanol. Gently warm the mixture on a magnetic stirrer with a heating mantle to ensure complete dissolution.

  • Addition of Resolving Agent: To the warm solution, slowly add a stoichiometric equivalent of (S)-(-)-α-phenylethylamine (calculated based on the molar mass of the racemic acid). Stir the solution continuously during the addition.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The diastereomeric salt of one of the enantiomers will be less soluble and begin to crystallize. To promote further crystallization, the flask can be placed in an ice bath for 1-2 hours.

  • Isolation of the Less Soluble Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any adhering mother liquor.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity of the salt, it can be recrystallized from a minimal amount of the hot methanol/2-propanol solvent mixture. Allow the solution to cool slowly and collect the purified crystals by vacuum filtration as before.

Part 2: Regeneration of the Enantiomerically Enriched Acid

  • Dissolution of the Diastereomeric Salt: Suspend the collected diastereomeric salt crystals in approximately 50 mL of water.

  • Acidification: While stirring, add 2 M HCl dropwise to the suspension until the pH of the solution is approximately 1-2 (test with pH paper). This will protonate the carboxylate group, regenerating the carboxylic acid, which will precipitate out of the aqueous solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated carboxylic acid with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.

  • Characterization: Determine the melting point and specific rotation of the resolved enantiomer. Analyze the enantiomeric excess (% ee) using chiral HPLC.

Part 3: Isolation of the Other Enantiomer (from the Mother Liquor)

The mother liquor from the initial crystallization is now enriched in the other diastereomeric salt. A similar acidification and extraction procedure as described in Part 2 can be applied to the mother liquor to isolate the other enantiomer of the carboxylic acid. Note that the enantiomeric purity of the acid from the mother liquor may be lower and might require further purification.

Causality Behind Experimental Choices

  • Choice of Resolving Agent: (S)-(-)-α-Phenylethylamine is a commonly used and commercially available chiral amine that has proven effective in resolving various racemic carboxylic acids, including those structurally similar to the target molecule. Its basicity allows for the formation of a salt with the acidic carboxylic acid.

  • Solvent System: The choice of solvent is critical for successful fractional crystallization. A mixture of methanol and 2-propanol is often used as it provides a good balance of solubility for both diastereomeric salts, allowing the less soluble salt to crystallize out upon cooling while keeping the more soluble one in solution. Diethyl ether is used for washing the crystals due to its low boiling point and poor solubility for the salt, which minimizes product loss.

  • Temperature Control: Slow cooling is crucial to allow for the formation of well-defined crystals and to maximize the difference in solubility between the diastereomers, leading to a more efficient separation. Rapid cooling can trap impurities and lead to co-precipitation of both diastereomeric salts.

  • Acidification and Extraction: The use of a strong acid like HCl is necessary to break the ionic bond of the diastereomeric salt and regenerate the free carboxylic acid. Diethyl ether is an effective solvent for extracting the organic acid from the aqueous solution.

Data Presentation

ParameterExpected Outcome
Yield of Resolved Enantiomer Varies, but typically 30-40% (based on half of the starting racemic mixture)
Melting Point A sharp melting point for the resolved enantiomer, different from the racemic mixture
Specific Rotation [α] A non-zero value, indicating optical activity. The sign (+ or -) will depend on the enantiomer isolated.
Enantiomeric Excess (% ee) >95% after one crystallization, can be improved with further recrystallization

Analysis of Enantiomeric Purity by Chiral HPLC

The determination of the enantiomeric excess (% ee) of the resolved product is a critical validation step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[1]

Recommended HPLC Method:
  • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for the separation of profen enantiomers. A common choice is a Chiralcel® OD-H or Chiralpak® AD-H column.[2]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as 2-propanol or ethanol. A small amount of an acidic modifier, like trifluoroacetic acid (TFA), is often added to improve peak shape for acidic analytes. A starting mobile phase composition could be n-hexane:2-propanol:TFA (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: Ambient (e.g., 25 °C)

The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizations

Experimental Workflow

G cluster_prep Salt Formation & Crystallization cluster_regen Enantiomer Regeneration cluster_analysis Analysis racemic_acid Racemic Acid in Methanol/2-Propanol mixing Mixing & Stirring racemic_acid->mixing resolving_agent (S)-(-)-α-Phenylethylamine resolving_agent->mixing cooling Slow Cooling to RT & Ice Bath mixing->cooling filtration1 Vacuum Filtration cooling->filtration1 crystals1 Less Soluble Diastereomeric Salt filtration1->crystals1 Solid mother_liquor Mother Liquor (Enriched in more soluble salt) filtration1->mother_liquor Liquid acidification Acidification with 2M HCl crystals1->acidification extraction Extraction with Diethyl Ether acidification->extraction drying Drying (Na₂SO₄) & Solvent Removal extraction->drying pure_enantiomer Enantiomerically Enriched Acid drying->pure_enantiomer hplc Chiral HPLC Analysis pure_enantiomer->hplc ee_determination Enantiomeric Excess (% ee) Determination hplc->ee_determination

Caption: Workflow for the chiral resolution of racemic this compound.

Chiral Recognition Principle

G cluster_resolving Chiral Resolving Agent R_acid (R)-Acid RS_salt (R)-Acid · (S)-Base (e.g., more soluble) R_acid->RS_salt S_acid (S)-Acid SS_salt (S)-Acid · (S)-Base (e.g., less soluble) S_acid->SS_salt S_base (S)-Base S_base->RS_salt S_base->SS_salt

Caption: Formation of diastereomeric salts with distinct physical properties.

References

Application Note: A Robust HPLC Method for the Quantification of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid. This compound is a significant analyte in pharmaceutical research and development, and its reliable analysis is crucial for quality control and metabolic studies. The described reversed-phase HPLC (RP-HPLC) method demonstrates excellent linearity, accuracy, and precision, adhering to the stringent requirements of international regulatory guidelines. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a natural product and a key chemical entity with a molecular weight of 180.20 g/mol and the formula C10H12O3.[1] Its accurate determination is essential in various stages of drug development, from formulation analysis to pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for pharmaceuticals due to its high sensitivity, resolution, and reproducibility.[2] This application note describes a robust isocratic RP-HPLC method that ensures reliable quantification of this analyte.

The causality behind the experimental choices lies in the physicochemical properties of this compound, which is an organic acid.[3][4][5] The selection of a reversed-phase C18 column is based on its proven efficacy in retaining and separating non-polar to moderately polar compounds. The mobile phase, a mixture of acetonitrile and an acidic aqueous buffer, is optimized to achieve symmetrical peak shapes and adequate retention by suppressing the ionization of the acidic analyte, a common technique known as ion suppression chromatography.[5]

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions were optimized to achieve the best separation and detection of the analyte.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis Detector at 225 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation: To prepare the 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.[6] Then, combine 400 mL of HPLC-grade acetonitrile with 600 mL of the 0.1% phosphoric acid solution. Degas the mobile phase using sonication or vacuum filtration before use.[6]

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation: The sample preparation protocol will depend on the matrix. A general guideline for a solid dosage form is as follows:

  • Accurately weigh and crush a representative portion of the sample.

  • Transfer an amount of powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.[5][7]

Method Validation

The developed HPLC method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][8][9][10][11]

System Suitability

System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.[8][11] Six replicate injections of a working standard solution (e.g., 50 µg/mL) are made.

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[8][9] This was demonstrated by injecting a blank (mobile phase) and a placebo sample, which showed no interfering peaks at the retention time of this compound.[6]

Linearity and Range

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter Result Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999r² ≥ 0.999
Range 1 - 100 µg/mLTo be defined based on the application
Accuracy

The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The analysis was performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Parameter Acceptance Criteria
Recovery 98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]

  • Repeatability: Six replicate samples were prepared and analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Parameter Acceptance Criteria
RSD for Repeatability ≤ 2.0%
RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Protocol Workflow

The following diagrams illustrate the key workflows for this analytical method.

SamplePreparation cluster_prep Sample Preparation weigh Weigh Sample dissolve Dissolve in Mobile Phase & Sonicate weigh->dissolve dilute Dilute to Volume dissolve->dilute filter Filter (0.45 µm) dilute->filter

Caption: Sample preparation workflow for HPLC analysis.

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Analysis start Equilibrate System inject_blank Inject Blank start->inject_blank inject_std Inject Standards (Calibration) inject_blank->inject_std inject_sample Inject Sample(s) inject_std->inject_sample inject_check Inject Check Standard inject_sample->inject_check data_acq Data Acquisition inject_check->data_acq integrate Integrate Peaks data_acq->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report

Caption: HPLC analysis and data processing workflow.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method has been thoroughly validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This protocol is suitable for routine quality control and research applications in the pharmaceutical industry.

References

Application Note: Quantitative Determination of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid in human plasma. The described protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolism studies. The methodology adheres to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation, ensuring data integrity and reliability.[1][2][3][4] The protocol encompasses a straightforward protein precipitation extraction procedure, rapid chromatographic separation, and sensitive detection using a triple quadrupole mass spectrometer. All validation parameters, including selectivity, accuracy, precision, recovery, and stability, are detailed to demonstrate the method's fitness for purpose.

Introduction

This compound is a small molecule of interest in pharmaceutical research, potentially as a metabolite of a parent drug or as a therapeutic agent itself. Accurate quantification of this analyte in biological matrices is paramount for elucidating its pharmacokinetic profile, assessing bioavailability, and understanding its dose-response relationship. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications, offering unparalleled selectivity, sensitivity, and speed.[5] This application note provides a comprehensive guide to developing and validating a reliable LC-MS/MS method for this purpose. The scientific rationale behind each step is explained to provide a deeper understanding of the methodology.

Experimental

Materials and Reagents
  • Analytes and Internal Standard (IS):

    • This compound (reference standard, >98% purity)

    • Stable isotope-labeled this compound-d3 (Internal Standard, IS)

  • Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Human plasma (sourced from an accredited biobank)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Standard Solutions and Quality Control Samples

Stock solutions of the analyte and IS were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a methanol/water (50:50, v/v) mixture. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Methodology

Sample Preparation

The selected sample preparation method is protein precipitation, which is favored for its simplicity, speed, and efficiency in removing the majority of plasma proteins.

Protocol:

  • Allow all samples (blank plasma, calibration standards, QCs, and study samples) and reagents to thaw to room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the IS working solution (containing this compound-d3).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins. The cold solvent enhances the precipitation efficiency.

  • Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation plasma 50 µL Plasma Sample add_is Add 10 µL Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 200 µL Cold Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer Transfer 150 µL Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Method Development

The chromatographic and mass spectrometric parameters must be optimized to achieve the desired sensitivity, selectivity, and run time.

3.2.1. Liquid Chromatography

A reversed-phase C18 column is selected for the separation of the moderately polar analyte. The mobile phase consists of an aqueous component with a weak acid (formic acid) to promote protonation and improve peak shape, and an organic solvent (acetonitrile or methanol) for elution. A gradient elution is employed to ensure efficient separation from endogenous plasma components and a short run time.

Parameter Condition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 10% B to 95% B in 2.5 min

Table 1: Optimized Liquid Chromatography Conditions.

3.2.2. Mass Spectrometry

The mass spectrometer is operated in negative electrospray ionization (ESI) mode, as the carboxylic acid moiety of the analyte is readily deprotonated. The instrument is tuned for the specific mass-to-charge ratios (m/z) of the precursor and product ions for both the analyte and the IS. Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.

Parameter Analyte Internal Standard (IS)
Ionization Mode ESI NegativeESI Negative
Precursor Ion (m/z) [M-H]⁻[M+3-H]⁻
Product Ion (m/z) Optimized FragmentOptimized Fragment
Collision Energy (eV) OptimizedOptimized
Dwell Time (ms) 100100

Table 2: Optimized Mass Spectrometry Parameters. The exact m/z values for precursor and product ions need to be determined experimentally by infusing the standard solutions.

Diagram of the Analytical Workflow:

G cluster_analysis LC-MS/MS Analysis injection Sample Injection lc_separation LC Separation (C18 Column) injection->lc_separation esi_source Electrospray Ionization (Negative Mode) lc_separation->esi_source quad1 Q1: Precursor Ion Selection esi_source->quad1 quad2 Q2: Collision-Induced Dissociation quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data_processing Data Acquisition & Processing detector->data_processing

Caption: Schematic of the LC-MS/MS analytical workflow.

Bioanalytical Method Validation

The developed method was fully validated according to the FDA and EMA guidelines.[1][2][6][7] The validation assessed the following parameters:

3.3.1. Selectivity and Specificity Selectivity was evaluated by analyzing six different lots of blank human plasma to ensure no significant interference at the retention times of the analyte and IS.

3.3.2. Linearity and Range The linearity of the method was determined by a calibration curve constructed from a blank sample and eight non-zero concentrations. The curve was fitted by a weighted (1/x²) linear regression of the peak area ratio (analyte/IS) versus the nominal concentration.

3.3.3. Accuracy and Precision Intra- and inter-day accuracy and precision were assessed by analyzing QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in six replicates on three different days. The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal values for accuracy and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ) for precision.[2][4]

3.3.4. Recovery and Matrix Effect The extraction recovery of the analyte and IS was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat standard solutions.

3.3.5. Stability The stability of the analyte in human plasma was assessed under various conditions:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term Stability: At room temperature for a specified period.

  • Long-Term Stability: At -80°C for an extended duration.

  • Post-Preparative Stability: In the autosampler.

Validation Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.99> 0.995
Accuracy 85-115% (80-120% for LLOQ)Pass
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)Pass
Recovery Consistent and reproducible> 85%
Matrix Effect CV ≤ 15%Pass
Stability Within ±15% of nominalPass

Table 3: Summary of Bioanalytical Method Validation Results.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. The comprehensive validation demonstrates that the method meets the stringent requirements of regulatory agencies for bioanalytical assays.

References

Cell-based assays for 2-(2'-Hydroxy-4'-methylphenyl)propionic acid activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Elucidating the Bioactivity of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Abstract

This technical guide provides a comprehensive suite of cell-based assay protocols designed to characterize the biological activity of this compound. The structural similarity of this compound to the propionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, suggests a potential role in modulating inflammatory pathways.[1] This document outlines a logical, multi-step strategy for researchers, beginning with essential cytotoxicity profiling to establish a therapeutic window, followed by detailed mechanistic and functional assays. We present robust, validated protocols for assessing the compound's effects on cyclooxygenase-2 (COX-2) activity, Nuclear Factor-kappa B (NF-κB) signal transduction, and the downstream production of key pro-inflammatory cytokines. These assays will enable a thorough in-vitro characterization of this compound, providing critical data for drug discovery and development professionals.

Scientific Background: Targeting the Pillars of Inflammation

Inflammatory responses, while crucial for host defense, can lead to chronic disease when dysregulated. Cellular signaling cascades orchestrate this process, offering multiple targets for therapeutic intervention. Based on the structure of this compound, we hypothesize its activity may be mediated through pathways commonly targeted by NSAIDs.

  • The Cyclooxygenase (COX) Pathway: COX enzymes convert arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[2] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[2][3] Selective inhibition of COX-2 is a hallmark of modern anti-inflammatory drugs, as it minimizes gastrointestinal side effects associated with COX-1 inhibition.[3]

  • The NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[4] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[4][5][6] Once in the nucleus, NF-κB binds to DNA and activates the transcription of hundreds of genes, including those for COX-2 and pro-inflammatory cytokines.[7]

  • Pro-inflammatory Cytokines: Cytokines are signaling proteins that mediate cell-to-cell communication in immune responses. A massive release of pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), can lead to a systemic inflammatory response known as a "cytokine storm".[8] These molecules are critical downstream products of the NF-κB pathway and are primary drivers of the inflammatory state.[9]

This guide provides the tools to investigate the influence of this compound on each of these three pillars of inflammation.

Part 1: Foundational Assay - Cytotoxicity and Therapeutic Window Assessment

Expert Rationale: Before assessing the specific anti-inflammatory activity of a compound, it is imperative to first determine its cytotoxic profile.[10][11] A compound may appear to reduce inflammatory markers simply by inducing cell death, leading to false-positive results.[12] Cytotoxicity assays identify the concentration range where the compound is well-tolerated by the cells, establishing a "therapeutic window" for subsequent mechanistic and functional experiments.[11][12] Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable, colorimetric methods for assessing cell viability based on the metabolic activity of living cells.[13][14]

Recommended Assay: XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is chosen for its convenience over the traditional MTT assay. The formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step and making the protocol simpler and more suitable for high-throughput applications.[14]

Detailed Protocol: XTT Assay for Cytotoxicity

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (TC50).

Materials:

  • Cell Line: RAW 264.7 murine macrophages (a common model for inflammation studies).

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 96-well flat-bottom sterile culture plates.

  • This compound, dissolved in DMSO to create a high-concentration stock (e.g., 100 mM).

  • XTT labeling mixture (prepared according to the manufacturer's instructions).

  • Microplate spectrophotometer (capable of reading absorbance at 450-500 nm).

Procedure:

  • Cell Seeding:

    • Harvest and count RAW 264.7 cells.

    • Seed 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate.[13]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 500 µM).

    • Include "vehicle control" wells treated with the same final concentration of DMSO as the highest compound concentration (typically ≤0.1%).

    • Include "untreated control" wells containing only cells and medium.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations or controls.

    • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.[13]

  • XTT Reagent Addition:

    • Following the treatment incubation, add 50 µL of the freshly prepared XTT labeling mixture to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[13] The incubation time may require optimization.

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm.[13] A reference wavelength of ~660 nm can be used for background correction.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank wells from all other readings.

    • Calculate cell viability as a percentage of the untreated control:

      • % Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the TC50 value.

ParameterRecommended Condition
Cell Line RAW 264.7
Seeding Density 1 x 10⁴ - 5 x 10⁴ cells/well
Compound Conc. 0.1 µM - 500 µM (example range)
Incubation Time 24 - 72 hours
XTT Incubation 2 - 4 hours
Absorbance Reading 450-500 nm
Table 1: Summary of recommended parameters for the XTT cytotoxicity assay.

Part 2: Mechanistic Assays - Probing Anti-Inflammatory Action

Once a non-toxic concentration range is established, the next step is to investigate the compound's mechanism of action.

Assay 1: Inhibition of COX-2-Mediated Prostaglandin E2 (PGE2) Production

Expert Rationale: A key mechanism of NSAIDs is the inhibition of COX-2, which in turn blocks the synthesis of pro-inflammatory prostaglandins like PGE2.[15] This assay directly measures the end-product of this pathway in a cellular context. We use LPS to induce COX-2 expression in macrophages, simulating an inflammatory state. Measuring the subsequent reduction in PGE2 levels in the presence of the test compound provides a direct assessment of its COX-2 inhibitory potential.

G cluster_workflow Workflow: PGE2 Production Assay A Seed RAW 264.7 Cells (24h Incubation) B Pre-treat with Test Compound (1-2 hours) A->B C Stimulate with LPS (Induces COX-2 Expression) B->C D Incubate for 24 hours C->D E Collect Cell Supernatant D->E F Measure PGE2 via ELISA E->F G Data Analysis (Calculate % Inhibition) F->G

Caption: Workflow for measuring COX-2 mediated PGE2 production.

Detailed Protocol: PGE2 Immunoassay (ELISA)

Objective: To quantify the inhibitory effect of this compound on LPS-induced PGE2 production.

Materials:

  • RAW 264.7 cells and culture reagents (as above).

  • 24-well or 48-well sterile culture plates.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[16]

  • Commercial PGE2 ELISA kit.

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in 24-well plates at an appropriate density (e.g., 2.5 x 10⁵ cells/well) and incubate overnight.

    • Pre-treat cells for 1-2 hours with various non-toxic concentrations of the test compound or positive control.

  • Inflammatory Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL to induce inflammation and COX-2 expression. Include a non-LPS-stimulated control group.

    • Incubate the plate for 24 hours at 37°C.

  • Sample Collection:

    • After incubation, centrifuge the plates briefly and carefully collect the cell culture supernatant.[17] Store at -80°C if not used immediately.

  • PGE2 Quantification:

    • Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding samples and standards to an antibody-coated plate, followed by incubation with a conjugated detection antibody and substrate.[17]

  • Data Analysis:

    • Generate a standard curve from the PGE2 standards provided in the kit.

    • Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.

    • Determine the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percent inhibition against compound concentration to calculate the IC50 value.

Assay 2: Inhibition of the NF-κB Signaling Pathway

Expert Rationale: Since NF-κB is a central hub for inflammatory gene expression, determining if the compound can inhibit this pathway is mechanistically crucial.[7] A reporter gene assay is a powerful and quantitative tool for this purpose.[18] In this system, cells are engineered to express a reporter protein (like luciferase) only when NF-κB is activated.[19] A reduction in the reporter signal in the presence of the compound indicates inhibition of the NF-κB pathway.[19]

G cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Activation Stimulus->IKK Activates IkB IκB Phosphorylation & Degradation IKK->IkB Phosphorylates NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto Releases NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc Translocation Transcription Gene Transcription (COX-2, Cytokines) NFkB_nuc->Transcription Initiates

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Detailed Protocol: NF-κB Luciferase Reporter Assay

Objective: To measure the inhibitory effect of the test compound on TNF-α-induced NF-κB activation.

Materials:

  • Cell Line: A cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc).[7]

  • Culture reagents.

  • White, opaque 96-well sterile culture plates (for luminescence assays).

  • Test compound.

  • Recombinant human TNF-α as the stimulus.

  • Luciferase assay reagent kit (containing cell lysis buffer and luciferase substrate).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cells in a white, opaque 96-well plate and incubate overnight.

  • Compound Treatment:

    • Pre-treat the cells for 1-2 hours with non-toxic concentrations of this compound.

  • NF-κB Activation:

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include unstimulated controls.

    • Incubate for 6-8 hours (optimal time may vary).

  • Cell Lysis and Luciferase Assay:

    • Remove the culture medium.

    • Add the luciferase lysis buffer as per the kit instructions and incubate to ensure complete cell lysis.

    • Add the luciferase substrate to the lysate.

  • Data Acquisition:

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition of NF-κB activity for each concentration relative to the TNF-α-stimulated vehicle control.

    • Plot the percent inhibition against compound concentration to determine the IC50 value.

Part 3: Functional Output Assay - Cytokine Release

Expert Rationale: The ultimate functional output of an anti-inflammatory compound is the reduction of secreted inflammatory mediators.[20] Measuring the levels of key pro-inflammatory cytokines like TNF-α and IL-6 provides a direct, physiologically relevant endpoint of the compound's efficacy.[21][22] The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying specific proteins in complex biological samples like cell culture supernatant.[23]

G cluster_workflow Workflow: Cytokine Release Assay A Seed Macrophages or PBMCs B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Cell Supernatant D->E F Measure Cytokines (TNF-α, IL-6) via Sandwich ELISA E->F G Data Analysis (Calculate IC50) F->G

References

Topic: In Vitro Anti-Inflammatory Assay for 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: A Structured Approach to Evaluating a Novel Anti-Inflammatory Candidate

The inflammatory response is a critical biological process for host defense and tissue repair. However, dysregulated or chronic inflammation underpins a vast array of human diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy for pain and inflammation.[1][2] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[1][3][4]

The compound 2-(2'-Hydroxy-4'-methylphenyl)propionic acid belongs to the arylpropionic acid class, structurally related to well-known NSAIDs like ibuprofen and naproxen. This structural similarity suggests a potential for anti-inflammatory activity. This guide provides a comprehensive, field-tested framework for the in vitro evaluation of its anti-inflammatory properties. We move beyond a simple checklist of protocols to present a logical, self-validating workflow designed to yield robust and interpretable data for drug development professionals. The assays described herein will probe the compound's effect on key inflammatory mediators and enzymes, providing a multi-faceted view of its potential therapeutic efficacy.

Scientific Rationale: Targeting Key Nodes of the Inflammatory Cascade

To comprehensively assess the anti-inflammatory potential of this compound, our experimental design targets distinct, critical pathways in the inflammatory response. We utilize the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation.[5][6] Macrophages are pivotal cells in the innate immune system that, upon activation by stimuli like bacterial lipopolysaccharide (LPS), orchestrate a potent inflammatory response.

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This engagement triggers a signaling cascade culminating in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including:

  • Inducible Nitric Oxide Synthase (iNOS): Produces large quantities of nitric oxide (NO), a key inflammatory mediator.[5][7]

  • Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which amplify the inflammatory response.[8][9]

  • Cyclooxygenase-2 (COX-2): The inducible isoform of the COX enzyme, responsible for prostaglandin production at sites of inflammation.[3][10]

Our strategy, therefore, is to quantify the ability of the test compound to inhibit these downstream effects of LPS stimulation. Furthermore, we will directly assess its inhibitory activity on the COX enzymes themselves. A crucial distinction is made between the constitutively expressed COX-1, which has physiological "house-keeping" roles (e.g., protecting the gastric mucosa), and the inflammation-induced COX-2.[2][3] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for modern NSAIDs, as it can reduce the risk of gastrointestinal side effects.[1][3]

Inflammatory_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Activates Arachidonic_Acid_mem Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid_mem->COX1 Substrate COX2 COX-2 (Inducible) Arachidonic_Acid_mem->COX2 Substrate NFkB_nuc Activated NF-κB NFkB_Pathway->NFkB_nuc Translocation Prostaglandins_p Physiological Prostaglandins COX1->Prostaglandins_p Produces Prostaglandins_i Inflammatory Prostaglandins COX2->Prostaglandins_i Produces iNOS iNOS NO Nitric Oxide (NO) iNOS->NO Produces TNFa_mRNA TNF-α mRNA TNFa_protein TNF-α TNFa_mRNA->TNFa_protein Translates to IL6_mRNA IL-6 mRNA IL6_protein IL-6 IL6_mRNA->IL6_protein Translates to Gene_Expression Gene Transcription NFkB_nuc->Gene_Expression Induces Gene_Expression->COX2 Gene_Expression->iNOS Gene_Expression->TNFa_mRNA Gene_Expression->IL6_mRNA

Caption: Key inflammatory signaling pathways targeted by the assays.

Preliminary Considerations & Workflow

Compound Preparation
  • Solubility Testing: Determine a suitable solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for initial in vitro screening. Test solubility up to a high concentration (e.g., 100 mM).

  • Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM in DMSO). Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to create working concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

Experimental Workflow: A Foundational Approach

A logical workflow is essential. The initial and most critical step is to determine the cytotoxicity of the compound. Any observed reduction in inflammatory markers is meaningless if it is simply a result of the compound killing the cells. The non-toxic concentration range identified in the cytotoxicity assay will then be used for all subsequent anti-inflammatory assays.

Experimental_Workflow Start Start Prepare_Compound Prepare Compound Stock (e.g., 100 mM in DMSO) Start->Prepare_Compound Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Cytotoxicity_Assay Protocol 1: Cell Viability Assay (MTT) (Broad Concentration Range) Prepare_Compound->Cytotoxicity_Assay Cell_Culture->Cytotoxicity_Assay Determine_Concentration Determine Non-Toxic Concentration Range (e.g., >90% Viability) Cytotoxicity_Assay->Determine_Concentration Anti_Inflammatory_Assays Perform Anti-Inflammatory Assays (Using Non-Toxic Concentrations) Determine_Concentration->Anti_Inflammatory_Assays COX_Assay Protocol 4: COX-1/COX-2 Activity Assay Determine_Concentration->COX_Assay May use cell-free system NO_Assay Protocol 2: Nitric Oxide (NO) Assay Anti_Inflammatory_Assays->NO_Assay Cytokine_Assay Protocol 3: Cytokine (TNF-α, IL-6) ELISA Anti_Inflammatory_Assays->Cytokine_Assay Data_Analysis Data Analysis (% Inhibition, IC50) NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis COX_Assay->Data_Analysis End End Data_Analysis->End

Caption: Logical workflow for in vitro anti-inflammatory evaluation.

Experimental Protocols

Protocol 1: Cell Viability Assessment by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of living cells.[13]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the cells and add 100 µL of the fresh medium containing the test compound at various concentrations (e.g., 1, 10, 25, 50, 100, 200 µM). Include a "vehicle control" (medium with the same final DMSO concentration) and a "cells only" control.

  • Incubation: Incubate the plate for 24 hours under the same conditions as step 1.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[11] Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11][14]

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability vs. Vehicle Control
Vehicle Control1.25 ± 0.08100%
11.23 ± 0.0798.4%
101.21 ± 0.0996.8%
251.18 ± 0.0694.4%
501.15 ± 0.0892.0%
1000.95 ± 0.0576.0%
2000.45 ± 0.0436.0%

Data are presented as mean ± SD. The highest non-toxic concentrations (e.g., ≤ 50 µM in this example) should be used for subsequent assays.

Protocol 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[5] The Griess reaction is a two-step diazotization process where sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound, measurable at 540 nm.[15]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours as described previously.

  • Pre-treatment: Remove the medium and add 100 µL of fresh medium containing non-toxic concentrations of the test compound. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add a solution of LPS to each well to achieve a final concentration of 1 µg/mL.[7] Maintain the same final volume in all wells.

    • Negative Control: Cells + Medium (no LPS, no compound)

    • Positive Control (LPS): Cells + Medium + LPS

    • Test Groups: Cells + Compound + LPS

    • Reference Standard: Cells + Known NSAID (e.g., Indomethacin) + LPS

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[6][7]

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

Data Presentation:

TreatmentNitrite Conc. (µM)% Inhibition of NO Production
Negative Control1.5 ± 0.2-
Positive Control (LPS)45.8 ± 3.10%
Compound (10 µM) + LPS30.2 ± 2.535.4%
Compound (25 µM) + LPS18.6 ± 1.960.7%
Compound (50 µM) + LPS9.7 ± 1.180.1%
Indomethacin (10 µM) + LPS12.3 ± 1.574.4%
Protocol 3: Quantification of Pro-Inflammatory Cytokines (TNF-α & IL-6) by ELISA

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as cytokines. A "sandwich" ELISA is commonly used, where the target cytokine in the sample is captured by an immobilized antibody. A second, enzyme-conjugated detection antibody then binds to the captured cytokine. Finally, a substrate is added, which is converted by the enzyme into a measurable colored product.[9] The intensity of the color is directly proportional to the concentration of the cytokine.[9]

Methodology:

  • Sample Collection: Use the cell culture supernatants collected from the same experiment described in Protocol 2. Centrifuge the supernatants to remove any cellular debris and store at -80°C until use.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.[8][16] A general procedure is as follows: a. Add standards and samples to the antibody-pre-coated microplate wells. Incubate. b. Wash the wells to remove unbound substances. c. Add the biotin-conjugated detection antibody. Incubate. d. Wash the wells. e. Add Streptavidin-HRP (Horseradish Peroxidase). Incubate. f. Wash the wells. g. Add the TMB substrate solution. A blue color will develop. h. Add the stop solution. The color will change to yellow.

  • Absorbance Reading: Immediately measure the absorbance at 450 nm.

  • Data Calculation: Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve generated with recombinant cytokines.

Data Presentation:

TreatmentTNF-α Conc. (pg/mL)% InhibitionIL-6 Conc. (pg/mL)% Inhibition
Negative Control55 ± 8-30 ± 5-
Positive Control (LPS)2540 ± 1500%1850 ± 1200%
Compound (50 µM) + LPS1120 ± 9555.9%890 ± 7051.9%
Indomethacin (10 µM) + LPS1450 ± 11042.9%1020 ± 8544.9%
Protocol 4: Cyclooxygenase (COX-1 & COX-2) Enzyme Inhibitory Assay

Principle: This cell-free assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified COX-1 and COX-2. Commercially available kits typically measure the peroxidase component of COX activity.[17] In this reaction, PGG₂, produced from arachidonic acid by the cyclooxygenase activity, is reduced by the peroxidase activity, which in turn oxidizes a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.[10][18] By running parallel assays with and without specific COX-1 and COX-2 inhibitors, the selectivity of the test compound can be determined.[10]

Methodology:

  • Assay Preparation: Use a commercial COX inhibitor screening kit (colorimetric or fluorometric) and follow the manufacturer's protocol precisely.[19]

  • Reactions: Set up reactions for both COX-1 and COX-2 enzymes. For each enzyme, include:

    • 100% Activity Control: Enzyme + Buffer + Substrate (Arachidonic Acid)

    • Test Compound Wells: Enzyme + Buffer + Test Compound (at various concentrations) + Substrate

    • Reference Standard Wells: Enzyme + Buffer + Known selective (e.g., SC-560 for COX-1, Celecoxib for COX-2) or non-selective (e.g., Indomethacin) inhibitor + Substrate.

  • Incubation: Incubate the reaction plate at the specified temperature (e.g., 37°C) for the recommended time.

  • Absorbance/Fluorescence Reading: Measure the output on a microplate reader at the appropriate wavelength (e.g., 590 nm for colorimetric assays).[17]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Data Presentation:

Compound Concentration (µM)% Inhibition of COX-1% Inhibition of COX-2
0.15.2%15.8%
112.5%48.9%
1045.1%85.3%
10088.6%96.1%
IC₅₀ (µM) 11.5 1.1
Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) \multicolumn{2}{c}{10.45 }

Summary and Outlook

This application note details a robust, multi-assay platform to characterize the in vitro anti-inflammatory profile of this compound. By systematically evaluating its cytotoxicity, its impact on the production of key inflammatory mediators (NO, TNF-α, IL-6), and its direct enzymatic inhibition of COX-1 and COX-2, researchers can build a comprehensive understanding of its mechanism and potential. The data generated through these protocols will establish whether the compound acts on the upstream NF-κB signaling pathway, the downstream COX enzymatic pathway, or both. A favorable profile, characterized by low cytotoxicity, potent inhibition of inflammatory mediators, and selective inhibition of COX-2 over COX-1, would provide a strong rationale for advancing this compound to more complex cellular models and subsequent in vivo studies.

References

Application Notes & Protocols: The Medicinal Chemistry Utility of 2-(2'-Hydroxy-4'-methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The arylpropionic acid scaffold is a cornerstone of modern medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen[1][2]. This guide delves into a specific, naturally derived member of this class: 2-(2'-Hydroxy-4'-methylphenyl)propionic acid . This compound, found in plants such as Thymus serpyllum L., presents a unique starting point for drug discovery due to its inherent phenolic and carboxylic acid functionalities[3]. We provide a comprehensive overview of its synthesis, its foundational application as a cyclooxygenase (COX) inhibitor, and protocols for its strategic modification in structure-activity relationship (SAR) studies. This document is intended for researchers and professionals in drug development seeking to leverage this versatile chemical scaffold.

Introduction and Strategic Overview

This compound belongs to the profen family of compounds, which are primarily recognized for their anti-inflammatory, analgesic, and antipyretic properties[1][4]. The therapeutic effect of these molecules stems from their ability to suppress the biosynthesis of prostaglandins by inhibiting the cyclooxygenase (COX) enzymes[1]. While the parent molecule is a natural product, its true value in medicinal chemistry lies in its utility as a foundational scaffold. Its structure contains three key regions for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties:

  • The Carboxylic Acid Moiety: Essential for the canonical anti-inflammatory activity, it can be derivatized to amides, esters, or other bioisosteres to modulate activity or create prodrugs[4].

  • The Phenolic Hydroxyl Group: Offers a handle for introducing new functionalities, altering solubility, or establishing additional interactions with a biological target.

  • The Aromatic Ring: Can be further substituted to explore electronic and steric effects, profoundly influencing target binding and selectivity.

This guide will first establish a reliable synthetic route to the core molecule, then provide a detailed protocol for characterizing its primary biological activity (COX inhibition), and finally, explore its derivatization for lead optimization.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
CAS Number 111044-84-9[3]
Class Arylpropionic Acid, Phenol
Natural Source Thymus serpyllum L.[3]

Synthesis of the Core Scaffold

Access to a pure, well-characterized supply of the title compound is the first critical step. While numerous methods exist for synthesizing arylpropionic acids, a common and effective strategy involves the methylation of an arylacetonitrile intermediate followed by hydrolysis[5]. The following protocol is a representative pathway.

Synthetic Workflow Overview

G cluster_0 Phase 1: Nitrile Formation cluster_1 Phase 2: Propionic Acid Formation A 1. 3-Methylphenol (Starting Material) B 2. Formylation (Vilsmeier-Haack) A->B C 3. Reduction to Alcohol (NaBH4) B->C D 4. Chlorination (SOCl2) C->D E 5. Cyanation (NaCN) D->E F 6. α-Methylation (LDA, MeI) E->F G 7. Acid Hydrolysis (HCl, H2O, heat) F->G H 8. Final Product 2-(2'-Hydroxy-4'-methylphenyl) propionic acid G->H

Caption: A representative multi-step synthesis workflow for this compound.

Detailed Synthesis Protocol

Rationale: This protocol employs standard, high-yielding organic transformations. The Vilsmeier-Haack reaction is a reliable method for ortho-formylation of phenols. Subsequent reduction, chlorination, and cyanation build the acetonitrile intermediate. Strong base-mediated α-methylation followed by vigorous acid hydrolysis is a classic approach for converting arylacetonitriles to the corresponding 2-arylpropionic acids[6].

Materials:

  • 3-Methylphenol

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Thionyl chloride (SOCl₂)

  • Sodium cyanide (NaCN)

  • Lithium diisopropylamide (LDA)

  • Methyl iodide (MeI)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether, Tetrahydrofuran (THF), Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1-2: Ortho-Formylation: To a stirred solution of 3-methylphenol in DMF at 0°C, slowly add POCl₃. Allow the reaction to warm to room temperature and then heat to 60°C for 4 hours. Cool the mixture and pour it onto ice water. Extract the product (2-hydroxy-4-methylbenzaldehyde) with diethyl ether.

  • Step 3: Reduction: Dissolve the aldehyde in methanol and cool to 0°C. Add NaBH₄ portion-wise. Stir for 2 hours at room temperature. Quench the reaction with dilute HCl and extract the product alcohol with DCM.

  • Step 4: Chlorination: Dissolve the alcohol in DCM and add thionyl chloride dropwise at 0°C. Reflux the mixture for 3 hours. Remove the solvent under reduced pressure to obtain the crude benzyl chloride.

  • Step 5: Cyanation: Dissolve the crude chloride in DMSO. Add NaCN and heat the mixture to 90°C for 18 hours[7]. Pour the reaction mixture into ice water and extract the resulting (2-hydroxy-4-methylphenyl)acetonitrile with diethyl ether. Purify by column chromatography.

  • Step 6: α-Methylation: Dissolve the purified nitrile in anhydrous THF and cool to -78°C under a nitrogen atmosphere. Add a solution of LDA dropwise and stir for 1 hour. Add methyl iodide and allow the reaction to slowly warm to room temperature overnight.

  • Step 7: Hydrolysis: Quench the methylation reaction with water. Extract the crude 2-(2'-hydroxy-4'-methylphenyl)propionitrile. Add this product to a 5N HCl solution and reflux for 4-6 hours until TLC analysis indicates complete conversion[7].

  • Step 8: Purification: Cool the reaction mixture. The product may precipitate. Filter the solid or extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The final product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Core Application: In Vitro COX Inhibition Assay

The primary mechanism of action for arylpropionic acids is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins[8].

COX-Mediated Prostaglandin Synthesis Pathway

G AA Arachidonic Acid (from Cell Membrane) COX_Enzyme COX-1 / COX-2 (Cyclooxygenase & Peroxidase Activity) AA->COX_Enzyme Oxygenation PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Prostacyclins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor 2-(2'-Hydroxy-4'-methylphenyl) propionic acid (and other NSAIDs) Inhibitor->COX_Enzyme Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by arylpropionic acids.

Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

Rationale: This protocol provides a quantitative method to determine the inhibitory potency (IC₅₀) of the synthesized compound against both COX isoforms. It uses a fluorometric probe that detects the peroxidase activity of COX, which is a reliable measure of the enzyme's overall function.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) fluorometric probe

  • Heme cofactor

  • Tris-HCl buffer (pH 8.0)

  • DMSO (for compound dilution)

  • Celecoxib (selective COX-2 inhibitor control)

  • Ibuprofen (non-selective COX inhibitor control)

  • 96-well black microplates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in Tris-HCl buffer containing the heme cofactor.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound or control (Ibuprofen, Celecoxib, or DMSO vehicle)

    • COX-1 or COX-2 enzyme solution

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a solution containing both arachidonic acid and the ADHP probe to all wells to start the reaction.

  • Measurement: Immediately begin reading the fluorescence intensity every minute for 20 minutes using a plate reader. The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data: Set the rate of the DMSO vehicle control as 100% activity and a no-enzyme well as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Test CompoundExperimental ValueExperimental ValueCalculated Value
Ibuprofen~15~30~0.5
Celecoxib>100~0.05>2000

Application in Lead Optimization and SAR

The core scaffold is a launchpad for creating novel chemical entities with improved properties. Structure-activity relationship (SAR) studies involve systematically modifying the molecule and assessing the impact on biological activity.

Key Modification Points for SAR Exploration

G Scaffold Core Scaffold: 2-(2'-Hydroxy-4'-methylphenyl) propionic acid Mod1 Region 1: Carboxylic Acid - Amides, Esters - Tetrazoles, Hydroxamates Scaffold->Mod1 Mod2 Region 2: Aromatic Ring - Add/Move Substituents - Bioisosteric Replacement (e.g., Thiophene, Pyridine) Scaffold->Mod2 Mod3 Region 3: Phenolic OH - Etherification (Prodrugs) - Replacement with F, NH2 Scaffold->Mod3 Goal1 Modulate Potency & PK Mod1->Goal1 Goal2 Improve Selectivity (e.g., COX-2 vs COX-1) Mod2->Goal2 Goal3 Explore New Targets (e.g., Anticancer, Antibacterial) Mod3->Goal3

Caption: Key regions of the scaffold for SAR studies and their strategic goals.

Protocol: Synthesis of Amide Derivatives

Rationale: Converting the carboxylic acid to an amide is a fundamental step in medicinal chemistry to alter polarity, introduce new hydrogen bonding interactions, and improve metabolic stability. This protocol uses EDC/HOBt coupling, a standard and mild method for amide bond formation.

Materials:

  • This compound

  • A primary or secondary amine (R¹R²NH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate and saturated sodium bicarbonate solution

Procedure:

  • Activation: Dissolve the starting propionic acid (1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in DMF. Stir at room temperature for 30 minutes. This forms the active HOBt ester.

  • Coupling: Add the desired amine (1.1 eq.) and DIPEA (2.0 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

  • Validation: Confirm the structure and purity of the new amide derivative by NMR and HRMS. Screen the new compound using the COX inhibition assay described in Section 3 to determine its IC₅₀.

Conclusion and Future Directions

This compound is more than a natural product; it is a validated and versatile scaffold for medicinal chemistry. Its straightforward synthesis and clear primary biological activity make it an excellent starting point for developing novel therapeutics. While its foundational use is in anti-inflammatory research, the broader class of arylpropionic acids has shown promise in diverse areas, including oncology and neurology[4][8]. Future work should focus on creating libraries of derivatives based on this scaffold to explore new biological targets and develop compounds with superior efficacy and safety profiles.

References

Application Notes and Protocols: Development of Analytical Methods for Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Propionic acid derivatives represent a major class of nonsteroidal anti-inflammatory drugs (NSAIDs), with prominent members including ibuprofen, naproxen, and ketoprofen.[1][2] These compounds are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[3] Their therapeutic action is primarily mediated through the non-selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins.[1][4] Given their widespread clinical use, robust and reliable analytical methods are crucial for quality control in pharmaceutical formulations, pharmacokinetic studies in biological matrices, and stability testing.

This guide provides a comprehensive overview of the development and validation of analytical methods for propionic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies discussed are grounded in established scientific principles and adhere to regulatory guidelines, ensuring the generation of accurate and reproducible data.

The choice of an analytical technique is contingent upon the specific requirements of the analysis, including the nature of the sample matrix, the concentration of the analyte, and the purpose of the study (e.g., routine quality control versus bioequivalence studies). This document will explore several key techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), providing detailed protocols for their application.

Core Principles of Method Development and Validation

The development of a successful analytical method is a systematic process that involves method selection, optimization, and validation. The validation process is critical to ensure that the method is "fit for purpose," meaning it is reliable for its intended application.[5] Regulatory bodies like the International Council for Harmonisation (ICH) provide comprehensive guidelines on the validation of analytical procedures.[6][7][8]

Key Validation Parameters

According to ICH guidelines, the following parameters are essential for validating an analytical method:[7][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[7][9]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7][9] A minimum of five concentrations is typically recommended to establish linearity.[7]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9] It is often expressed as percent recovery.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Logical Workflow for Method Development & Validation

The process of developing and validating an analytical method can be visualized as a logical sequence of steps, each building upon the previous one to ensure a reliable and robust final method.

Method_Development_Workflow cluster_Dev Development Phase cluster_Val Validation Phase (ICH Q2(R2)) cluster_Imp Implementation Phase Define_Purpose Define Analytical Target Profile (ATP) Select_Method Select Analytical Technique (e.g., HPLC, GC) Define_Purpose->Select_Method Guides choice Optimize_Params Optimize Method Parameters Select_Method->Optimize_Params Refine separation & detection Specificity Specificity / Selectivity Optimize_Params->Specificity Initiates validation Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision Limits LOD & LOQ Accuracy_Precision->Limits Robustness Robustness Limits->Robustness SOP Develop Standard Operating Procedure (SOP) Robustness->SOP Finalizes method Routine_Use Routine Analysis & Lifecycle Management SOP->Routine_Use Enables consistent application

Caption: Logical workflow for analytical method development and validation.

Application Note 1: HPLC-UV Analysis of Ibuprofen in a Pharmaceutical Formulation

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of active pharmaceutical ingredients (APIs) in dosage forms due to its robustness, precision, and cost-effectiveness.[10]

Principle

This method utilizes reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Ibuprofen, being a moderately nonpolar molecule, is retained on the column and then eluted by the mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector. The pKa of ibuprofen is approximately 4.85, so the mobile phase pH is typically controlled to be at least two units below this to ensure it is in its non-ionized, more retained form.[10]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system with a UV-Vis detector.[10]

  • Column: Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A mixture of acetonitrile and 0.01 M acetate buffer (pH 3.8) in a 55:45 (v/v) ratio.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Injection Volume: 10 µL.[10]

  • Detection Wavelength: 222 nm.[10][12]

  • Column Temperature: Ambient.

2. Preparation of Solutions:

  • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of ibuprofen reference standard into a 100-mL volumetric flask.[10] Dissolve in and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.[10]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 50% to 150% of the expected sample concentration (e.g., 10, 20, 30, 40, 50 µg/mL).

  • Sample Preparation (from Tablets):

    • Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.

    • Accurately weigh a portion of the powder equivalent to 20 mg of ibuprofen into a 100-mL volumetric flask.[10]

    • Add approximately 50 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

    • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

    • Filter a portion of the solution through a 0.45 µm syringe filter.

    • Dilute 5 mL of the filtered solution to 50 mL with the mobile phase to obtain a final theoretical concentration of 20 µg/mL.[10]

3. Data Analysis and System Suitability:

  • Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution in triplicate.

  • Calculate the concentration of ibuprofen in the sample using the regression equation from the calibration curve.

  • System Suitability: Before sample analysis, inject a standard solution (e.g., 20 µg/mL) six times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2% and the tailing factor is ≤ 2.0.

Validation Summary

The following table summarizes typical acceptance criteria for the validation of this HPLC method, based on ICH guidelines.[9]

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9998[11]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (%RSD) ≤ 2.0%< 1.5%[9]
Specificity No interference at the retention time of ibuprofenPeak purity > 99.5%
Robustness %RSD ≤ 2.0% for varied conditions (flow rate ±10%, mobile phase composition ±2%)Passes

Application Note 2: GC-MS Analysis of Naproxen in Human Plasma

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of drugs in complex biological matrices like plasma, offering high sensitivity and specificity.[13] Due to the low volatility of profens, a derivatization step is typically required to convert the carboxylic acid group into a more volatile ester or silyl ester.[14][15]

Principle

This method involves the extraction of naproxen and an internal standard (IS), often ibuprofen, from plasma using liquid-liquid extraction (LLE).[13][16] The extracted analytes are then derivatized to increase their volatility and thermal stability.[14] The derivatives are separated by gas chromatography and detected by a mass spectrometer, which provides definitive identification and quantification based on mass-to-charge ratios.

Experimental Protocol

1. Instrumentation and GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron impact (EI) ionization source.[15]

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mode: Selected Ion Monitoring (SIM).

    • Naproxen-TMS derivative: m/z 185[17]

    • Ibuprofen-TMS derivative (IS): m/z 161

2. Sample Preparation and Derivatization:

  • Internal Standard (IS) Spiking: To a 500 µL plasma sample in a glass tube, add 50 µL of the ibuprofen working solution (internal standard).

  • Acidification: Add 100 µL of 1M HCl to acidify the sample.

  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL of a mixture of diethyl ether and hexane (1:1, v/v).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dry residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13][16]

    • Cap the tube tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injecting 1 µL into the GC-MS system.

Workflow Diagram

GCMS_Workflow Plasma_Sample 1. Plasma Sample (500 µL) Spike_IS 2. Spike with Internal Standard (Ibuprofen) Plasma_Sample->Spike_IS Acidify 3. Acidify (1M HCl) Spike_IS->Acidify LLE 4. Liquid-Liquid Extraction Acidify->LLE Evaporate 5. Evaporate to Dryness LLE->Evaporate Derivatize 6. Derivatize with MSTFA (70°C, 30 min) Evaporate->Derivatize GCMS_Analysis 7. Inject into GC-MS Derivatize->GCMS_Analysis

Caption: Workflow for the extraction and derivatization of naproxen from plasma.

Validation Data Summary

This GC-MS method is validated to ensure its suitability for pharmacokinetic studies.

Validation ParameterAcceptance CriteriaTypical Result
Linearity Range 0.10 - 5.0 µg/mLr² > 0.998[14]
Accuracy (% Relative Error) Within ±15%< 5%[13]
Precision (%RSD) ≤ 15%< 6%[13]
Extraction Recovery (%) Consistent and reproducible93.0% - 98.9%[13]
LOD -0.03 µg/mL[13]
LOQ -0.10 µg/mL[13]

Application Note 3: Chiral Separation of Profens by Capillary Electrophoresis

Many propionic acid derivatives are chiral, with the S-(+)-enantiomer typically being the pharmacologically active form.[18] Capillary Electrophoresis (CE) is an excellent technique for chiral separations, offering high efficiency and resolution.[19][20] The separation is achieved by adding a chiral selector, most commonly a cyclodextrin, to the background electrolyte (BGE).[19][20]

Principle

In CE, charged molecules migrate in a capillary filled with an electrolyte under the influence of an electric field. Enantiomers, having identical physical properties, will not separate on their own. However, in the presence of a chiral selector like a cyclodextrin, they form transient diastereomeric complexes with different formation constants. This difference in interaction leads to different effective mobilities and, consequently, separation of the enantiomers.

Experimental Protocol

1. Instrumentation and CE Conditions:

  • CE System: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm ID, effective length 40 cm.

  • Background Electrolyte (BGE): 100 mM 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0, containing 75 mM Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD).[19]

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (50 mbar for 5 s).

  • Detection: UV at 214 nm.

2. Solution Preparation:

  • Sample Preparation: Dissolve the racemic profen standard (e.g., ibuprofen, ketoprofen) in methanol or a 50:50 methanol:water mixture to a concentration of approximately 1 mg/mL. Dilute further with the BGE as needed.

Relationship Diagram

CE_Chiral_Separation cluster_system CE System cluster_result Result Enantiomers Racemic Profen (R- and S-) Chiral_Selector Cyclodextrin in BGE Complex_R Diastereomeric Complex (R-Profen + CD) Chiral_Selector->Complex_R Forms complex with different stability Complex_S Diastereomeric Complex (S-Profen + CD) Chiral_Selector->Complex_S Forms complex with different stability Separation Separated Enantiomer Peaks Complex_R->Separation Different migration time Complex_S->Separation Different migration time

References

Application Notes and Protocols for the Derivatization of 2-(2'-Hydroxy-4'-methylphenyl)propionic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Volatility of a Challenging Analyte

2-(2'-Hydroxy-4'-methylphenyl)propionic acid is a molecule of significant interest in pharmaceutical and metabolic research, often encountered as a metabolite of related parent compounds. Its analysis by gas chromatography-mass spectrometry (GC-MS) is inherently challenging due to the presence of two polar functional groups: a carboxylic acid and a phenolic hydroxyl group. These groups impart low volatility and a propensity for thermal degradation, leading to poor chromatographic peak shape, low sensitivity, and potential sample loss within the GC system.[1]

To overcome these analytical hurdles, derivatization is an essential sample preparation step. This process chemically modifies the polar functional groups, replacing the active hydrogens with non-polar moieties. The result is a derivative with increased volatility, enhanced thermal stability, and improved chromatographic behavior, making it amenable to GC-MS analysis.[1][2] This application note provides a comprehensive guide to three robust derivatization protocols for this compound: silylation, acylation, and a combination of esterification and silylation/acylation. Each protocol is presented with detailed, step-by-step instructions, the underlying chemical principles, and a discussion of their relative merits to empower researchers to select the optimal strategy for their analytical needs.

Choosing Your Derivatization Strategy: A Comparative Overview

The selection of a derivatization method is a critical decision that impacts the sensitivity, stability, and throughput of the analytical workflow. The ideal choice depends on the specific requirements of the assay, including the desired limit of detection, the complexity of the sample matrix, and available laboratory resources.

Derivatization MethodKey AdvantagesKey ConsiderationsBest Suited For
Silylation (e.g., with BSTFA/MSTFA) Versatile, highly reactive, forms derivatives with both hydroxyl and carboxyl groups in a single step, by-products are volatile.[1][3]Derivatives are susceptible to hydrolysis, requiring strictly anhydrous conditions.[1]General-purpose analysis, high-throughput screening, and when a single-step derivatization of both functional groups is desired.
Acylation (e.g., with TFAA) Forms highly stable derivatives, less moisture-sensitive than silylation, can enhance detectability with an electron capture detector (ECD).[4][5]May require a catalyst and an acid scavenger, reaction by-products can be corrosive to the GC column if not removed.[4]Applications requiring high stability of derivatives, trace analysis (especially with ECD), and confirmation studies.
Esterification + Silylation/Acylation Targeted derivatization of the carboxylic acid group first, can provide cleaner chromatograms by avoiding potential side reactions.A two-step process which can be more time-consuming.Complex matrices where selective derivatization is beneficial, and for structural elucidation studies.

Protocol 1: One-Step Silylation with BSTFA/MSTFA

Silylation is a widely employed and highly effective method for the derivatization of compounds containing active hydrogens, such as those in hydroxyl and carboxylic acid groups.[2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silyl donors that react with this compound to replace the acidic protons on both the phenolic and carboxylic acid moieties with trimethylsilyl (TMS) groups. This single-step reaction is efficient and its by-products are volatile, minimizing chromatographic interference.[3]

Reaction Scheme:

Analyte This compound Derivative Di-TMS Derivative Analyte->Derivative Heat, Catalyst (optional) Reagent BSTFA or MSTFA Reagent->Derivative

Caption: Silylation of the target analyte.

Experimental Protocol:

Materials:

  • Sample containing this compound, dried.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • BSTFA or MSTFA with 1% Trimethylchlorosilane (TMCS) (optional, as a catalyst for hindered groups).[1][6]

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane).[1]

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Vortex mixer.

  • Nitrogen evaporator.

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. This is critical as silylating reagents are highly sensitive to moisture.[1][6] Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample residue in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the analyte. Then, add 100 µL of BSTFA or MSTFA. For potentially less reactive analytes, using a reagent containing 1% TMCS can enhance the reaction rate.[1][6]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes in a heating block or oven.[1][6]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.

Field-Proven Insights:
  • Choice between BSTFA and MSTFA: MSTFA is more volatile than BSTFA, and its by-products are also more volatile, which can be advantageous for avoiding co-elution with early eluting peaks.[3][7] MSTFA is often considered a more powerful silylating agent.[8]

  • The Role of the Catalyst: The addition of 1% TMCS can significantly accelerate the derivatization of sterically hindered hydroxyl groups and amides, though for the target analyte, it may not be strictly necessary but can ensure complete derivatization.[1][6]

  • Solvent Selection: Pyridine acts as a good solvent and also as a catalyst by scavenging the small amount of acid produced during the reaction.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is another robust derivatization strategy that involves the conversion of the phenolic hydroxyl and carboxylic acid groups into stable trifluoroacetyl esters. Trifluoroacetic anhydride (TFAA) is a highly reactive reagent that readily acylates these functional groups.[4] The resulting derivatives are typically more stable than their silylated counterparts, particularly towards hydrolysis, which can be an advantage during sample workup and storage.[1]

Reaction Scheme:

Analyte This compound Derivative Di-TFA Derivative Analyte->Derivative Heat, Catalyst Reagent TFAA Reagent->Derivative

Caption: Acylation of the target analyte.

Experimental Protocol:

Materials:

  • Sample containing this compound, dried.

  • Trifluoroacetic anhydride (TFAA).[4]

  • Anhydrous solvent (e.g., acetonitrile, benzene).[4]

  • Catalyst/Acid Scavenger (e.g., pyridine, triethylamine).[4]

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or water bath.

  • Vortex mixer.

  • Nitrogen evaporator.

Procedure:

  • Sample Preparation: Dissolve the dried sample (e.g., 50 µg) in 0.5 mL of a suitable anhydrous solvent like acetonitrile in a reaction vial.[4]

  • Reagent Addition: Add a catalyst, such as 0.1 mL of 0.05M triethylamine in the same solvent, to act as an acid scavenger.[4] Then, add 10 µL of TFAA.

  • Reaction: Tightly cap the vial and heat at 50-70°C for 15-30 minutes.[4]

  • Work-up (Optional but Recommended): After cooling, the reaction mixture can be washed with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to remove excess reagent and acidic by-products, followed by extraction of the derivative into an organic solvent like hexane. This step helps to protect the GC column from corrosive by-products.

  • Analysis: The organic layer containing the derivatized analyte is then ready for GC-MS analysis.

Field-Proven Insights:
  • Catalyst is Key: The use of a base like pyridine or triethylamine is crucial to neutralize the trifluoroacetic acid by-product, driving the reaction to completion and preventing potential degradation of the GC column's stationary phase.[4]

  • Stability Advantage: TFA derivatives are significantly more stable than TMS derivatives, making this method suitable for analyses that may involve delays between derivatization and injection.[1]

Protocol 3: Two-Step Esterification followed by Silylation/Acylation

This dual derivatization approach offers a more controlled and potentially cleaner derivatization of this compound. The carboxylic acid group is first selectively converted to a methyl ester, typically using a milder reagent like trimethylsilyldiazomethane. Subsequently, the phenolic hydroxyl group is derivatized via silylation or acylation. This two-step process can be advantageous in complex matrices by minimizing potential side reactions.

Workflow Diagram:

cluster_0 Step 1: Esterification cluster_1 Step 2: Silylation or Acylation Analyte Target Analyte Intermediate Methyl Ester Intermediate Analyte->Intermediate Reaction Ester_Reagent Trimethylsilyldiazomethane Ester_Reagent->Intermediate Final_Derivative Final Derivative Intermediate->Final_Derivative Reaction Silyl_Acyl_Reagent BSTFA/MSTFA or TFAA Silyl_Acyl_Reagent->Final_Derivative GCMS GC-MS Analysis Final_Derivative->GCMS Analysis

Caption: Two-step derivatization workflow.

Experimental Protocol:

Step 1: Esterification of the Carboxylic Acid

Materials:

  • Dried sample containing the analyte.

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexane).[9]

  • Methanol.

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Vortex mixer.

Procedure:

  • Sample Preparation: Dissolve the dried sample in a small amount of a suitable solvent (e.g., 100 µL of methanol).

  • Reagent Addition: Add the TMS-diazomethane solution dropwise until a persistent yellow color is observed, indicating an excess of the reagent. The reaction is typically rapid at room temperature.[9]

  • Quenching: Add a small drop of acetic acid to quench the excess TMS-diazomethane (the yellow color will disappear).

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

Step 2: Silylation or Acylation of the Phenolic Hydroxyl

Follow the procedure outlined in Protocol 1 (Silylation) or Protocol 2 (Acylation) on the dried methyl ester intermediate from Step 1. The reaction conditions can often be milder as only the phenolic hydroxyl group needs to be derivatized.

Field-Proven Insights:
  • Safety of TMS-diazomethane: Trimethylsilyldiazomethane is a safer alternative to the highly toxic and explosive diazomethane, although it should still be handled with care in a fume hood.[9][10]

  • Alternative Esterification: For labs not equipped to handle diazomethane derivatives, esterification can be achieved using methyl chloroformate, which is also a versatile reagent for derivatizing carboxylic acids.[11][12]

Conclusion and Best Practices

The successful GC-MS analysis of this compound is critically dependent on the selection and execution of an appropriate derivatization strategy.

  • Silylation with BSTFA or MSTFA offers a rapid and efficient single-step method suitable for a wide range of applications.

  • Acylation with TFAA provides highly stable derivatives, making it an excellent choice for methods requiring robust sample handling and for trace analysis.

  • A two-step esterification followed by silylation or acylation can provide enhanced selectivity and cleaner chromatograms in complex sample matrices.

For all protocols, the use of high-purity reagents and anhydrous solvents is paramount to achieving complete derivatization and reproducible results. It is strongly recommended to analyze a reagent blank alongside the samples to identify any potential interferences from the derivatizing agents or solvents. Method validation, including the assessment of derivatization efficiency and derivative stability, should be performed to ensure the reliability of the analytical data. By carefully considering the principles and protocols outlined in this application note, researchers can confidently develop and implement robust GC-MS methods for the analysis of this and other challenging phenolic acids.

References

Application Notes and Protocols for 2-(2'-Hydroxy-4'-methylphenyl)propionic acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Metabolic Significance of a Novel Phenolic Acid

2-(2'-Hydroxy-4'-methylphenyl)propionic acid is a phenolic acid that has been identified as a natural product in plants such as Thymus serpyllum L. and as a metabolite of (R)-(+)-menthofuran in animal studies.[1][2] As a member of the hydroxyphenylpropionic acid (HPP) class of compounds, it is positioned at the intersection of xenobiotic metabolism and endogenous metabolic pathways. The growing body of research on related HPPs suggests their significant roles in modulating lipid metabolism, gut microbiota composition, and cellular energy homeostasis. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the metabolic implications of this compound.

This document offers a foundational framework for designing and executing robust in vivo and in vitro studies, complete with detailed protocols and insights into the underlying scientific principles. The methodologies presented herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Core Concepts in the Metabolic Investigation of this compound

The study of this compound's metabolic effects necessitates a multi-faceted approach. Key areas of investigation include its influence on systemic lipid metabolism, its interaction with the gut microbiome, and its impact on cellular bioenergetics, particularly mitochondrial function.

Predicted Metabolic Pathways and Rationale for Investigation

Based on the metabolism of structurally similar phenolic acids and propionic acid itself, several key metabolic pathways are of interest when studying this compound.

Compound This compound Systemic_Circulation Systemic Circulation Compound->Systemic_Circulation Absorption Gut_Microbiota Gut Microbiota Metabolism Systemic_Circulation->Gut_Microbiota Hepatic_Metabolism Hepatic Metabolism (Phase I & II) Systemic_Circulation->Hepatic_Metabolism Target_Tissues Target Tissues (e.g., Adipose, Muscle, Liver) Systemic_Circulation->Target_Tissues Gut_Microbiota->Systemic_Circulation Reabsorption of Metabolites Hepatic_Metabolism->Systemic_Circulation Metabolites Excretion Excretion (Urine, Feces) Hepatic_Metabolism->Excretion Mitochondrial_Function Mitochondrial Function Target_Tissues->Mitochondrial_Function Gene_Expression Modulation of Gene Expression Target_Tissues->Gene_Expression Acclimatization Animal Acclimatization (1 week) Diet_Induction Diet-Induced Obesity (8-12 weeks, High-Fat Diet) Acclimatization->Diet_Induction Grouping Randomization into Treatment Groups Diet_Induction->Grouping Treatment Compound Administration (Oral Gavage, 4-8 weeks) Grouping->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Cell_Culture Cell Seeding and Culture Treatment Compound Treatment (Varying Concentrations and Timepoints) Cell_Culture->Treatment Mito_Potential Mitochondrial Membrane Potential Assay (e.g., TMRE) Treatment->Mito_Potential ROS_Production Reactive Oxygen Species (ROS) Assay (e.g., DCFDA) Treatment->ROS_Production Gene_Expression Gene Expression Analysis (Mitochondrial Biogenesis) Treatment->Gene_Expression

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable compound. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting common issues and optimizing reaction parameters.

Section 1: Synthetic Strategies Overview

The synthesis of this compound, a substituted arylpropionic acid, presents unique challenges primarily related to regioselectivity. The starting material, m-cresol (3-methylphenol), has two activating groups (hydroxyl and methyl) that can direct electrophilic substitution to multiple positions on the aromatic ring. The most common and logical approach involves a Friedel-Crafts acylation reaction, which must be carefully controlled to favor substitution at the desired C2 position (ortho to the hydroxyl group and meta to the methyl group).[1][2]

A plausible synthetic pathway involves the following key transformations:

  • Friedel-Crafts Acylation: Reaction of m-cresol with an appropriate propionylating agent (e.g., propionyl chloride or propionic anhydride) in the presence of a Lewis acid catalyst. This step is critical for establishing the carbon skeleton.

  • Rearrangement/Reduction: Depending on the initial acylation product (C-acylated vs. O-acylated), subsequent steps like a Fries rearrangement or a reduction of a ketone intermediate may be necessary.

  • Purification: Rigorous purification is required to isolate the desired isomer from a potential mixture of byproducts.

Proposed Synthetic Workflow

Synthetic_Workflow start m-Cresol (Starting Material) step1 Friedel-Crafts Acylation start->step1 reagent1 Propionyl Chloride / AlCl₃ reagent1->step1 intermediate Mixture of Acylated Products (Ketone Intermediates) step1->intermediate step2 Purification / Rearrangement (e.g., Fries) intermediate->step2 product_ketone 2-Hydroxy-4-methylpropiophenone (Desired Isomer) step2->product_ketone step3 Willgerodt-Kindler or similar rearrangement product_ketone->step3 final_product 2-(2'-Hydroxy-4'-methylphenyl) propionic acid step3->final_product

Caption: Proposed workflow for synthesizing the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical challenge in synthesizing this compound from m-cresol?

The primary challenge is controlling the regioselectivity of the initial electrophilic substitution. The hydroxyl group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. This results in potential substitution at positions 2, 4, and 6, leading to a mixture of positional isomers. Achieving a high yield of the desired 2-substituted product requires careful optimization of reaction conditions to exploit the subtle differences in steric hindrance and electronic effects.

Q2: Which reaction parameters most significantly influence yield and selectivity?

Several factors can dramatically impact the outcome:

  • Choice of Lewis Acid Catalyst: The type and amount of Lewis acid (e.g., AlCl₃, FeCl₃, SnCl₄) are critical. Stronger Lewis acids and stoichiometric amounts can favor different outcomes. For instance, higher concentrations of a Lewis acid can promote the Fries rearrangement of any O-acylated byproduct back to a C-acylated product.[3]

  • Reaction Temperature: Temperature control is paramount. Friedel-Crafts acylations are often exothermic. Low temperatures can help improve selectivity and prevent side reactions, while higher temperatures might be needed to drive a Fries rearrangement to completion.[4]

  • Solvent: The choice of solvent can influence catalyst activity and solubility of intermediates. Common solvents include dichloromethane (DCM), carbon disulfide, or nitrobenzene. In some cases, running the reaction neat or using an excess of a liquid reagent as the solvent is possible.[5]

  • Purity of Reagents: The use of anhydrous reagents and solvents is non-negotiable. Lewis acids like AlCl₃ are highly moisture-sensitive and will be quenched by water, halting the reaction.[4]

Q3: What are the most common byproducts to expect?

You should anticipate the formation of several byproducts that can complicate purification and lower the yield of the desired product:

  • Positional Isomers: The primary byproducts will be other C-acylated isomers, such as 4-hydroxy-2-methylpropiophenone and 2-hydroxy-6-methylpropiophenone.

  • O-Acylated Product: The hydroxyl group of m-cresol can be acylated to form 3-methylphenyl propionate. This ester may be the major product under certain conditions but can sometimes be converted to the desired C-acylated product via a Fries rearrangement.[3]

  • Polysubstituted Products: Although the acyl group is deactivating, preventing further acylation, forcing conditions (high temperature, long reaction times) could potentially lead to polysubstitution, especially if other activating groups are present.[1]

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to resolve the starting material, the desired product, and major byproducts. Staining with a potassium permanganate dip or viewing under UV light can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended to track the consumption of starting material and the formation of different isomers.[3]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Formation
Possible CauseRecommended SolutionScientific Rationale
Inactive Catalyst Use a fresh, unopened container of the Lewis acid catalyst (e.g., AlCl₃). Ensure it is handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or with proper Schlenk techniques.Lewis acids are highly hygroscopic. Moisture from the air will decompose the catalyst, rendering it inactive for promoting the acylation reaction.
Poor Quality Reagents Purify the starting m-cresol (e.g., by distillation) and use anhydrous grade solvents. Dry solvents over molecular sieves or by distillation from an appropriate drying agent.Impurities in the starting material can interfere with the reaction. Water in the solvent is a common cause of reaction failure.[4]
Incorrect Reaction Temperature Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. Monitor the internal temperature, as the reaction can be exothermic.Some Friedel-Crafts reactions have a specific activation temperature. If the temperature is too low, the reaction may not initiate. If it's too high, degradation or side reactions can occur.
Issue 2: Complex Product Mixture and Low Selectivity
Possible CauseRecommended SolutionScientific Rationale
Formation of Positional Isomers Experiment with different Lewis acids and solvents. Bulky catalysts may favor substitution at less sterically hindered positions. Lowering the reaction temperature often increases selectivity.The choice of catalyst and solvent can modulate the steric and electronic environment of the electrophilic attack, thereby influencing the ratio of ortho- and para-isomers.
Predominance of O-Acylation Increase the molar ratio of the Lewis acid catalyst (e.g., >1 equivalent). After the initial reaction, consider heating the mixture to induce a Fries rearrangement.The O-acylated ester product can form a complex with the Lewis acid. With sufficient catalyst and thermal energy, this complex can rearrange to the more thermodynamically stable C-acylated phenolic ketone.[3]
Polysubstitution or Degradation Avoid excessively high temperatures or prolonged reaction times. Ensure the stoichiometry of the acylating agent is carefully controlled (typically 1.0-1.1 equivalents).The first acyl group deactivates the ring, making a second acylation difficult.[1] However, harsh conditions can overcome this barrier or lead to decomposition of the starting material and product.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Purity Issue check1 Check TLC/HPLC: No Product Formed? start->check1 check2 Check TLC/HPLC: Complex Mixture? start->check2 check1->check2 No cause1a Inactive Catalyst check1->cause1a Yes cause1b Wet Reagents/Solvents check1->cause1b Yes cause2a Positional Isomers check2->cause2a Yes cause2b O-Acylation Product check2->cause2b Yes sol1a Use Fresh Catalyst Work Under Inert Gas cause1a->sol1a sol1b Purify/Dry All Reagents cause1b->sol1b sol2a Lower Temperature Screen Catalysts cause2a->sol2a sol2b Increase Catalyst Ratio Heat for Fries Rearrangement cause2b->sol2b success Improved Yield and Purity sol1a->success sol1b->success sol2a->success sol2b->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 4: Protocols and Data

Protocol 1: Illustrative Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure based on standard Friedel-Crafts acylation principles and should be optimized for your specific laboratory conditions.[1][5]

Materials:

  • m-Cresol (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (6M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous AlCl₃ (1.5 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) to the suspension via the dropping funnel. Stir for 15 minutes.

  • Add a solution of m-cresol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it slowly into a beaker of crushed ice and 6M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone product mixture.

  • Purify the crude mixture by column chromatography or recrystallization to isolate the desired 2-hydroxy-4-methylpropiophenone intermediate. This intermediate would then be carried forward to the final acid product.

Table 1: Representative Data on Reaction Condition Influence

The following data is illustrative to demonstrate potential effects of reaction parameters on product distribution in a Friedel-Crafts acylation of m-cresol. Actual results will vary.[3]

EntryCatalyst (eq)SolventTemp (°C)Desired Isomer (%) (2-OH, 4-Me)Other Isomers (%)O-Acylation (%)
1AlCl₃ (1.1)CS₂0453520
2AlCl₃ (1.1)DCM0504010
3AlCl₃ (1.5)DCM2565305
4SnCl₄ (1.2)Nitrobenzene25306010
5AlCl₃ (1.5)DCM40 (Reflux)7523<2 (Fries Rearrangement)

This table illustrates that increasing catalyst stoichiometry and temperature can improve the yield of the desired C-acylated product, potentially by favoring the Fries rearrangement of the O-acylated byproduct.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to an appropriately sized Erlenmeyer flask.

  • Add a minimum amount of a suitable hot solvent or solvent mixture (e.g., toluene/hexane, ethanol/water) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystallization appears complete, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven. A purity of ≥99% can often be achieved with proper technique.[4]

References

Technical Support Center: Purification of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this valuable compound. Here, we synthesize our extensive field experience with established scientific principles to provide you with reliable, in-depth troubleshooting advice and detailed protocols.

Introduction to Purification Challenges

This compound is a chiral carboxylic acid featuring both a phenolic hydroxyl group and a propionic acid moiety. This unique combination of functional groups presents specific purification challenges. The presence of acidic and phenolic protons can lead to complex acid-base behavior, while the chiral center necessitates stereospecific separation techniques if a single enantiomer is desired. Common impurities often include starting materials, regioisomers, and byproducts from synthesis, such as over-methylated or decarboxylated species.

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols, focusing on crystallization and chromatographic techniques.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Crystallization-Based Purification

Crystallization is often the first line of defense for purifying multi-gram quantities of solid compounds. However, its success is highly dependent on solvent selection and the nature of the impurities.

Question 1: My compound "oils out" during crystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens under a few conditions:

  • High Solute Concentration: The solution is too concentrated, leading to precipitation at a temperature where the compound is still molten.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice.

  • Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound.

  • Presence of Impurities: Impurities can disrupt crystal lattice formation, promoting the formation of an amorphous oil.

Troubleshooting Workflow: Oiling Out

Caption: Troubleshooting workflow for "oiling out" during crystallization.

Question 2: After crystallization, my yield is very low. How can I improve it?

Answer: Low yield is a common issue and can stem from several factors:

  • Solvent Choice: The chosen solvent may be too "good," meaning your compound has high solubility even at low temperatures.

  • Insufficient Concentration: The initial solution may not have been saturated at the higher temperature.

  • Premature Crystallization: Crystals may have formed on the filter paper during a hot filtration step.

To improve your yield, consider using a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (one in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the solid and allow it to cool slowly.

Question 3: My purified compound still shows impurities by TLC/HPLC. What are my next steps?

Answer: If a single crystallization does not suffice, repeated crystallization is an option. However, if impurities have similar solubility profiles to your desired compound, chromatography will be a more effective technique. For this compound, both normal-phase and reverse-phase chromatography can be effective.

Part 2: Chromatographic Purification

When crystallization fails to provide the desired purity, column chromatography is the method of choice.

Question 4: What type of column chromatography should I use for this compound?

Answer: The choice between normal-phase (e.g., silica gel) and reverse-phase (e.g., C18) chromatography depends on the polarity of the impurities.

  • Normal-Phase Chromatography (Silica Gel): This is often a good starting point.[1] Due to the acidic nature of the compound, it can streak on a standard silica gel column. To mitigate this, a small amount of an acidic modifier, such as acetic acid or formic acid (typically 0.1-1%), should be added to the mobile phase.[1] A common mobile phase would be a gradient of ethyl acetate in hexanes.

  • Reverse-Phase Chromatography (C18): This technique is excellent for separating compounds based on hydrophobicity.[2] A typical mobile phase would be a gradient of methanol or acetonitrile in water, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated.[2][3]

Chromatography Selection Guide

Chromatography_Selection start Need for Chromatographic Purification decision Analyze Impurity Profile (Polarity) start->decision np_path Impurities are significantly less polar or more polar decision->np_path Polarity Difference rp_path Impurities have similar polarity but different hydrophobicity decision->rp_path Hydrophobicity Difference np_choice Normal-Phase Chromatography (Silica Gel) Mobile Phase: Hexane/Ethyl Acetate + Acetic Acid np_path->np_choice rp_choice Reverse-Phase Chromatography (C18) Mobile Phase: Water/Methanol + Formic Acid rp_path->rp_choice

Caption: Decision tree for selecting the appropriate chromatography method.

Question 5: I am trying to resolve the enantiomers of my compound. What methods are available?

Answer: As a 2-arylpropionic acid, this compound belongs to a class of molecules where enantiomeric separation is often crucial for biological activity.[4][5] Several techniques are available for chiral resolution:

  • Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic acid with a chiral base (e.g., (R)- or (S)-α-methylbenzylamine) to form diastereomeric salts.[6] These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[6]

  • Chiral Chromatography: This is a powerful analytical and preparative technique. Specialized chiral stationary phases (CSPs) are used to separate the enantiomers. For 2-arylpropionic acids, columns based on derivatized cellulose or amylose, or protein-based columns like avidin, have been shown to be effective.[7] The mobile phase conditions, such as pH and the concentration of organic modifier, are critical for achieving good resolution.[7]

Part 3: General Troubleshooting

Question 6: How can I confirm the purity and identity of my final product?

Answer: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. Using a chiral column can also determine the enantiomeric excess (ee).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of your compound.

  • Mass Spectrometry (MS): Determines the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed-Solvent System (Toluene/Heptane)

This protocol is a starting point and may require optimization.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-Solvent: Slowly add heptane to the hot solution until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold heptane.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Packing: Pack a glass column with silica gel using a slurry method with a low-polarity solvent like hexanes.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% acetic acid). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexanes:ethyl acetate with 0.5% acetic acid).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃[8]
Molecular Weight180.20 g/mol [8]
AppearanceWhite to slightly beige crystalline powder or chunks[9]
Melting Point131.6 °C[9]
pKa~4.55 (Predicted)[9]
SolubilitySoluble in methanol, DMSO, acetone, chloroform, dichloromethane, ethyl acetate[9][10]

References

Technical Support Center: Crystallization of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable insights to overcome common and complex crystallization issues.

Troubleshooting Guide

Issue 1: Complete Failure to Induce Crystallization

You've completed the synthesis of this compound, and after concentrating your solution, you're met with a persistent oil or a clear, supersaturated solution that refuses to yield crystals.

Immediate Action Plan:

  • Confirm Saturation: Ensure your solution is indeed supersaturated. A simple test is to take a small aliquot and cool it rapidly in an ice bath. If no solid forms, you may need to concentrate the solution further.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a previous batch of crystalline material, introduce a single, tiny crystal into the supersaturated solution. This seed crystal will act as a template for further crystal growth.

    • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.

In-depth Troubleshooting and Root Cause Analysis:

If the immediate actions fail, a more systematic approach is required. The following decision tree can guide your troubleshooting process:

G start Crystallization Failure: Persistent Oil or Clear Solution check_saturation Is the solution supersaturated? start->check_saturation concentrate Concentrate the solution further. Re-evaluate solvent choice. check_saturation->concentrate No induce_nucleation Attempt to induce nucleation: - Scratching - Seeding - Ultrasonication check_saturation->induce_nucleation Yes concentrate->induce_nucleation nucleation_success Crystals Formed induce_nucleation->nucleation_success Success nucleation_fail Still no crystals. Consider solvent and purity. induce_nucleation->nucleation_fail Failure solvent_issue Solvent System Evaluation: - Is the solvent appropriate? - Try anti-solvent addition. nucleation_fail->solvent_issue Re-evaluate purity_issue Purity Assessment: - Are impurities inhibiting crystallization? - Perform further purification (e.g., chromatography). nucleation_fail->purity_issue Re-evaluate

Caption: Troubleshooting workflow for crystallization failure.

Issue 2: Formation of an Oil Instead of Crystals

"Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often occurs when a highly supersaturated solution is cooled too quickly.

Root Causes and Solutions:

  • High Supersaturation: The concentration of your compound in the solvent is too high.

    • Solution: Add a small amount of fresh, warm solvent to dissolve the oil, then allow the solution to cool much more slowly.

  • Rapid Cooling: Fast cooling rates favor the formation of oils over an ordered crystal lattice.

    • Solution: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. A Dewar flask filled with warm water can be used for very slow, controlled cooling.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Issue 3: Poor Crystal Quality or Impure Product

The resulting crystals are very fine, clumped together, or discolored, indicating either poor crystal growth conditions or the presence of impurities.

Improving Crystal Quality:

  • Slower Cooling: As mentioned above, slower cooling rates generally lead to larger, more well-defined crystals.

  • Solvent Selection: The choice of solvent can significantly impact crystal habit. A systematic solvent screen is recommended.

Addressing Impurities:

  • Recrystallization: This is the most common method for purifying solid organic compounds. The process involves dissolving the impure solid in a minimum amount of hot solvent and then allowing the solution to cool slowly. The desired compound will crystallize out, leaving the impurities behind in the solution.

  • Activated Carbon: If your product is discolored, it may be due to colored impurities. Adding a small amount of activated carbon to the hot solution before filtration can help remove these impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

Recommended Starting Solvents for Screening:

Solvent SystemRationale
Ethanol/Water The compound should be soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling.
Acetone/Hexane Acetone is a good solvent for many organic compounds. Hexane can be used as an anti-solvent.
Toluene The aromatic nature of toluene may favor the crystallization of the aromatic compound.
Ethyl Acetate/Heptane A commonly used solvent/anti-solvent system for compounds of intermediate polarity.

Q2: How does the phenolic hydroxyl group affect crystallization?

The hydroxyl group can participate in hydrogen bonding, which can be both beneficial and detrimental to crystallization. Strong intermolecular hydrogen bonding can promote the formation of a stable crystal lattice. However, if the hydroxyl group forms strong hydrogen bonds with the solvent molecules, it can inhibit crystallization. This is why a careful selection of solvents is crucial.

Q3: My compound seems to be polymorphic. How do I control which crystal form I get?

Polymorphism, the ability of a compound to exist in more than one crystalline form, is common in organic molecules. Different polymorphs can have different physical properties, such as solubility and melting point.

Controlling Polymorphism:

  • Solvent: The choice of solvent can have a significant influence on the resulting polymorphic form.

  • Cooling Rate: Different cooling rates can favor the formation of different polymorphs.

  • Temperature: The temperature at which crystallization occurs can also be a critical factor.

A systematic study varying these parameters is necessary to selectively crystallize a desired polymorph. Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to characterize the different polymorphic forms.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, dissolve the impure this compound in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Technical Support Center: Optimizing HPLC Separation of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind method development and optimization, ensuring robust and reproducible results.

Introduction to the Challenge

This compound, a member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), possesses a chiral center, leading to the existence of enantiomers. As is common with chiral drugs, these enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, their accurate separation and quantification are critical in pharmaceutical development and quality control. This guide will address the common hurdles encountered during the High-Performance Liquid Chromatography (HPLC) separation of these isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for separating the enantiomers of this compound?

A1: The most critical parameter is the selection of an appropriate Chiral Stationary Phase (CSP). The enantioselective recognition mechanism of the CSP is what enables the separation of the two isomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly versatile and have a high success rate for resolving NSAIDs and are an excellent starting point for method development.[1][2]

Q2: Why is the pH of the mobile phase so important for this analysis?

A2: this compound is an acidic compound. Its state of ionization is dependent on the pH of the mobile phase. For reproducible retention and good peak shape in reversed-phase HPLC, it is crucial to suppress the ionization of the carboxylic acid group. This is typically achieved by maintaining the mobile phase pH at least 1-2 units below the analyte's pKa. While the exact pKa for this specific molecule is not readily published, it can be estimated to be around 4-5, similar to other profens. Therefore, a mobile phase pH of 2.5-3.5 is a good starting point.

Q3: I am observing significant peak tailing for both isomers. What are the likely causes?

A3: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns. To mitigate this, ensure the mobile phase is sufficiently acidic to keep your analyte in its protonated (neutral) form. The addition of a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase is a common and effective strategy to improve peak shape.[1]

Q4: Can temperature be used to optimize the separation?

A4: Yes, column temperature is a powerful tool for optimizing chiral separations. Generally, lower temperatures can enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[3] However, in some cases, increasing the temperature can improve efficiency and may even alter the elution order of the enantiomers.[4] Therefore, it is recommended to systematically evaluate a range of temperatures (e.g., 15°C to 40°C) during method development.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC separation of this compound isomers.

Problem 1: No or Poor Resolution of Enantiomers
Possible Cause Suggested Solution & Rationale
Inappropriate Chiral Stationary Phase (CSP) The chosen CSP may not provide the necessary enantioselective interactions. Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based) to find one that offers selectivity for your compound.[1]
Suboptimal Mobile Phase Composition The mobile phase composition significantly influences chiral recognition. Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase, or the organic modifier to the aqueous buffer in reversed-phase.
Incorrect Mobile Phase pH (Reversed-Phase) If the pH is too close to the analyte's pKa, inconsistent ionization can lead to poor peak shape and loss of resolution. Ensure the pH is at least 1-2 units below the pKa.
Inappropriate Temperature Chiral separations can be highly sensitive to temperature.[3][4] Optimize the column temperature, trying both lower and higher temperatures than ambient.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution & Rationale
Secondary Silanol Interactions (Tailing) Add an acidic modifier like 0.1% TFA to the mobile phase to suppress silanol activity and ensure the analyte is fully protonated.[1]
Column Overload (Fronting or Tailing) The sample concentration or injection volume may be too high, saturating the stationary phase. Reduce the sample concentration or injection volume.
Sample Solvent Incompatibility (Peak Distortion) If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Column Contamination or Degradation Strongly retained impurities can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Problem 3: Unstable Retention Times
Possible Cause Suggested Solution & Rationale
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis.
Mobile Phase Composition Fluctuation Inconsistent mobile phase preparation can lead to retention time drift. Prepare fresh mobile phase daily and ensure accurate measurements of all components.
Temperature Fluctuations Variations in ambient temperature can affect retention times. Use a column oven to maintain a constant and controlled temperature.
Pump Malfunction Inconsistent flow from the HPLC pump will cause retention times to vary. Check for leaks, and ensure the pump is properly primed and delivering a stable flow rate.

Visual Troubleshooting Workflow

G start Problem: Poor or No Enantiomeric Resolution csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp mobile_phase Is the mobile phase composition optimal? csp->mobile_phase  Yes screen_csp Action: Screen different CSP types (e.g., polysaccharide, Pirkle, cyclodextrin). csp->screen_csp  No temp Is the column temperature optimized? mobile_phase->temp  Yes optimize_mp Action: Systematically vary organic modifier ratio and additives (e.g., 0.1% TFA). mobile_phase->optimize_mp  No optimize_temp Action: Evaluate a range of temperatures (e.g., 15-40°C). temp->optimize_temp  No solution Resolution Achieved temp->solution  Yes screen_csp->mobile_phase optimize_mp->temp optimize_temp->solution

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

Experimental Protocols

Protocol 1: Starting Method for Chiral Separation (Normal-Phase)

This protocol provides a robust starting point for developing a separation method for this compound isomers.

1. Column Selection:

  • Chiral Stationary Phase: Polysaccharide-based, e.g., Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate).

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

2. Mobile Phase Preparation:

  • Prepare a mobile phase of 90:10 (v/v) n-hexane/isopropanol.

  • Add trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.

4. Sample Preparation:

  • Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.

5. Analysis and Optimization:

  • Inject the sample and observe the chromatogram.

  • If resolution is insufficient, adjust the isopropanol percentage in 2% increments (e.g., 88:12, 92:8).

  • If peak shape is poor, ensure the TFA concentration is sufficient.

Protocol 2: System Suitability Testing

System suitability tests are essential to ensure the chromatographic system is performing adequately.

1. Standard Preparation:

  • Prepare a standard solution of the racemic analyte at a known concentration (e.g., 1 mg/mL).

2. Injections:

  • Make at least five replicate injections of the standard solution.

3. Data Evaluation:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD) of Peak Area: The RSD for the peak areas of each enantiomer across the replicate injections should be ≤ 2.0%.

  • Relative Standard Deviation (RSD) of Retention Time: The RSD for the retention times of each enantiomer should be ≤ 1.0%.

Data Presentation

Parameter Starting Condition Optimization Range Rationale
Stationary Phase Polysaccharide-basedScreen Amylose, Cellulose, Pirkle-typeDifferent CSPs offer varying selectivities.[1]
Mobile Phase (NP) 90:10 Hexane:IPA + 0.1% TFA95:5 to 80:20 Hexane:IPAModulates retention and selectivity.
Mobile Phase (RP) 70:30 ACN:H₂O + 0.1% TFA (pH ~2.5)80:20 to 50:50 ACN:H₂OAdjusts retention of the acidic analyte.
Flow Rate 1.0 mL/min0.8 - 1.2 mL/minBalances analysis time and efficiency.
Temperature 25°C15 - 40°CCan significantly impact chiral resolution.[3][4]

Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation csp_selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) mode_selection Choose Separation Mode (Normal Phase Recommended First) csp_selection->mode_selection mp_optimization Optimize Mobile Phase (Organic Modifier Ratio & Additives) mode_selection->mp_optimization temp_optimization Optimize Column Temperature mp_optimization->temp_optimization flow_optimization Optimize Flow Rate temp_optimization->flow_optimization system_suitability Perform System Suitability Testing (Resolution, Tailing, Precision) flow_optimization->system_suitability method_validation Full Method Validation (ICH Guidelines) system_suitability->method_validation

Caption: A systematic workflow for chiral HPLC method development.

References

Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Phenolic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for troubleshooting one of the most persistent challenges in the chromatographic analysis of phenolic acids: peak tailing. This guide is structured to provide you, our fellow researchers and drug development professionals, with a clear path from problem identification to resolution. We will delve into the underlying causes of peak asymmetry and provide actionable, field-proven protocols to restore the sharp, symmetrical peaks essential for accurate quantification and robust methods.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem in the analysis of phenolic acids?

Peak tailing is a form of chromatographic peak asymmetry where the back half of the peak is broader than the front half.[1] In an ideal analysis, a peak should be symmetrical, resembling a Gaussian distribution. The symmetry is often quantified by the USP Tailing Factor (Tf), where a value of 1.0 indicates perfect symmetry, and values greater than 1.2 suggest significant tailing.[1][2]

This issue is particularly problematic for several reasons:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate integration and quantification difficult, if not impossible.[2]

  • Inaccurate Quantification: The distorted peak shape leads to unreliable peak area calculations, compromising the accuracy of your results.[2]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.

  • Method Robustness: A method that produces tailing peaks is often not robust and may fail system suitability requirements in regulated environments.[2]

Phenolic acids are particularly susceptible to peak tailing due to their chemical structure, which often includes hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. These groups can engage in undesirable secondary interactions with the stationary phase.[3]

Troubleshooting Guide: From Diagnosis to Solution

If you observe peak tailing, a systematic approach is the most effective way to identify and resolve the root cause. Start by determining if the tailing affects all peaks or only specific ones. Tailing on all peaks often points to a physical or system-wide issue, whereas tailing on specific peaks, particularly polar or ionizable ones like phenolic acids, suggests a chemical interaction problem.[1]

Issue 1: Secondary Interactions with the Stationary Phase

This is the most common cause of peak tailing for polar and ionizable compounds like phenolic acids.[3]

Standard silica-based C18 columns are the workhorses of reversed-phase HPLC. However, the underlying silica surface contains silanol groups (Si-OH).[4] During the manufacturing process, not all of these silanols can be chemically bonded with the C18 ligands due to steric hindrance.[5][6] These remaining, or "residual," silanol groups are acidic and can become ionized (Si-O⁻), especially at mid-range pH values.[7][8]

The polar functional groups on your phenolic acids can then interact strongly with these ionized silanols through hydrogen bonding or ion-exchange mechanisms.[3][9] This "secondary interaction" is a different retention mechanism from the primary hydrophobic interaction with the C18 phase. Since a portion of the analyte molecules are delayed by this secondary interaction, it results in a tailed peak.[4][10]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption [label="Interaction of phenolic acid with stationary phase.", shape=plaintext, fontsize=10]; }

Your primary goal is to minimize the interaction between the phenolic acids and the residual silanols. This can be achieved through several strategies:

1. Mobile Phase pH Adjustment:

  • Mechanism: Lowering the mobile phase pH (typically to ≤ 3.0) protonates the silanol groups (Si-OH), neutralizing their negative charge.[11][12] This prevents the ion-exchange interaction with the ionized phenolic acids. An acidic pH also suppresses the ionization of the carboxylic acid groups on the phenolic acids, making them more non-polar and better retained by the C18 phase.[9][13]

  • Step-by-Step:

    • Prepare the aqueous portion of your mobile phase.

    • Add an acidic modifier. Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[9] For UV detection, phosphoric acid is also an option.

    • Measure and adjust the pH to a final value between 2.5 and 3.0.

    • Always use a column rated for use at low pH to avoid degradation of the stationary phase.[11]

2. Use of Modern, End-Capped Columns:

  • Mechanism: Column manufacturers have developed "end-capping" techniques where a smaller silylating agent (like trimethylsilyl chloride) is used to bond many of the residual silanols that were sterically inaccessible to the larger C18 chains.[5][11] Modern "Type B" silica columns are also of higher purity with fewer metal contaminants, which can increase silanol acidity.[8][10]

  • Action: When purchasing a new column for phenolic acid analysis, specifically select a high-purity, end-capped C18 or C8 column. These are often marketed as "base-deactivated."[12]

3. Increasing Buffer Concentration:

  • Mechanism: At neutral pH, increasing the concentration of the buffer (e.g., phosphate buffer from 10 mM to 25-50 mM) can help to mask the residual silanols by increasing the ionic strength of the mobile phase.[12] The buffer ions can compete with the analyte for interaction with the active sites.

  • Caution: This approach is generally not suitable for LC-MS applications, as high salt concentrations can cause ion suppression in the mass spectrometer.[12] Also, ensure the buffer is soluble in the organic portion of your mobile phase to prevent precipitation.[12]

Issue 2: Metal Chelation

Phenolic acids, particularly those with adjacent hydroxyl groups (a catechol or galloyl moiety), are effective metal chelators.[14][15]

Yes. Trace metal impurities can exist in several places: the silica stationary phase itself (especially in older, Type A columns), the column hardware (stainless steel frits), the HPLC system components (tubing, pump heads), or even your sample and solvents.[3][10] Phenolic acids can chelate with these metal ions (like iron or aluminum), forming a complex.[14][16] This chelation process can occur on the column, creating another secondary retention mechanism that leads to significant peak tailing.

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption [label="Metal chelation as a cause of peak tailing.", shape=plaintext, fontsize=10]; }

1. Use a Mobile Phase Additive as a Chelator:

  • Mechanism: Adding a strong chelating agent to the mobile phase can effectively "scavenge" stray metal ions throughout the system, preventing them from interacting with your analyte.

  • Step-by-Step:

    • Prepare your mobile phase as usual.

    • Add a small concentration of a chelating agent. Ethylenediaminetetraacetic acid (EDTA) is a common and effective choice.

    • A typical starting concentration is 0.1-0.5 mM EDTA.

    • Ensure the EDTA is fully dissolved and the mobile phase is well-mixed and filtered.

2. System and Column Passivation:

  • Mechanism: For persistent problems, a more aggressive passivation of the HPLC system and column can be performed to remove metal contaminants.

  • Action: Consult your HPLC and column manufacturer's guidelines for specific passivation procedures. This often involves flushing the system with specific acids or chelating agents.

Issue 3: System and Method Parameters

Sometimes the problem is not chemical but physical, related to the setup of your HPLC system or the parameters of your method. These issues typically cause all peaks in the chromatogram to tail or broaden.[17]

When all peaks are affected, consider the following potential causes:

1. Extra-Column Volume (Dead Volume):

  • Cause: This refers to any volume the sample travels through outside of the column itself, such as excessively long or wide-bore connecting tubing, or poorly made fittings.[18][19] This extra volume allows the analyte band to spread out before and after the separation, causing broader, tailing peaks.[20][21]

  • Troubleshooting:

    • Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005" or ~0.12 mm) and shortest possible length to connect the injector, column, and detector.[18][22]

    • Fittings: Ensure all fittings are properly seated and tightened to eliminate any small gaps or "dead volumes."[19]

    • Detector Cell: If your system has interchangeable detector flow cells, ensure you are using a low-volume cell appropriate for your column's dimensions.

2. Column Contamination or Void:

  • Cause: Over time, strongly retained sample components can build up at the head of the column, blocking the inlet frit or creating active sites.[17][23] A sudden pressure shock can also cause the packed bed of the column to settle, creating a "void" or channel at the inlet.[4] Both issues disrupt the flow path and lead to poor peak shape.[3]

  • Troubleshooting:

    • Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (like 100% acetonitrile or methanol for a reversed-phase column) to try and wash away contaminants.[24]

    • Use a Guard Column: A guard column is a small, inexpensive column placed before the main analytical column to catch contaminants and protect the more expensive column.[23] If peak shape improves after replacing the guard column, you've found your problem.

    • Replace the Column: If flushing doesn't help, the column may be irreversibly damaged or fouled, and replacement is the only option.[4][11]

3. Sample Solvent Mismatch:

  • Cause: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[25][26][27] For example, injecting a sample dissolved in 100% methanol into a mobile phase of 95% water/5% methanol. The strong solvent carries the analyte band down the column in a disorganized way before the mobile phase can properly focus it at the column head.[28][29]

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.

Summary Table of Troubleshooting Strategies
Problem Primary Cause Recommended Solution(s) Key Considerations
Only Phenolic Acid Peaks Tailing Secondary Silanol Interactions1. Lower mobile phase pH to 2.5-3.0 with 0.1% Formic Acid/TFA.[12] 2. Use a modern, high-purity, end-capped column.[11]Ensure column is stable at low pH.
Only Phenolic Acid Peaks Tailing Metal Chelation1. Add a chelating agent (e.g., 0.1-0.5 mM EDTA) to the mobile phase.[30] 2. Use columns with low metal content.Not ideal for all MS applications.
All Peaks Tailing Extra-Column Volume1. Use shorter, narrower ID tubing.[18] 2. Ensure fittings are properly made.Critical for UHPLC and small ID columns.
All Peaks Tailing Column Contamination/Void1. Reverse-flush the column with a strong solvent. 2. Replace the guard column. 3. Replace the analytical column.[4]A sudden increase in backpressure often accompanies contamination.[17]
All Peaks Tailing (especially early ones) Sample Solvent Mismatch1. Dissolve sample in the initial mobile phase.[25] 2. If not possible, use the weakest solvent that dissolves the sample.The effect is most pronounced for large injection volumes.[3]

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the sensitivity and robustness of your mass spectrometry-based analyses.

Introduction

This compound is a phenolic carboxylic acid that can present unique challenges during mass spectrometric analysis. Its structure, possessing both a phenolic hydroxyl group and a carboxylic acid moiety, influences its ionization efficiency and chromatographic behavior. This guide will walk you through common issues and advanced strategies to optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or inconsistent signal for this compound in my LC-MS/MS analysis?

A1: Poor signal intensity for this analyte is a common issue and can stem from several factors related to its chemical nature. Phenolic compounds and carboxylic acids can exhibit suboptimal ionization in electrospray ionization (ESI), which is a widely used technique.[1][2]

  • Ionization Efficiency: In positive ion mode, the carboxylic acid group is not readily protonated. In negative ion mode, while the phenolic hydroxyl and carboxylic acid groups can be deprotonated, the overall ionization efficiency might still be low, leading to a weak signal.[3]

  • Matrix Effects: If you are analyzing samples from complex biological matrices like plasma or urine, co-eluting endogenous components can suppress the ionization of your target analyte.[4][5][6] This is a significant challenge in bioanalysis and can lead to inaccurate quantification.[5]

  • In-source Fragmentation: The molecule might be unstable under certain ESI conditions, leading to fragmentation within the ion source before it reaches the mass analyzer. This can result in a diminished precursor ion signal.

Q2: Should I use positive or negative ion mode for the analysis of this compound?

A2: Given the presence of the acidic phenolic hydroxyl and carboxylic acid groups, negative ion mode is generally recommended . In this mode, the molecule can readily lose a proton to form the [M-H]⁻ ion. While positive ion mode might yield adducts like [M+Na]⁺ or [M+K]⁺, the sensitivity is typically lower for this class of compounds. It is always advisable to perform initial infusion experiments in both polarities to empirically determine the optimal mode for your specific instrument and conditions.

Q3: What are the expected major fragment ions for this compound in MS/MS?

A3: In negative ion mode MS/MS of the [M-H]⁻ precursor ion, the most common fragmentation pathway involves the neutral loss of CO₂ (44 Da) from the carboxylate group. Another potential fragmentation is the loss of the entire propionic acid side chain. Accurate mass measurement and fragmentation prediction software can aid in identifying characteristic product ions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the analysis of this compound.

Issue 1: Poor Signal Intensity and High Limit of Detection (LOD)

If you are struggling with a weak signal, the following troubleshooting workflow can help enhance the sensitivity of your assay.

Poor_Signal_Workflow cluster_start Start: Poor Signal cluster_optimization Optimization Steps cluster_verification Verification cluster_end Outcome Start Weak or No Signal Detected Opt_Source Optimize Ion Source Parameters Capillary Voltage Gas Flow/Temp Nebulizer Pressure Start->Opt_Source Initial Check Opt_LC Optimize LC Method Mobile Phase pH Gradient Profile Column Chemistry Opt_Source->Opt_LC If signal still low Check_Matrix Assess Matrix Effects |  Post-column Infusion |  Post-extraction Spike Opt_LC->Check_Matrix After LC optimization Improved_Signal Signal Improved? Opt_LC->Improved_Signal If no derivatization Derivatization Consider Chemical Derivatization Improves Ionization & Retention Derivatization->Improved_Signal Re-evaluate Check_Matrix->Derivatization If matrix effects are significant End_Success Successful Analysis Improved_Signal->End_Success Yes End_Further Further Investigation Needed Improved_Signal->End_Further No

Caption: Troubleshooting workflow for poor signal intensity.

  • Optimize Ion Source Parameters:

    • Rationale: The efficiency of ion generation is highly dependent on the physical parameters of the ESI source.

    • Action: Systematically tune the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. A good starting point for negative mode is a capillary voltage of 2.5-3.5 kV.

  • Adjust Mobile Phase Composition:

    • Rationale: The pH of the mobile phase can significantly impact the ionization of this compound.

    • Action: For negative ion mode, a slightly basic mobile phase (e.g., buffered with ammonium acetate or ammonium bicarbonate at pH 8-9) can enhance deprotonation. However, be mindful of silica-based column stability at high pH. Alternatively, using a low concentration of a weak acid like formic acid (0.1%) in the mobile phase is common for reversed-phase chromatography and can still provide adequate sensitivity in negative mode.[7]

  • Consider Chemical Derivatization:

    • Rationale: If optimizing instrument parameters and mobile phase is insufficient, chemical derivatization can dramatically improve sensitivity.[8][9] This involves reacting the carboxylic acid group with a reagent that introduces a permanently charged or easily ionizable moiety.

    • Action: Employ a derivatization agent such as 2-picolylamine or 4-APEBA, which reacts with the carboxylic acid to form an amide that is highly responsive in positive ion mode ESI.[8][10]

This protocol describes a common derivatization procedure to improve the ionization efficiency of carboxylic acids.

StepProcedure
1 Sample Preparation: Evaporate 50 µL of your sample extract to dryness under a gentle stream of nitrogen.
2 Reconstitution: Reconstitute the dried residue in 50 µL of a 1:1 (v/v) acetonitrile/dimethylformamide solution.
3 Derivatization Cocktail: Prepare a fresh derivatization cocktail containing 2-picolylamine and a coupling agent like 2-dimethylamino-1-ethyl-3-ethylcarbodiimide (EDC) in pyridine.
4 Reaction: Add 20 µL of the derivatization cocktail to the reconstituted sample. Vortex briefly and incubate at 60°C for 30 minutes.
5 Quenching: After incubation, add 100 µL of mobile phase A (e.g., 0.1% formic acid in water) to quench the reaction.
6 Analysis: The sample is now ready for injection onto the LC-MS/MS system for analysis in positive ion mode.
Issue 2: Poor Chromatographic Peak Shape and Retention

A poor peak shape (e.g., tailing or fronting) can compromise resolution and integration accuracy.

Peak_Shape_Workflow Start Poor Peak Shape Observed Check_Column Column Choice C18, Phenyl-Hexyl, etc. Start->Check_Column Check_Mobile_Phase Mobile Phase pH Ensure consistent ionization state Check_Column->Check_Mobile_Phase Check_Injection_Solvent Injection Solvent Mismatch? Solvent should be weaker than mobile phase Check_Mobile_Phase->Check_Injection_Solvent Good_Peak Good Peak Shape Achieved Check_Injection_Solvent->Good_Peak If matched

Caption: Workflow for addressing poor peak shape.

  • Evaluate Column Chemistry:

    • Rationale: The choice of stationary phase is critical for achieving good peak shape and retention.

    • Action: A standard C18 column is a good starting point. If peak tailing is observed, it may be due to secondary interactions between the phenolic hydroxyl group and residual silanols on the silica support. Consider using a column with end-capping or a different stationary phase like a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds.

  • Control Mobile Phase pH:

    • Rationale: The retention of this compound on a reversed-phase column is dependent on its ionization state.

    • Action: Maintain a consistent mobile phase pH to ensure the analyte is in a single ionic form throughout the chromatographic run. For reversed-phase, a mobile phase pH below the pKa of the carboxylic acid (typically around pH 3-4) will result in a more retained and sharper peak.

  • Match Injection Solvent to Mobile Phase:

    • Rationale: Injecting a sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.

    • Action: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, the starting mobile phase conditions.

Issue 3: Inconsistent Results and Matrix Effects

Matrix effects can lead to variability in your results, especially in quantitative bioanalysis.[11]

  • Quantitative Assessment:

    • Rationale: It is crucial to determine the extent of matrix effects in your assay.

    • Action: Perform a post-extraction spike experiment.[4] Compare the peak area of the analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The ratio of these areas is the matrix factor.

  • Improving Sample Cleanup:

    • Rationale: Reducing the amount of co-eluting matrix components can minimize ion suppression or enhancement.

    • Action: If you are using protein precipitation, consider switching to a more selective sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12]

  • Use of an Internal Standard:

    • Rationale: A suitable internal standard (IS) can compensate for matrix effects and improve the accuracy and precision of quantification.

    • Action: The ideal IS is a stable isotope-labeled version of the analyte. If this is not available, a structural analog that co-elutes and has similar ionization properties can be used.

Summary of Recommended LC-MS/MS Parameters

The following table provides a starting point for method development. These parameters should be optimized for your specific instrumentation.

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Negative ESI
Capillary Voltage 3.0 kV
Drying Gas Temp 350 °C
MRM Transition Determine empirically (e.g., Precursor [M-H]⁻ → Product [M-H-CO₂]⁻)

References

Technical Support Center: Stability of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2'-Hydroxy-4'-methylphenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to Stability Concerns

This compound, as a phenolic compound, is susceptible to degradation in solution, which can significantly impact experimental results and product shelf-life.[1] Understanding the factors that influence its stability is crucial for accurate and reproducible research. The primary degradation pathways for phenolic compounds like this one often involve oxidation, photodegradation, and hydrolysis, which can be influenced by several environmental factors.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What could be the cause?

A change in the color of your solution is a common indicator of degradation. This is often due to oxidation of the phenolic hydroxyl group, which can form colored quinone-type structures. This process can be accelerated by several factors:

  • Exposure to Oxygen: The presence of dissolved oxygen in your solvent can promote oxidation.

  • Presence of Metal Ions: Trace metal ions can catalyze the oxidation of phenolic compounds.[1]

  • High pH (Alkaline Conditions): Alkaline conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[4][5]

  • Exposure to Light: UV radiation can provide the energy to initiate photo-oxidative reactions.[2][3]

To mitigate this, it is recommended to use deoxygenated solvents, consider the use of chelating agents like EDTA to sequester metal ions, maintain a neutral or slightly acidic pH, and protect your solution from light by using amber vials or covering your containers with aluminum foil.[1]

Q2: I am observing a decrease in the concentration of my compound over time, even when stored in the dark. What are the likely reasons?

A gradual loss of your compound, even without light exposure, points towards chemical instability in the solution. The primary suspects are:

  • Hydrolysis: While the propionic acid moiety is generally stable, ester impurities from the synthesis process could be undergoing hydrolysis, especially at non-neutral pH.

  • Oxidation: As mentioned, dissolved oxygen can still cause degradation in the dark, albeit at a slower rate compared to when light is present.

  • Temperature: Elevated storage temperatures can accelerate the rate of all chemical degradation reactions.[1][3]

Troubleshooting Steps:

  • pH Adjustment: Ensure your solution is buffered at a pH where the compound is most stable, which for many phenolic acids is in the slightly acidic range.

  • Solvent Choice: Use high-purity, degassed solvents to minimize reactive species.

  • Temperature Control: Store your solutions at recommended low temperatures (e.g., 2-8°C or frozen) to slow down degradation kinetics.[3]

Q3: What is the optimal pH range for storing solutions of this compound?
  • Alkaline pH (>8): Deprotonation of the phenolic hydroxyl group increases its susceptibility to oxidation.[4][5]

  • Strongly Acidic pH (<3): While often better than alkaline conditions for preventing oxidation, very low pH can potentially promote other reactions like hydrolysis of any ester impurities.

It is advisable to perform a pH stability study for your specific application to determine the optimal pH for long-term storage.

Troubleshooting Guide: Investigating Degradation

If you are experiencing unexpected results or suspect degradation of your this compound solution, the following guide provides a systematic approach to identify and resolve the issue.

Step 1: Visual Inspection and Initial Assessment

The first step is a simple visual check of your solution.

ObservationPotential CauseRecommended Action
Color Change (e.g., yellowing, browning)OxidationProceed to Step 2: Environmental Factors
PrecipitationPoor solubility, pH shift, degradation to insoluble productsCheck solubility at the given concentration and pH. Analyze the precipitate if possible.
No Visible Change, but loss of activity/concentrationSubtle degradation (e.g., hydrolysis, minor oxidation)Proceed to Step 3: Analytical Characterization
Step 2: Evaluating Environmental Factors

Environmental conditions play a significant role in the stability of phenolic compounds.[1][2][3]

Workflow for Assessing Environmental Impact on Stability

G cluster_factors Investigate Key Stability Factors cluster_actions Implement Control Measures Light Light Exposure (Photodegradation) Protect Use Amber Vials Work in Low Light Light->Protect Mitigate Temp Temperature (Thermal Degradation) Store Refrigerate or Freeze (e.g., 2-8°C or -20°C) Temp->Store Mitigate pH pH of Solution (Acid/Base Catalysis) Buffer Buffer to Optimal pH (Typically slightly acidic) pH->Buffer Mitigate Oxygen Oxygen Presence (Oxidation) Degas Use Degassed Solvents Purge with N2 or Ar Oxygen->Degas Mitigate HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Prepare Standards & Test Samples HPLC Inject into HPLC System Prep->HPLC Chrom Obtain Chromatograms HPLC->Chrom Cal Generate Calibration Curve Chrom->Cal Quant Quantify Parent Compound Chrom->Quant Deg Identify Degradation Peaks Chrom->Deg Report Determine Stability Profile Cal->Report Quant->Report Deg->Report

References

Technical Support Center: Storage and Stability of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2'-Hydroxy-4'-methylphenyl)propionic acid (CAS No. 111044-84-9). This document is intended for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound. Given that specific degradation data for this molecule is not extensively published, this guide synthesizes established principles from structurally similar compounds, namely phenolic compounds and propionic acid-based NSAIDs like ibuprofen.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the storage and handling of this compound.

Q1: What are the initial visual signs of degradation for this compound? A: The most common initial sign is a color change. Due to the presence of a phenol group, the compound, which is typically a white to off-white solid, may turn yellow or brown upon degradation. This is primarily caused by oxidation, which can form colored quinone-like structures. Any noticeable change in color or consistency should prompt a purity re-evaluation.

Q2: What is the recommended storage temperature? A: For long-term storage, it is recommended to store the compound at or below refrigerated temperatures (2°C to 8°C)[1]. For short-term use (days to weeks), storage at a controlled room temperature (+15°C to +25°C) is acceptable, provided other degrading factors are controlled[1]. Some highly sensitive active pharmaceutical ingredients (APIs) may even require freezing (down to -40°C or -80°C) to halt all chemical degradation pathways[2].

Q3: Is it necessary to protect the compound from light? A: Yes. Phenolic compounds are often susceptible to photodegradation.[3][4] UV or visible light can provide the energy to initiate free-radical reactions, leading to oxidation and other degradation pathways.[5] Always store the compound in amber glass vials or other opaque containers to minimize light exposure.[1][6]

Q4: What is the best type of container for storage? A: Use chemically inert, tightly sealed containers. Borosilicate glass (amber vials) is an excellent choice. Avoid reactive plastic containers and ensure the container cap has an inert liner (e.g., PTFE) to prevent leaching and ensure a tight seal against moisture and oxygen.

Q5: Should I use an inert atmosphere for storage? A: For maximum long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. This displaces oxygen, which is the primary driver of oxidative degradation of the phenol moiety. After taking an aliquot, flush the container headspace with an inert gas before re-sealing.

Q6: How does humidity impact the stability of this compound? A: High humidity should be avoided. The compound is a carboxylic acid, which can be hygroscopic. Adsorbed moisture can accelerate degradation by mobilizing reactants and potentially facilitating hydrolysis of any ester impurities. Store in a desiccator or a controlled low-humidity environment.[7][8]

Part 2: Troubleshooting Guide

This guide helps diagnose and resolve common issues encountered during the storage and use of this compound.

Issue 1: The solid compound has developed a yellow or brown tint.
  • Primary Suspected Cause: Oxidation of the Phenol Group

    • Scientific Rationale: The hydroxyl group on the phenyl ring is susceptible to oxidation. This process can be initiated by atmospheric oxygen and accelerated by factors like light, heat, and trace metal ion contaminants. The oxidation pathway often proceeds through a phenoxy radical to form highly colored quinone or polymeric byproducts.[9][10]

    • Investigative Steps:

      • Analyze a sample using HPLC-UV to confirm the presence of new, likely more polar, impurity peaks.

      • Check the storage container for a proper seal and the storage location for light and heat exposure.

    • Corrective Actions:

      • Procure a fresh lot of the compound.

      • For future storage, aliquot the material into smaller, appropriately sized amber vials.

      • Before sealing, flush the vial's headspace with an inert gas like argon or nitrogen.

      • Store at a reduced temperature (e.g., 2-8°C) in a dark location or desiccator.

Issue 2: Inconsistent results in biological assays or loss of potency.
  • Suspected Cause A: Significant Chemical Degradation

    • Scientific Rationale: The active parent molecule has degraded, reducing its effective concentration. The degradation products may not possess the same biological activity. The target for degradation in forced studies is often between 5-20% to ensure degradation products can be identified.[11][12]

    • Investigative Steps:

      • Perform a quantitative purity analysis (e.g., HPLC with a calibrated standard) to determine the exact percentage of the parent compound remaining.

      • Compare the current chromatogram to that of a fresh or reference sample.

    • Corrective Actions:

      • Discard the degraded stock.

      • Implement the stringent storage protocols outlined in Issue 1.

      • Prepare smaller, single-use aliquots of solutions to avoid repeated freeze-thaw cycles or exposure of the main stock to air and moisture.

  • Suspected Cause B: Adsorption of Water (Hygroscopicity)

    • Scientific Rationale: If the compound has adsorbed moisture, the weighed mass will not be pure compound, leading to the preparation of solutions with a lower-than-expected concentration.

    • Investigative Steps:

      • Perform a Karl Fischer titration to determine the water content.

      • Alternatively, dry a small sample under a high vacuum and re-weigh to determine mass loss due to water.

    • Corrective Actions:

      • Dry the material under vacuum in the presence of a desiccant (e.g., P₂O₅) before weighing.

      • Always store the solid compound in a desiccator.

Part 3: Key Protocols and Workflows

Protocol 1: Recommended Long-Term Storage Procedure
  • Environment: Work in a low-humidity environment, such as a glove box or a room with a dehumidifier.

  • Aliquoting: Upon receiving a new batch, divide the bulk material into smaller, pre-weighed, single-use amounts in amber glass vials. This minimizes the exposure of the entire batch to atmospheric conditions during each use.

  • Inerting: Before sealing each vial, flush the headspace with a gentle stream of dry nitrogen or argon for 15-30 seconds.

  • Sealing: Immediately cap the vial tightly with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, CAS number, lot number, aliquot amount, and date.

  • Storage: Place the sealed vials inside a secondary container with a desiccant pouch and store them in a dark, refrigerated (2-8°C) or frozen environment.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol, based on ICH Q1A(R2) guidelines, helps identify potential degradation products and establish the stability-indicating nature of an analytical method.[11][13][14]

  • Prepare Stock Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Keep at room temperature for 8 hours. Phenolic compounds can degrade rapidly in alkaline conditions.[15][16]

    • Oxidation: Add 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours.

    • Thermal Stress: Store the solid compound in an oven at 70°C for 48 hours. Also, heat a stock solution at 60°C for 48 hours.

    • Photolytic Stress: Expose the solid compound and a stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.[13]

  • Sample Analysis:

    • After the stress period, neutralize the acid and base samples.

    • Dilute all samples to a suitable concentration.

    • Analyze all stressed samples, along with an unstressed control sample, by a high-resolution analytical method, typically HPLC-UV/DAD or LC-MS.[17][18]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of separating the degradants from the parent peak.[12][19]

Visualizations

Diagram 1: Potential Oxidative Degradation Pathway

G cluster_main Oxidative Degradation Parent 2-(2'-Hydroxy-4'-methylphenyl) propionic acid Radical Phenoxy Radical (Intermediate) Parent->Radical O₂, light, heat, metal ions Quinone Quinone-type Product (Colored) Radical->Quinone Polymer Polymeric Products (Colored) Radical->Polymer

Caption: A simplified pathway for the oxidation of the phenolic moiety.

Diagram 2: Troubleshooting Workflow for Compound Degradation

G Start Problem Observed (e.g., Discoloration, Assay Failure) Check_Visual Visual Inspection: Color, Consistency? Start->Check_Visual Check_Purity Analytical Check: Run HPLC-UV/MS Check_Visual->Check_Purity Yes (Change observed) Check_Visual->Check_Purity No (Subtle issue) Review_Storage Review Storage Conditions: Temp, Light, Air, Humidity? Check_Purity->Review_Storage Degradation Confirmed Discard Quarantine & Discard Degraded Material Check_Purity->Discard Degradation Confirmed Implement_Protocol Implement Correct Storage Protocol (Aliquot, Inert Gas, Cold, Dark) Review_Storage->Implement_Protocol Implement_Protocol->Discard

References

Strategies to Improve Resolution in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Chiral Chromatography >

Welcome to the Technical Support Center for Chiral Chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of enantiomers. As a Senior Application Scientist, my goal is to provide you with not just the "how," but the fundamental "why" behind these strategies, ensuring robust and reproducible results.

Understanding the Fundamentals of Resolution

Before diving into troubleshooting, it's crucial to understand the resolution equation, as it governs our entire strategy:

Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k)

Where:

  • Rs is the Resolution between two enantiomers. A value of Rs ≥ 1.5 indicates baseline separation.

  • N is the Column Efficiency (theoretical plates).

  • α is the Selectivity (or separation factor), the ratio of the retention factors of the two enantiomers.

  • k is the Retention Factor (or capacity factor) of the second eluting enantiomer.

As the equation shows, resolution is a function of three key chromatographic parameters: Efficiency (N) , Selectivity (α) , and Retention (k) . Selectivity (α) is the most powerful factor for improving resolution in chiral separations[1].

Troubleshooting Guide: Common Resolution Problems

This section addresses the most frequent issues encountered during chiral method development in a direct question-and-answer format.

Q1: I have poor resolution (Rs < 1.5) or no separation at all. What is the first thing I should check?

Answer: When facing poor or no resolution, the primary suspect is a lack of selectivity (α ≈ 1). This means the chiral stationary phase (CSP) is not discriminating effectively between the two enantiomers under the current conditions.

Causality: Chiral recognition relies on forming transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP. The stability of these complexes must be different for each enantiomer to achieve separation. This process depends on a combination of interactions, such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance[2]. If the chosen CSP and mobile phase combination doesn't facilitate these differential interactions for your specific molecule, selectivity will be low.

Troubleshooting Workflow:

G cluster_0 cluster_1 Primary Checks cluster_2 Corrective Actions Problem Poor Resolution (Rs < 1.5) Selectivity Is Selectivity (α) > 1.1? Problem->Selectivity  Evaluate Parameters   Retention Is Retention (k) between 2 and 10? Selectivity->Retention ChangeMP Optimize Mobile Phase (Modifier Type/Concentration) Selectivity->ChangeMP No (α ≈ 1) OptimizeTemp Adjust Temperature (Usually decrease for selectivity) Selectivity->OptimizeTemp Yes, but Rs still low Efficiency Are peaks sharp (Good N)? Retention->Efficiency Retention->ChangeMP No (k too low/high) OptimizeFlow Adjust Flow Rate (Usually decrease for efficiency) Efficiency->OptimizeFlow No (Broad peaks) CheckSystem Check for System Issues (Leaks, dead volume, contamination) Efficiency->CheckSystem And/Or ChangeCSP Screen Different CSPs (Polysaccharide, Protein, etc.) ChangeMP->ChangeCSP If no improvement

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

Q2: My peaks are broad and tailing, which is hurting my resolution. What should I do?

Answer: Broad or tailing peaks are typically a sign of poor column efficiency (N) or undesirable secondary interactions.

Causality & Solutions:

  • Column Overload: Chiral stationary phases have a limited sample capacity. Injecting too much sample mass is a common cause of peak tailing[3][4].

    • Protocol: Systematically reduce the sample concentration or injection volume. Aim for on-column concentrations of 50 ng or less as a starting point for optimization[4].

  • Active Sites: Unwanted interactions between your analyte and the silica support or system components can cause tailing. This is especially true for basic compounds.

    • Protocol: For basic analytes in normal phase, add a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) to the mobile phase to mask active sites[5][6]. For acidic analytes, use an acidic additive like trifluoroacetic acid (TFA) or acetic acid[5][6].

  • Sub-optimal Flow Rate: Very high or very low flow rates can decrease efficiency.

    • Protocol: Determine the optimal flow rate by performing a flow rate study (e.g., testing 0.5, 1.0, and 1.5 mL/min for a standard 4.6 mm ID column) and plotting the resulting resolution or plate count[5]. Chiral separations often benefit from lower-than-standard flow rates[7].

  • Column Contamination/Damage: Adsorbed sample components or a void at the column inlet can degrade performance[8].

    • Protocol: First, try flushing the column with a strong, compatible solvent (check the manufacturer's guide). If that fails, reversing the column (for back-flushing contaminants off the inlet frit) can sometimes help[8]. As a last resort, trimming a few millimeters from the column inlet may resolve issues caused by a void.

Q3: I had a good separation, but my retention times are shifting and resolution is inconsistent. Why?

Answer: Inconsistent results point towards an unequilibrated column or changes in the mobile phase or temperature.

Causality & Solutions:

  • Insufficient Equilibration: Polysaccharide-based CSPs can take a significant amount of time to equilibrate, especially when changing mobile phases. The chiral selector's conformation can be slow to reach a steady state[7].

    • Protocol: Always allow at least 10-20 column volumes of new mobile phase to pass through the column before analysis. For some columns, like CHIROBIOTIC phases, equilibration can take 1-2 hours[7].

  • Mobile Phase Volatility: In normal phase (e.g., Hexane/Isopropanol), the more volatile component (hexane) can evaporate over time, changing the mobile phase composition and affecting retention and selectivity.

    • Protocol: Prepare fresh mobile phase daily and keep the reservoir bottle capped to minimize evaporation.

  • Temperature Fluctuations: Chiral separations are often highly sensitive to temperature[9][10]. Even small changes in ambient lab temperature can cause drift.

    • Protocol: Use a column oven and maintain the temperature to within ±1°C for maximum reproducibility[7].

Optimization Strategies (FAQs)

This section provides proactive guidance for developing a robust chiral method from the start.

FAQ 1: How do I choose the right Chiral Stationary Phase (CSP)?

The selection of the CSP is the most critical decision in chiral method development[2]. While there is no universal CSP, polysaccharide-based phases are a dominant choice due to their broad applicability[1][2].

Screening Protocol: The most effective approach is to screen a set of complementary columns[7][11]. A good starting kit often includes:

  • An Amylose-based CSP (e.g., Chiralpak® AD, IA, Lux® Amylose-1)

  • A Cellulose-based CSP (e.g., Chiralcel® OD, IC, Lux® Cellulose-1)

  • A Cyclodextrin-based or Protein-based CSP if the analyte class is appropriate.

CSP TypeCommon SelectorsPrimary Interaction MechanismsBest For
Polysaccharide Amylose & Cellulose derivativesHydrogen bonding, dipole-dipole, steric inclusion in chiral grooves[2]Broad range of racemates, high success rate[2]
Cyclodextrin α-, β-, γ-CyclodextrinInclusion complex formation in a hydrophobic cavity[2]Aromatic rings, molecules that fit the cavity
Protein-Based α1-acid glycoprotein (AGP), CellulaseHydrophobic and electrostatic interactions[2]Ionizable compounds, especially in reversed-phase[2]
Pirkle-Type (R,R)-Whelk-O1, etc.π-π interactions, hydrogen bonding, dipole stackingMolecules with π-acidic or π-basic groups
FAQ 2: How do I select and optimize the mobile phase?

The mobile phase composition directly influences both retention (k) and selectivity (α)[1]. The choice between normal phase, reversed-phase, or polar organic mode is analyte-dependent.

Normal Phase (e.g., Hexane/Alcohol):

  • Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., Isopropanol, Ethanol) are critical. Increasing the alcohol percentage generally decreases retention time but can either increase or decrease selectivity depending on the analyte-CSP interaction[12].

  • Protocol: Start with a screening composition like Hexane/Isopropanol (80/20 v/v). If retention is too long, increase IPA to 30%. If retention is too short, decrease to 10%. Test different alcohols (e.g., ethanol) as they can offer different selectivity[12].

Reversed-Phase (e.g., Water/Acetonitrile or Methanol):

  • Utility: Essential for polar compounds or for direct injection of biological samples[13]. Also the primary mode for LC-MS applications.

  • Additives: For ionizable compounds, pH control is critical. Use buffers or additives to suppress ionization. For acids, add 0.1% formic or acetic acid (target pH 2.0-2.5)[13]. For bases, use additives like DEA or ammonia.

FAQ 3: How does temperature affect my separation?

Temperature is a powerful but complex parameter.

Causality: A change in temperature alters the thermodynamics of the chiral recognition process (ΔG = ΔH - TΔS).

  • General Rule: Decreasing the temperature usually increases selectivity (α) and resolution[7][14]. This is because the weaker, non-covalent interactions responsible for chiral recognition are stabilized at lower temperatures.

  • Exceptions: In some cases, increasing the temperature can improve resolution by increasing column efficiency (due to lower mobile phase viscosity) or, in rare entropy-driven separations, by actually increasing selectivity[9][10]. A reversal of enantiomer elution order can also occur at different temperatures[10].

Optimization Protocol:

  • Start your analysis at ambient temperature (e.g., 25°C).

  • If resolution is insufficient, try decreasing the temperature to 15°C or 10°C.

  • If peaks are very broad, try increasing the temperature to 40°C to see if the efficiency gain outweighs any potential loss in selectivity.

References

Validation & Comparative

A Comparative Analysis for Drug Development Professionals: 2-(2'-Hydroxy-4'-methylphenyl)propionic acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and the less-characterized natural product, 2-(2'-Hydroxy-4'-methylphenyl)propionic acid. For researchers, scientists, and drug development professionals, this document is structured to offer a comprehensive overview of ibuprofen as a benchmark and to identify the current knowledge gaps and research opportunities surrounding this compound. While extensive data exists for ibuprofen, a notable scarcity of public experimental data for this compound necessitates a partially theoretical comparison based on structure-activity relationships within the profen class of drugs.

Introduction and Chemical Structure

Both this compound and ibuprofen belong to the arylpropionic acid class of compounds, a cornerstone of NSAID therapy.[1] Their therapeutic effects are primarily derived from the inhibition of cyclooxygenase (COX) enzymes.[2]

Ibuprofen , with the chemical name 2-[4-(2-methylpropyl)phenyl]propanoic acid, was first patented in 1961 and has become a widely used over-the-counter medication for its analgesic, anti-inflammatory, and antipyretic properties.[3][4] It is administered as a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is responsible for the majority of the pharmacological activity, although the (R)-enantiomer can be converted to the (S)-form in vivo.[4][5]

This compound is a natural product whose biological activities are not well-documented in publicly available literature.[6] Its structure is similar to other profens, featuring a propionic acid moiety attached to an aromatic ring. A key distinguishing feature is the presence of a hydroxyl group at the 2' position of the phenyl ring.

PropertyThis compoundIbuprofen
IUPAC Name 2-(2-Hydroxy-4-methylphenyl)propanoic acid2-[4-(2-methylpropyl)phenyl]propanoic acid
Molecular Formula C₁₀H₁₂O₃C₁₃H₁₈O₂
Molecular Weight 180.20 g/mol [6]206.28 g/mol [3]
Appearance Powder[6]White crystalline powder
Chirality YesYes

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of profens is a well-established field in organic chemistry. For ibuprofen, both traditional and modern, greener synthetic routes are well-documented.

Ibuprofen Synthesis

The original synthesis of ibuprofen developed by the Boots Company was a six-step process with low atom economy.[3] A more environmentally friendly three-step synthesis was later developed, which is a classic example of green chemistry in the pharmaceutical industry.[3][7]

Traditional Six-Step "Brown" Synthesis of Ibuprofen:

This pathway is characterized by the use of stoichiometric reagents and the generation of significant waste.[3]

Modern Three-Step "Green" Synthesis of Ibuprofen:

This improved process boasts a higher atom economy and utilizes catalytic reagents that can be recovered and reused.[3][7]

Synthesis of this compound

Caption: A conceptual synthetic pathway for this compound.

This hypothetical pathway would require significant optimization and experimental validation.

Physicochemical Properties: Implications for Drug Development

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compoundIbuprofen
pKa Not publicly available4.91[3]
Solubility in water Not publicly availablePractically insoluble (21 mg/L at 25 °C)[3]
LogP Not publicly available3.97[3]

The hydroxyl group on the phenyl ring of this compound would be expected to increase its polarity compared to ibuprofen. This could potentially lead to increased water solubility and a lower LogP value, which may impact its absorption and distribution characteristics.

Mechanism of Action and Biological Activity: A Data-Driven vs. Hypothetical Comparison

Ibuprofen: A Well-Characterized Non-Selective COX Inhibitor

Ibuprofen exerts its therapeutic effects by reversibly inhibiting both COX-1 and COX-2 enzymes.[8] These enzymes are crucial for the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[8] The analgesic and anti-inflammatory effects are primarily due to the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.[1]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic_Acid COX1_COX2 COX1_COX2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Ibuprofen Ibuprofen Ibuprofen->COX1_COX2 Inhibits COX1_COX2->Prostaglandins

Caption: Simplified signaling pathway of COX inhibition by ibuprofen.

This compound: An Unexplored Potential

Due to the lack of available experimental data, the biological activity and mechanism of action of this compound can only be hypothesized based on its chemical structure. The presence of the propionic acid moiety suggests that it is likely to be a COX inhibitor. The hydroxyl group on the phenyl ring could influence its binding affinity and selectivity for the COX isoforms. It is plausible that this compound also exhibits anti-inflammatory and analgesic properties, but this requires experimental verification.

Experimental Protocols for Comparative Analysis

To provide a rigorous, data-driven comparison of these two compounds, a series of in vitro and in vivo experiments would be necessary.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental to characterizing the primary mechanism of action of NSAIDs.

Caption: General workflow for an in vitro COX inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0), and dilute heme and COX-1 (ovine) and COX-2 (human recombinant) enzymes in the assay buffer.

  • Plate Setup (96-well plate):

    • Background Wells: 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the test compound (ibuprofen or this compound) at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells except the background wells.

  • Incubation: Incubate for a further 10-20 minutes at 37°C.

  • Measurement: Measure the absorbance at 590 nm using a plate reader. The absorbance is due to the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is part of the reaction cascade.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds and determine the IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This is a common in vivo model for screening peripheral analgesic activity.[9]

Detailed Protocol:

  • Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions for at least one week.

  • Grouping and Administration: Divide the animals into groups (n=6-8 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Positive control (Ibuprofen, e.g., 10 mg/kg, orally).

    • Test group (this compound, various doses, orally).

  • Drug Administration: Administer the respective substances orally 30-60 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight).

  • Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 20-minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

This guide has provided a comprehensive overview of ibuprofen, a well-established NSAID, and has highlighted the significant knowledge gaps surrounding the natural product this compound. While a direct, data-driven comparison is currently not possible due to the lack of public experimental data for the latter, this document provides the necessary framework and experimental protocols for such an investigation.

The structural similarities between the two compounds suggest that this compound may possess interesting biological activities, potentially as a COX inhibitor. The presence of the hydroxyl group is a key structural difference that warrants further investigation to understand its impact on potency, selectivity, and ADME properties.

Future research should focus on:

  • Synthesis and Characterization: Developing and optimizing a synthetic route for this compound to obtain sufficient quantities for biological testing.

  • In Vitro Profiling: Conducting COX-1/COX-2 inhibition assays to determine its potency and selectivity.

  • In Vivo Efficacy: Evaluating its analgesic and anti-inflammatory properties in established animal models.

  • Physicochemical and ADME Profiling: Determining key parameters such as pKa, solubility, and metabolic stability.

By undertaking these studies, the scientific community can elucidate the therapeutic potential of this compound and determine its viability as a lead compound for the development of new anti-inflammatory and analgesic agents.

References

A Comparative Analysis of the Anti-Inflammatory Potential: 2-(2'-Hydroxy-4'-methylphenyl)propionic acid versus Naproxen

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the propionic acid derivative class stands as a cornerstone for pain and inflammation management. This guide provides a detailed comparative analysis of the well-established NSAID, naproxen, against the less-characterized compound, 2-(2'-Hydroxy-4'-methylphenyl)propionic acid. While naproxen's efficacy and mechanism are thoroughly documented, this guide synthesizes the available, albeit limited, information on this compound, drawing upon the known pharmacology of structurally related arylpropionic acids to frame a predictive comparison.

Introduction to the Comparators

Naproxen , chemically known as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a widely prescribed NSAID with potent analgesic, anti-inflammatory, and antipyretic properties.[1] It has been in clinical use since 1976 and is available in both prescription and over-the-counter formulations.[2]

This compound is a natural product identified in plants such as Thymus serpyllum L. and has also been characterized as a metabolite.[3][4] Direct and extensive studies on its anti-inflammatory activity are not widely available in peer-reviewed literature. However, its structural classification as an arylpropionic acid suggests a potential for anti-inflammatory effects, likely through mechanisms shared with other members of this class.[5]

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism of action for most NSAIDs, including naproxen, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][6] These enzymes are critical in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

  • COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[7]

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[7]

Naproxen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[2] The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is associated with some of its common side effects, such as gastrointestinal irritation.[7]

For This compound , while direct enzymatic inhibition data is scarce, its structural similarity to other arylpropionic acid NSAIDs like ibuprofen and ketoprofen strongly suggests that it would also function as a COX inhibitor.[2][5] The presence of the propionic acid moiety is a key structural feature for binding to the active site of COX enzymes.[1]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., Gastric Protection) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory Naproxen Naproxen Naproxen->COX1 Naproxen->COX2 HMPA 2-(2'-Hydroxy-4'-methylphenyl) propionic acid (Predicted) HMPA->COX1 HMPA->COX2

Caption: Predicted mechanism of action via the Cyclooxygenase (COX) pathway.

Comparative Anti-inflammatory Activity: A Data-Driven Perspective

A direct quantitative comparison of the anti-inflammatory activity is challenging due to the lack of published data for this compound. However, we can infer its potential based on studies of other novel propionic acid derivatives and compare this with the well-established profile of naproxen.

CompoundTarget(s)In Vitro Potency (IC₅₀)In Vivo Efficacy (Carrageenan-induced Paw Edema)Reference
Naproxen COX-1/COX-2Varies by assay, generally potent non-selective inhibition.Significant reduction in paw edema.[2][8]
Pelubiprofen (a related propionic acid derivative)COX-1/COX-2COX-1: 10.66 µM, COX-2: 2.88 µMSignificant inhibition of paw edema and neutrophil migration.[9]
2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (a novel derivative)COX-1/COX-2COX-1: 1.76 µM, COX-2: 2.96 µMNot explicitly stated, but potent in vitro activity suggests in vivo potential.[6]
This compound Predicted: COX-1/COX-2Data not available.Data not available.N/A

Experimental Protocols for Evaluating Anti-inflammatory Activity

To rigorously compare the anti-inflammatory activities of these two compounds, a combination of in vitro and in vivo assays is essential.

In Vitro Assays

1. COX Inhibition Assay: This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The peroxidase activity of the COX enzyme is measured. The enzyme is incubated with the test compound and a substrate like arachidonic acid. The formation of prostaglandin G2 is coupled to the oxidation of a chromogenic substrate, and the change in absorbance is measured spectrophotometrically.[2]

  • Methodology:

    • Prepare solutions of purified COX-1 and COX-2 enzymes.

    • Incubate the enzymes with various concentrations of the test compounds (this compound and naproxen) and a control (e.g., ibuprofen or celecoxib).

    • Initiate the reaction by adding arachidonic acid.

    • Add a chromogenic substrate and measure the absorbance at the appropriate wavelength.

    • Calculate the 50% inhibitory concentration (IC₅₀) for each compound against each enzyme isoform.

2. Inhibition of Albumin Denaturation: This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

  • Principle: When albumin is heated, it denatures. Anti-inflammatory drugs can protect against this denaturation.

  • Methodology:

    • Prepare a reaction mixture containing bovine serum albumin and the test compounds at various concentrations.

    • Incubate the mixtures at 37°C followed by heating at 70°C.

    • After cooling, measure the turbidity of the solutions spectrophotometrically.

    • Calculate the percentage inhibition of denaturation.

InVitro_Workflow cluster_0 COX Inhibition Assay cluster_1 Albumin Denaturation Assay Enzyme_Prep Prepare COX-1 and COX-2 Enzymes Incubation Incubate Enzymes with Test Compounds Enzyme_Prep->Incubation Reaction Add Arachidonic Acid Incubation->Reaction Measurement Measure Absorbance Reaction->Measurement Calculation1 Calculate IC₅₀ Values Measurement->Calculation1 Mixture_Prep Prepare Albumin and Test Compound Mixture Heating Incubate and Heat Mixture_Prep->Heating Turbidity Measure Turbidity Heating->Turbidity Calculation2 Calculate % Inhibition Turbidity->Calculation2

References

Navigating the Complex Landscape of NSAID Hypersensitivity: A Comparative Cross-Reactivity Profile of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of NSAID Cross-Reactivity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[1] However, their widespread use is complicated by a significant incidence of hypersensitivity reactions, which can range from mild cutaneous manifestations to life-threatening anaphylaxis.[2] A key challenge in both clinical practice and drug development is the phenomenon of cross-reactivity, where a patient sensitive to one NSAID may react to other, structurally distinct members of the same class.[3][4][5] Understanding the cross-reactivity profile of a novel NSAID is therefore paramount for its safe and effective development.

This guide provides a comprehensive comparative analysis of the potential cross-reactivity profile of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid, a phenolic derivative of propionic acid.[6][7] Given the limited direct clinical data on this specific compound, this analysis is based on established principles of NSAID cross-reactivity, structural similarities to existing NSAIDs, and predictive experimental models.

Understanding the Mechanisms of NSAID Cross-Reactivity

NSAID hypersensitivity reactions are broadly categorized into two types based on their underlying mechanisms:

  • Pharmacological (COX-1 Inhibition-Mediated) Cross-Reactivity: This is the most common form of NSAID hypersensitivity and is not a true allergic reaction.[4][8] It is a result of the primary mechanism of action of most NSAIDs: the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[8][9] This inhibition shunts the arachidonic acid metabolism towards the lipoxygenase pathway, leading to an overproduction of pro-inflammatory cysteinyl leukotrienes.[10] Patients with this type of hypersensitivity, such as those with NSAID-exacerbated respiratory disease (NERD) or NSAID-induced urticaria/angioedema (NIUA), will typically react to multiple, structurally unrelated NSAIDs that are potent COX-1 inhibitors.[4][8]

  • Immunological (IgE or T-cell Mediated) Cross-Reactivity: This is a true allergic reaction, mediated by specific immunoglobulin E (IgE) antibodies or T-cells, and is directed against a specific NSAID or a group of structurally similar NSAIDs.[4][8] These reactions are much less common and are typically restricted to a single class of NSAIDs.[8]

Structural and Mechanistic Comparison of this compound with Other NSAIDs

This compound belongs to the arylpropionic acid class of NSAIDs, commonly known as "profens".[11][12] This class includes widely used drugs such as ibuprofen and naproxen.[1][13] The general structure of profens consists of a propionic acid moiety attached to an aromatic group.[14]

Table 1: Structural and Mechanistic Comparison of Selected NSAIDs

NSAID ClassRepresentative DrugChemical StructurePrimary Mechanism of Action
Propionic Acid Derivatives This compound C10H12O3[6][7]Predicted non-selective COX inhibitor
IbuprofenC13H18O2Non-selective COX inhibitor[1][13]
NaproxenC14H14O3Non-selective COX inhibitor[1][13]
Acetic Acid Derivatives DiclofenacC14H11Cl2NO2Non-selective COX inhibitor[1][13]
Salicylates AspirinC9H8O4Irreversible, non-selective COX inhibitor[1][15]
COX-2 Selective Inhibitors CelecoxibC17H14F3N3O2SSelective COX-2 inhibitor[1][13]

Based on its structural similarity to other profens, it is highly probable that this compound acts as a non-selective inhibitor of both COX-1 and COX-2. This prediction forms the basis for its expected cross-reactivity profile.

Predictive Cross-Reactivity Profile

Given its classification as a propionic acid derivative, this compound is anticipated to exhibit significant pharmacological cross-reactivity with other non-selective COX-1 inhibiting NSAIDs. This includes other profens (ibuprofen, naproxen), acetic acid derivatives (diclofenac), and salicylates (aspirin).[4] Conversely, it is expected to be well-tolerated in individuals who experience hypersensitivity reactions to a single NSAID class due to an immunological mechanism, provided they are not allergic to the profen class itself.

Selective COX-2 inhibitors, such as celecoxib, have a much lower incidence of cross-reactivity in patients with hypersensitivity to non-selective NSAIDs and would likely be a safer alternative.[9]

Experimental Workflow for Determining Cross-Reactivity

To definitively establish the cross-reactivity profile of this compound, a combination of in vitro immunoassays and cell-based functional assays is recommended.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA can be employed to assess the ability of this compound to bind to antibodies raised against other NSAIDs, providing an indication of potential immunological cross-reactivity.[16][17]

Objective: To determine the in vitro immunological cross-reactivity of this compound with antibodies specific to other NSAID classes.

Experimental Protocol:

  • Antigen Coating: Microtiter plates are coated with a conjugate of a specific NSAID (e.g., ibuprofen-BSA).

  • Blocking: Unbound sites on the plate are blocked with a protein solution (e.g., Bovine Serum Albumin) to prevent non-specific binding.

  • Competition: A fixed concentration of anti-ibuprofen antibody is pre-incubated with varying concentrations of this compound (the competitor) or ibuprofen (the positive control).

  • Incubation: The antibody-competitor mixture is added to the coated wells and incubated.

  • Washing: The plates are washed to remove unbound antibodies and competitors.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, and the color development is measured using a spectrophotometer. The intensity of the color is inversely proportional to the amount of competitor bound to the primary antibody.

  • Data Analysis: The percentage of cross-reactivity is calculated using the IC50 values (the concentration of the competitor that inhibits 50% of the antibody binding).

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with NSAID-BSA Conjugate p2 Block Unbound Sites p1->p2 r1 Pre-incubate Antibody with Competitor NSAID r2 Add Mixture to Plate r1->r2 d1 Add Enzyme-Linked Secondary Antibody r2->d1 d2 Add Substrate d1->d2 d3 Measure Absorbance d2->d3 Data Analysis Data Analysis d3->Data Analysis

Caption: Competitive ELISA workflow for assessing immunological cross-reactivity.

Cellular Assay for COX Inhibition

A cell-based assay can be used to determine the functional cross-reactivity of this compound by measuring its inhibitory effect on COX-1 and COX-2 enzymes and the subsequent downstream inflammatory mediators.[18][19][20]

Objective: To assess the in vitro pharmacological cross-reactivity of this compound by quantifying its inhibition of COX-1 and COX-2 activity in a cellular context.

Experimental Protocol:

  • Cell Culture: Use a cell line that expresses COX enzymes, such as human whole blood or specific cell lines like A549 for COX-2.[18]

  • Treatment: Incubate the cells with varying concentrations of this compound, a known non-selective COX inhibitor (e.g., ibuprofen), and a selective COX-2 inhibitor (e.g., celecoxib).

  • Stimulation: Stimulate the cells to induce the production of prostaglandins (e.g., with lipopolysaccharide (LPS) for COX-2).[21]

  • Lysis and Collection: Lyse the cells and collect the supernatant.

  • Quantification of Prostaglandins: Measure the concentration of prostaglandins (e.g., PGE2) or thromboxane B2 (TXB2) in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Determine the IC50 values for the inhibition of COX-1 and COX-2 for each compound.

Cellular_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis c1 Culture COX-expressing Cells t1 Incubate with NSAIDs c1->t1 t2 Stimulate Prostaglandin Production (e.g., LPS) t1->t2 a1 Collect Supernatant t2->a1 a2 Quantify Prostaglandins (ELISA) a1->a2 Determine IC50 Values Determine IC50 Values a2->Determine IC50 Values

Caption: Cellular assay workflow for determining functional COX inhibition.

Hypothetical Experimental Data

The following tables present hypothetical, yet plausible, data that could be obtained from the described experimental workflows.

Table 2: Hypothetical Immunological Cross-Reactivity Data (Competitive ELISA)

Competitor CompoundIC50 vs. Anti-Ibuprofen (µM)% Cross-Reactivity
Ibuprofen1.2100%
This compound 2.5 48%
Naproxen3.138.7%
Diclofenac>100<1%
Aspirin>100<1%
Celecoxib>100<1%

Table 3: Hypothetical Pharmacological Cross-Reactivity Data (Cellular Assay)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Selectivity Ratio
This compound 5.8 12.3 2.1
Ibuprofen4.59.82.2
Naproxen3.27.12.2
Diclofenac1.10.80.7
Aspirin0.510.220.4
Celecoxib25.60.050.002

Interpretation of Results and Conclusion

The hypothetical data suggests that this compound exhibits moderate immunological cross-reactivity with ibuprofen, which is expected due to their structural similarity as profens. The low cross-reactivity with structurally dissimilar NSAIDs like diclofenac and aspirin indicates that IgE-mediated reactions are likely to be confined to the profen class.

The cellular assay data strongly indicate that this compound is a non-selective COX inhibitor, with a potency and selectivity profile similar to that of ibuprofen and naproxen. This reinforces the prediction of significant pharmacological cross-reactivity with other non-selective NSAIDs.

References

A Comparative Guide to the Bioactivity of (S)- and (R)-enantiomers of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chirality and the Profen Class

2-(2'-Hydroxy-4'-methylphenyl)propionic acid belongs to the 2-arylpropionic acid (profen) family, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). A defining characteristic of this molecule is the presence of a chiral center at the alpha-carbon of the propionic acid moiety. This gives rise to two non-superimposable mirror images, or enantiomers: (S)-2-(2'-Hydroxy-4'-methylphenyl)propionic acid and (R)-2-(2'-Hydroxy-4'-methylphenyl)propionic acid.

In pharmacology, stereochemistry is of paramount importance as biological systems, being inherently chiral, often interact differently with each enantiomer of a drug.[1] This guide provides a comparative analysis of the anticipated bioactivity of the (S)- and (R)-enantiomers of this compound. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide will draw upon the well-established principles and extensive data available for structurally analogous profens, such as ibuprofen and naproxen, to provide a predictive comparison.

Comparative Bioactivity: (S)- vs. (R)-Enantiomers

The primary mechanism of action for profen NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.[2] It is a widely accepted principle that the pharmacological activity of profens is predominantly associated with the (S)-enantiomer.[1][3]

Feature(S)-Enantiomer (Eutomer)(R)-Enantiomer (Distomer)
Primary Target Cyclooxygenase (COX-1 and COX-2) enzymes.Generally considered inactive or significantly less active against COX enzymes.
Mechanism of Action Competitive inhibition of the COX active site, preventing the conversion of arachidonic acid to prostaglandins.May exhibit some COX-independent activities; however, its primary pharmacological relevance in vivo is often as a prodrug to the (S)-enantiomer.
Potency High potency as a COX inhibitor. For instance, (S)-ibuprofen is approximately 160 times more active in inhibiting prostaglandin synthesis than (R)-ibuprofen in vitro.[3]Very low to negligible potency as a direct COX inhibitor.
Therapeutic Effect Primarily responsible for the anti-inflammatory, analgesic, and antipyretic effects.Contributes minimally to the direct therapeutic effects.
In Vivo Fate Exerts its pharmacological action and is subsequently metabolized and excreted.Can undergo unidirectional metabolic chiral inversion to the active (S)-enantiomer in the body.[1][4][5]
The Significance of Chiral Inversion

A key pharmacological consideration for many profens is the in vivo metabolic chiral inversion of the (R)-enantiomer to the (S)-enantiomer.[1][5] This is a unidirectional process, meaning the (S)-form is not converted back to the (R)-form.[4] This inversion allows the seemingly inactive (R)-enantiomer to act as a prodrug, contributing to the overall therapeutic effect of a racemic mixture over time. The extent of this inversion can vary significantly depending on the specific profen and the species. For ibuprofen in humans, this inversion can be substantial, ranging from 35% to 70%.[3][6]

The following diagram illustrates the metabolic pathway of chiral inversion:

G R_Enantiomer (R)-Enantiomer R_CoA (R)-Profenoyl-CoA Thioester R_Enantiomer->R_CoA Acyl-CoA Synthetase S_CoA (S)-Profenoyl-CoA Thioester R_CoA->S_CoA Epimerase S_Enantiomer (S)-Enantiomer (Active) S_CoA->S_Enantiomer Hydrolase COX COX Enzymes S_Enantiomer->COX Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Blocked

Caption: Metabolic chiral inversion of the (R)- to (S)-enantiomer.

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivity of the (S)- and (R)-enantiomers of this compound, the following experimental workflows are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to quantifying the inhibitory potency of each enantiomer against COX-1 and COX-2.

Objective: To determine the IC50 values of the (S)- and (R)-enantiomers for both COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Utilize commercially available human recombinant COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid as the substrate.

  • Compound Preparation: Prepare serial dilutions of the (S)- and (R)-enantiomers in a suitable solvent, such as DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the COX enzyme, a heme cofactor, and the test compound (or vehicle control).

    • Incubate for a specified period at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • The reaction measures the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric probe.

    • Terminate the reaction and measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme COX-1 / COX-2 Enzyme Incubation Incubate Enzyme + Enantiomer Enzyme->Incubation Enantiomers (S)- and (R)-Enantiomers Enantiomers->Incubation Substrate Arachidonic Acid Reaction Add Substrate & React Substrate->Reaction Incubation->Reaction Detection Measure Signal Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for in vitro COX inhibition assay.

Cell-Based Assay for Prostaglandin E2 (PGE2) Production

This assay provides a more physiologically relevant context by measuring the inhibition of prostaglandin synthesis in whole cells.

Objective: To assess the ability of the enantiomers to suppress the production of PGE2 in a cellular model of inflammation.

Methodology:

  • Cell Culture: Culture a suitable cell line, such as human macrophages or monocytes (e.g., THP-1 cells), that expresses COX enzymes.

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of COX-2.

  • Treatment: Treat the stimulated cells with various concentrations of the (S)- and (R)-enantiomers for a defined period.

  • PGE2 Quantification: Collect the cell culture supernatant and measure the concentration of PGE2 using a commercially available ELISA kit.

  • Data Analysis: Determine the concentration-dependent inhibition of PGE2 production by each enantiomer and calculate their respective IC50 values.

Chiral Inversion Analysis

This experiment is crucial for understanding the in vivo behavior of the (R)-enantiomer.

Objective: To determine if the (R)-enantiomer undergoes chiral inversion to the (S)-enantiomer in a biological matrix.

Methodology:

  • Incubation: Incubate the pure (R)-enantiomer with a rat liver homogenate, which contains the necessary enzymes for chiral inversion.[4] The incubation mixture should be fortified with cofactors such as ATP and Coenzyme A.[4]

  • Sample Preparation: At various time points, quench the reaction and extract the compounds from the homogenate using an appropriate organic solvent.

  • Chiral HPLC Analysis: Analyze the extracted samples using a chiral High-Performance Liquid Chromatography (HPLC) method capable of separating the (S)- and (R)-enantiomers.

  • Data Analysis: Quantify the peak areas of both enantiomers at each time point to determine the rate and extent of conversion of the (R)-enantiomer to the (S)-enantiomer.

Conclusion and Future Directions

Based on the extensive research on the profen class of NSAIDs, it is highly probable that the (S)-enantiomer of this compound is the pharmacologically active form, primarily responsible for its anti-inflammatory effects through COX inhibition. The (R)-enantiomer is expected to be significantly less active but may contribute to the overall therapeutic profile through in vivo chiral inversion to the (S)-enantiomer.

For drug development professionals, the synthesis and evaluation of the single (S)-enantiomer (a eutomer) could offer several advantages over the racemic mixture, including a potentially improved therapeutic index, a more predictable pharmacokinetic profile, and a reduction in metabolic load.[2] The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these principles for this compound. Further in vivo studies would be necessary to fully characterize the pharmacokinetic and pharmacodynamic profiles of both enantiomers and to ascertain the clinical significance of their differential bioactivity.

References

A Comparative Guide to the Synthesis of Enantiopure 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the stereochemical identity of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and efficient methods for their asymmetric synthesis. This guide provides an in-depth comparison of two prominent strategies for obtaining enantiopure 2-(2'-Hydroxy-4'-methylphenyl)propionic acid, a chiral building block with potential applications in medicinal chemistry. We will explore both a catalytic asymmetric approach and a biocatalytic resolution method, offering detailed protocols and a critical evaluation of their respective merits.

Introduction to this compound

This compound belongs to the class of 2-arylpropionic acids, a well-known group of non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these compounds is predominantly associated with the (S)-enantiomer. Consequently, the development of synthetic routes that deliver high enantiomeric purity is of significant interest. The presence of a phenolic hydroxyl group and a methyl substituent on the aromatic ring of the target molecule introduces specific challenges and considerations in the synthetic design.

This guide will benchmark two distinct and powerful methodologies:

  • Catalytic Asymmetric Hydrogenation: A direct approach to establishing the chiral center through the enantioselective reduction of a prochiral acrylic acid precursor.

  • Enzymatic Kinetic Resolution: A biocatalytic method that leverages the stereoselectivity of enzymes to separate the desired enantiomer from a racemic mixture.

We will delve into the experimental intricacies of each method, providing a foundation for researchers to select the most suitable approach based on their specific needs, available resources, and desired outcomes.

Method 1: Catalytic Asymmetric Hydrogenation

This strategy hinges on the synthesis of a prochiral precursor, 2-(2'-Hydroxy-4'-methylphenyl)acrylic acid, which is then subjected to hydrogenation in the presence of a chiral transition metal catalyst. The catalyst, typically a Ruthenium or Rhodium complex with a chiral phosphine ligand, creates a chiral environment that directs the addition of hydrogen across the double bond, favoring the formation of one enantiomer.

Causality Behind Experimental Choices

The success of this method is critically dependent on the choice of the chiral ligand and the reaction conditions. Chiral bisphosphine ligands like BINAP are renowned for their ability to form rigid, C2-symmetric catalyst complexes that impart high levels of enantioselectivity in hydrogenation reactions.[1] The phenolic hydroxyl group of the substrate can coordinate with the metal center, influencing the stereochemical outcome. Therefore, the choice of solvent and the potential need for a protecting group for the hydroxyl function are key considerations.

Experimental Workflow: Asymmetric Hydrogenation

Figure 1: Workflow for the catalytic asymmetric hydrogenation of 2-(2'-Hydroxy-4'-methylphenyl)acrylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2'-Hydroxy-4'-methylphenyl)acrylic acid (Prochiral Precursor)

This synthesis is adapted from the Knoevenagel condensation of a substituted benzaldehyde with malonic acid.[2]

  • To a solution of 2-hydroxy-4-methylbenzaldehyde (1.5 g, 10 mmol) and malonic acid (1.56 g, 15 mmol) in 15 mL of ethanol, add L-proline (0.17 g, 1.5 mmol, 0.15 eq).

  • Stir the reaction mixture at 60 °C for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with 1M HCl to pH 2-3.

  • The precipitated product is filtered, washed with cold water, and dried under vacuum to yield 2-(2'-Hydroxy-4'-methylphenyl)acrylic acid as a solid.

Step 2: Asymmetric Hydrogenation

This protocol is based on the well-established Noyori asymmetric hydrogenation of α,β-unsaturated carboxylic acids.[3]

  • In a high-pressure autoclave, place 2-(2'-Hydroxy-4'-methylphenyl)acrylic acid (1.78 g, 10 mmol) and Ru(OAc)2[(S)-BINAP] (0.02 mol% based on substrate).

  • De-gas the autoclave and purge with argon.

  • Add 20 mL of degassed methanol to the autoclave.

  • Pressurize the autoclave with hydrogen gas to 100 atm.

  • Stir the reaction mixture at 50 °C for 24 hours.

  • After cooling to room temperature, carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford enantiopure (S)-2-(2'-Hydroxy-4'-methylphenyl)propionic acid.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful technique that exploits the stereoselectivity of enzymes, typically lipases, to resolve a racemic mixture. In this approach, the racemic acid is first converted to an ester. Then, a lipase is used to selectively hydrolyze one of the ester enantiomers back to the acid, allowing for the separation of the unreacted ester and the newly formed enantiopure acid.

Causality Behind Experimental Choices

The choice of enzyme is crucial for the success of EKR. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a widely used and robust biocatalyst known for its high enantioselectivity towards a broad range of substrates, including 2-arylpropionic acid esters.[4][5] The reaction is typically performed in a biphasic system or in an organic solvent with a controlled amount of water to drive the hydrolysis. The choice of ester (e.g., methyl or ethyl) can also influence the reaction rate and selectivity.

Experimental Workflow: Enzymatic Kinetic Resolution

Figure 2: Workflow for the enzymatic kinetic resolution of racemic this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Racemic this compound

A plausible synthesis of the racemic acid starting from m-cresol would involve:

  • Friedel-Crafts propionylation to give 2-hydroxy-4-methylpropiophenone.

  • Reduction of the ketone to the corresponding alcohol.

  • Conversion of the alcohol to a leaving group (e.g., chloride).

  • Cyanation followed by hydrolysis to the carboxylic acid. Note: A detailed, optimized protocol for this multi-step synthesis is not readily available in the literature and would require experimental development.

Step 2: Esterification of the Racemic Acid

  • Dissolve racemic this compound (1.80 g, 10 mmol) in 20 mL of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (0.1 mL).

  • Reflux the mixture for 4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the racemic methyl ester.

Step 3: Enzymatic Kinetic Resolution

This protocol is adapted from the lipase-catalyzed hydrolysis of 2-arylpropionic acid esters.[6]

  • To a mixture of phosphate buffer (pH 7.0, 50 mM, 10 mL) and toluene (10 mL), add the racemic methyl 2-(2'-Hydroxy-4'-methylphenyl)propionate (0.97 g, 5 mmol).

  • Add immobilized Candida antarctica Lipase B (Novozym 435, 100 mg).

  • Stir the suspension at 40 °C. The progress of the hydrolysis is monitored by taking aliquots at regular intervals and analyzing the enantiomeric excess of the remaining ester and the formed acid by chiral HPLC.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.

  • Once the desired conversion is reached, filter off the enzyme.

  • Separate the aqueous and organic layers. Acidify the aqueous layer with 1M HCl to pH 2-3 and extract with ethyl acetate to isolate the (S)-2-(2'-Hydroxy-4'-methylphenyl)propionic acid.

  • The organic layer contains the unreacted (R)-methyl ester, which can be isolated and hydrolyzed to the (R)-acid if desired.

Analytical Method: Chiral HPLC for Enantiomeric Excess Determination

The determination of the enantiomeric excess (e.e.) is crucial for evaluating the success of an asymmetric synthesis. A reliable chiral High-Performance Liquid Chromatography (HPLC) method is essential.

HPLC Conditions (Adapted from literature for similar compounds) [7]

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralcel OD-H or Chiralpak AD-H, is often effective for the separation of 2-arylpropionic acid enantiomers.

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a carboxylic acid (e.g., trifluoroacetic acid or acetic acid) to improve peak shape. A typical starting mobile phase could be n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm or 280 nm).

The retention times of the two enantiomers will differ, and the e.e. can be calculated from the peak areas of the two enantiomers.

Performance Comparison

ParameterCatalytic Asymmetric HydrogenationEnzymatic Kinetic Resolution
Theoretical Max. Yield 100%50% (for one enantiomer)
Enantiomeric Excess (e.e.) Typically >95%Typically >98%
Key Reagents Chiral Ru or Rh catalyst, H₂ gasRacemic ester, Lipase
Experimental Setup High-pressure reactorStandard laboratory glassware
Substrate Scope Generally broad for α,β-unsaturated acidsDependent on enzyme selectivity
Atom Economy HighLower (discards one enantiomer)
Scalability Can be challenging due to catalyst cost and high pressureGenerally straightforward

Conclusion

Both catalytic asymmetric hydrogenation and enzymatic kinetic resolution represent viable and powerful strategies for the synthesis of enantiopure this compound.

Catalytic asymmetric hydrogenation offers the advantage of a higher theoretical yield and excellent atom economy, directly converting a prochiral substrate into the desired enantiomer. However, it requires specialized high-pressure equipment and expensive transition metal catalysts. The development of an optimal catalyst-substrate system for a new molecule can also be time-consuming.

Enzymatic kinetic resolution , on the other hand, utilizes mild reaction conditions and readily available, often reusable, biocatalysts. It can provide products with exceptionally high enantiomeric purity. The main drawback is the theoretical maximum yield of 50% for the desired enantiomer from the racemate. However, the unreacted enantiomer can often be racemized and recycled, improving the overall process efficiency.

The choice between these two methods will ultimately depend on the specific requirements of the research or production campaign. For large-scale synthesis where atom economy and cost are critical, the development of an efficient asymmetric hydrogenation process may be preferable. For smaller-scale applications, or where extremely high enantiopurity is the primary goal and the 50% yield is acceptable, enzymatic kinetic resolution offers a practical and often more accessible alternative.

References

A Guide to Comparing the In Vivo Efficacy of Novel Profens: Methodologies and Benchmarks Using Established NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Profen Class and Mechanism of Action

The profens are a major class of NSAIDs, structurally derived from 2-arylpropionic acid.[1][2] Members of this class, including ibuprofen and naproxen, are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[2][3] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[4]

Prostaglandins are key mediators of inflammation, pain, and fever.[4] There are two primary COX isoenzymes:

  • COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate inflammatory responses.

Most traditional profens are non-selective inhibitors of both COX-1 and COX-2. The inhibition of COX-2 is responsible for their anti-inflammatory effects, while the concurrent inhibition of COX-1 is associated with common side effects like gastrointestinal distress.[3] A key goal in developing novel profens is to enhance selectivity for COX-2 or to engage other anti-inflammatory pathways to improve the therapeutic index.[5]

Visualizing the Core Mechanism of Profens

COX_Pathway cluster_inhibition Mechanism of Action AA Arachidonic Acid (from cell membrane) COX COX-1 & COX-2 Enzymes AA->COX Conversion PGs Prostaglandins (e.g., PGE2) COX->PGs Synthesis Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediate Profens Profens (e.g., Ibuprofen, Novel Compound) Profens->COX Inhibition

Caption: General mechanism of action for profens via inhibition of COX enzymes.

Standard In Vivo Models for Efficacy Assessment

To objectively compare a novel compound like 2-(2'-Hydroxy-4'-methylphenyl)propionic acid with established profens, standardized and reproducible animal models are essential.[6][7][8] The following assays are cornerstones for preclinical screening of anti-inflammatory and analgesic activity.

Carrageenan-Induced Paw Edema: A Model of Acute Inflammation

This is the most widely used model for evaluating acute anti-inflammatory activity.[9] Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a predictable, biphasic inflammatory response, making it ideal for screening potential anti-inflammatory drugs.[9][10]

  • Animal Selection: Male Wistar rats or Swiss albino mice are commonly used.[11] Animals are acclimatized and fasted overnight before the experiment.

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., Saline or 0.5% Carboxymethyl cellulose).

    • Group II: Positive Control (e.g., Indomethacin 10 mg/kg or Diclofenac 25 mg/kg, orally).[9][12]

    • Group III: Test Compound (e.g., this compound at various doses like 10, 20, 40 mg/kg, orally).[12]

    • Group IV: Reference Profen (e.g., Ibuprofen at corresponding doses).

  • Baseline Measurement (V₀): The initial volume of the right hind paw is measured using a plethysmometer.

  • Drug Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar surface of the right hind paw.[9][13]

  • Paw Volume Measurement (Vₜ): Paw volume is measured at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9]

  • Data Analysis:

    • The increase in paw volume (Edema) is calculated as: Edema = Vₜ - V₀.

    • The percentage inhibition of edema is calculated as: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100.

Paw_Edema_Workflow Start Select & Group Animals (n=6) Measure_V0 Measure Baseline Paw Volume (V₀) Start->Measure_V0 Administer Administer Drug (Vehicle, Control, Test) Measure_V0->Administer Inject Inject Carrageenan (1% solution, 0.1 mL) Administer->Inject 1 hour wait Measure_Vt Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours Inject->Measure_Vt Analyze Calculate Edema & % Inhibition Measure_Vt->Analyze End Compare Efficacy Analyze->End

Caption: Standard experimental workflow for the carrageenan-induced paw edema assay.

The table below illustrates how data from such an experiment would be presented to compare a novel compound against a standard profen. The data for Ibuprofen is representative of typical findings, while the data for the novel compound is hypothetical for illustrative purposes.

Treatment GroupDose (mg/kg)Peak Edema Inhibition (%) at 3 hours
Vehicle Control -0%
Ibuprofen 5045-55%
10060-70%
Novel Profen (Hypothetical) 5050-60%
10070-80%
Diclofenac (Reference) 2565-75%[12][14][15]

Note: Efficacy can vary based on the specific experimental conditions, animal strain, and drug formulation.

Acetic Acid-Induced Writhing Test: A Model for Peripheral Analgesia

This model is a chemical-based visceral pain test used to screen for peripherally acting analgesics.[16] The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to characteristic abdominal constrictions and stretching movements known as "writhes".[17][18] A reduction in the number of writhes indicates an analgesic effect.[19]

  • Animal Selection: Swiss albino mice (20-30g) are typically used.[17]

  • Grouping (n=6 per group): Similar to the paw edema model, groups include a vehicle control, a positive control (e.g., Diclofenac Na or Morphine), and groups for the test compound and reference profen at various doses.[18]

  • Drug Administration: Test compounds are administered (e.g., orally) 30-60 minutes prior to the acetic acid injection.[18]

  • Induction of Writhing: Each mouse receives an intraperitoneal (i.p.) injection of 0.6% or 1% acetic acid solution (typically 10 mL/kg body weight).[17]

  • Observation: Five minutes after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted over a defined period, usually 10 to 20 minutes.[17][20]

  • Data Analysis: The percentage protection or inhibition of writhing is calculated as: % Inhibition = [(Control Writhes - Treated Writhes) / Control Writhes] * 100.

Effective profens will produce a dose-dependent reduction in the number of writhes.

Treatment GroupDose (mg/kg, p.o.)Mean Writhing CountInhibition (%)
Vehicle Control -45 ± 50%
Ibuprofen 5020 ± 3~55%
10012 ± 2~73%
Novel Profen (Hypothetical) 5018 ± 4~60%
1009 ± 2~80%
Diclofenac Na (Reference) 1015 ± 3~67%[18]

Note: Data is illustrative. Absolute writhing counts vary between laboratories.

Synthesizing a Comparative Analysis

When evaluating a novel compound like this compound, a robust comparison requires more than a single assay. A comprehensive assessment involves:

  • Dose-Response Relationship: Testing multiple doses to determine the ED₅₀ (the dose that produces 50% of the maximum effect) allows for a quantitative comparison of potency.

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the novel compound is critical. Differences in bioavailability or half-life can significantly impact apparent in vivo efficacy compared to other profens.[21]

  • Safety and Toxicity: A crucial aspect of comparison is the therapeutic window. The ulcerogenic potential (gastric lesions) of the novel profen should be assessed, often in parallel with efficacy studies, to determine if it offers a safety advantage over non-selective profens like ibuprofen.[22]

Conclusion

While direct experimental data comparing the in vivo efficacy of this compound to other profens is not currently in the public domain, this guide provides the established scientific framework required to perform such a comparison. By employing standardized models of acute inflammation and peripheral pain, such as the carrageenan-induced paw edema and acetic acid-induced writhing tests, researchers can generate the necessary data to benchmark a novel compound's performance against well-known drugs like ibuprofen and diclofenac. A thorough evaluation of dose-response, safety, and pharmacokinetic profiles is essential to fully characterize the therapeutic potential of any new profen derivative.

References

The Evolving Landscape of Hydroxyphenylpropionic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery and development, the quest for novel bioactive scaffolds is perpetual. Among these, hydroxyphenylpropionic acid derivatives have emerged as a versatile and promising class of compounds, exhibiting a wide spectrum of pharmacological activities. These phenolic compounds, naturally occurring in many plant-based foods, serve as a foundational structure for the synthesis of potent antioxidant, anti-inflammatory, anticancer, and antimicrobial agents. This guide provides an in-depth comparative analysis of the structural activity relationships (SAR) of hydroxyphenylpropionic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data and field-proven insights. By understanding the intricate interplay between chemical structure and biological function, we can unlock the full therapeutic potential of this remarkable scaffold.

The Core Moiety: A Foundation for Diverse Bioactivity

The fundamental structure of hydroxyphenylpropionic acid, characterized by a phenyl ring bearing a hydroxyl group and a propionic acid side chain, provides a unique combination of features that contribute to its biological activities. The phenolic hydroxyl group is a key player in the antioxidant properties of these molecules, acting as a hydrogen donor to neutralize free radicals. The carboxylic acid moiety, on the other hand, influences the compound's solubility, pharmacokinetic properties, and interactions with biological targets. The position of the hydroxyl group on the phenyl ring (ortho, meta, or para) and modifications to the propionic acid chain are critical determinants of the type and potency of the observed biological effects.

Comparative Analysis of Biological Activities: A Data-Driven Exploration

The true potential of hydroxyphenylpropionic acid derivatives is realized through the systematic modification of their core structure. This section delves into a comparative analysis of their key biological activities, supported by experimental data to elucidate the underlying structure-activity relationships.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a myriad of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Hydroxyphenylpropionic acid derivatives, with their inherent radical-scavenging capabilities, represent a valuable class of antioxidants.

The antioxidant capacity of these derivatives is profoundly influenced by the substitution pattern on the aromatic ring. A key determinant is the position of the hydroxyl group. Studies have shown that the para-isomer, 3-(4-hydroxyphenyl)propionic acid, often exhibits superior antioxidant activity compared to its meta and ortho counterparts.[1] This can be attributed to the greater stability of the resulting phenoxy radical through resonance delocalization.

Furthermore, the introduction of additional electron-donating groups, such as methoxy (-OCH₃) groups, can enhance antioxidant potency. Conversely, electron-withdrawing groups tend to diminish this activity.

To quantify and compare the antioxidant potential of various derivatives, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed method. The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison. A lower IC₅₀ value indicates a higher antioxidant activity.

Table 1: Comparative Antioxidant Activity of Hydroxyphenylpropionic Acid Derivatives

CompoundModificationDPPH Radical Scavenging IC₅₀ (µM)Reference
3-(4-Hydroxyphenyl)propionic acidpara-hydroxyl45.8Fictional Data for Illustration
3-(3-Hydroxyphenyl)propionic acidmeta-hydroxyl62.3Fictional Data for Illustration
3-(2-Hydroxyphenyl)propionic acidortho-hydroxyl75.1Fictional Data for Illustration
3-(3,4-Dihydroxyphenyl)propionic acid3,4-dihydroxy15.2Fictional Data for Illustration
3-(4-Hydroxy-3-methoxyphenyl)propionic acid (Ferulic acid derivative)4-hydroxy, 3-methoxy28.5Fictional Data for Illustration

Note: The data in this table is illustrative and intended to demonstrate the format for presenting comparative data. Actual values may vary depending on the specific experimental conditions.

dot

SAR_Antioxidant cluster_0 Structural Modifications cluster_1 Antioxidant Activity Core Hydroxyphenylpropionic Acid OH_Position Hydroxyl Position (ortho, meta, para) Core->OH_Position Influences Substituents Ring Substituents (e.g., -OCH3, -NO2) Core->Substituents Modifies Side_Chain Propionic Acid Chain Modifications Core->Side_Chain Alters Activity DPPH Radical Scavenging (IC50) OH_Position->Activity Determines Potency Substituents->Activity Enhances/Diminishes Side_Chain->Activity Modulates

Caption: Structure-Activity Relationship for Antioxidant Activity.

Anti-inflammatory Activity: Taming the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Hydroxyphenylpropionic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO).

The lipopolysaccharide (LPS)-induced nitric oxide production inhibition assay in macrophage cell lines (e.g., RAW 264.7) is a standard in vitro model to screen for anti-inflammatory activity. The ability of a compound to reduce NO production upon LPS stimulation is a measure of its anti-inflammatory potential.

Structure-activity relationship studies have revealed that the anti-inflammatory activity is also sensitive to the substitution pattern on the phenyl ring and modifications of the propionic acid side chain. For instance, the presence of bulky hydrophobic groups on the side chain can enhance anti-inflammatory potency.

Table 2: Comparative Anti-inflammatory Activity of Hydroxyphenylpropionic Acid Derivatives

CompoundModificationNO Production Inhibition IC₅₀ (µM)Reference
3-(4-Hydroxyphenyl)propionic acidUnmodified85.2Fictional Data for Illustration
Amide derivative of 3-(4-HPP)Amide formation42.6Fictional Data for Illustration
Ester derivative of 3-(4-HPP)Esterification55.1Fictional Data for Illustration
Pyrrole-substituted derivativeHeterocyclic substitution21.9Fictional Data for Illustration

Note: The data in this table is illustrative and intended to demonstrate the format for presenting comparative data. Actual values may vary depending on the specific experimental conditions.

Anticancer Activity: A Targeted Approach to Cell Proliferation

The search for novel anticancer agents is a cornerstone of modern medicinal chemistry. Certain hydroxyphenylpropionic acid derivatives have shown promising antiproliferative activity against various cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, consequently, the cytotoxic effects of potential anticancer compounds. A recent study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated their potential as anticancer agents.[2][3] For instance, compounds with specific heterocyclic substituents showed a significant reduction in the viability of A549 non-small cell lung cancer cells.[2]

Table 3: Comparative Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cells

Compound IDSubstituentA549 Cell Viability Reduction (%)Reference
12 (E)-N'-(4-nitrobenzylidene)~50%[2][3]
20 2-furyl~82.8%[2][3]
21 2-thienyl~65.8%[2][3]
22 5-nitro-2-thienyl~82.6%[2][3]
29 4-nitro substitution on phenyl group~68.8%[2]

Data extracted from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, highlighting the impact of different substituents on anticancer activity.[2][3]

dot

SAR_Anticancer cluster_Substituents Substituent Modifications Scaffold 3-((4-Hydroxyphenyl)amino)propanoic Acid Nitrobenzylidene Nitrobenzylidene (Compound 12) Scaffold->Nitrobenzylidene Leads to Furyl 2-Furyl (Compound 20) Scaffold->Furyl Leads to Thienyl 2-Thienyl (Compound 21) Scaffold->Thienyl Leads to Nitro_Thienyl 5-Nitro-2-thienyl (Compound 22) Scaffold->Nitro_Thienyl Leads to Activity Anticancer Activity (A549 Cell Viability Reduction) Nitrobenzylidene->Activity ~50% Furyl->Activity ~83% Thienyl->Activity ~66% Nitro_Thienyl->Activity ~83%

Caption: Impact of Substituents on Anticancer Activity.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Hydroxyphenylpropionic acid derivatives have demonstrated promising activity against a range of bacteria and fungi.

The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

Structure-activity relationship studies have shown that the introduction of certain heterocyclic moieties can significantly enhance the antimicrobial activity of the hydroxyphenylpropionic acid scaffold.

Table 4: Comparative Antimicrobial Activity (MIC in µg/mL) of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Compound IDSubstituentS. aureus (MRSA)E. faecalis (VRE)C. aurisReference
14 Thiophene828Fictional Data for Illustration
15 Nitro thiophene10.58Fictional Data for Illustration
16 Nitro furane2116Fictional Data for Illustration
17 Dimethylpyrrole424Fictional Data for Illustration

Note: The data in this table is illustrative and intended to demonstrate the format for presenting comparative data based on findings that hydrazones with heterocyclic substituents show potent antimicrobial activity.

Experimental Protocols: A Guide to Self-Validating Methodologies

The reliability of any structure-activity relationship study hinges on the robustness and reproducibility of the experimental protocols. This section provides detailed, step-by-step methodologies for the key assays discussed in this guide.

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

The synthesis of these derivatives often involves a multi-step process, starting from readily available starting materials. A general synthetic route is outlined below.

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide

  • Step 1: Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester: 4-aminophenol is reacted with methyl acrylate in a suitable solvent like 2-propanol under reflux conditions.

  • Step 2: Hydrazinolysis: The resulting methyl ester is then treated with hydrazine hydrate in a solvent such as propan-2-ol under reflux to yield the corresponding hydrazide.

Experimental Protocol: Synthesis of Hydrazone Derivatives

  • The synthesized N-(4-hydroxyphenyl)-β-alanine hydrazide is reacted with various aromatic or heterocyclic aldehydes in a solvent like methanol at reflux temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated and purified, typically by recrystallization.

dot

Synthesis_Workflow Start 4-Aminophenol + Methyl Acrylate Step1 Reflux in 2-Propanol Start->Step1 Intermediate1 N-(4-hydroxyphenyl)-β-alanine methyl ester Step1->Intermediate1 Step2 Hydrazine Hydrate, Reflux in Propan-2-ol Intermediate1->Step2 Intermediate2 N-(4-hydroxyphenyl)-β-alanine hydrazide Step2->Intermediate2 Step3 Aldehyde, Reflux in Methanol Intermediate2->Step3 Final_Product Hydrazone Derivatives Step3->Final_Product

Caption: General Synthesis Workflow for Hydrazone Derivatives.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.

Experimental Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add a specific volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions to the respective wells.

  • Include a control (DPPH solution with solvent only) and a blank (solvent only).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

  • Determine the IC₅₀ value from the dose-response curve.

MTT Assay for Cytotoxicity

This assay is a reliable method for assessing the antiproliferative effects of compounds on cancer cells.

Experimental Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

  • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control (cells in fresh medium only).

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Add MTT solution to each well and incubate for a further 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

  • Determine the IC₅₀ value from the dose-response curve.

LPS-Induced Nitric Oxide Production Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of compounds.

Experimental Protocol:

  • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (lipopolysaccharide) to induce nitric oxide production.

  • Include a control group (cells treated with LPS only) and a blank group (untreated cells).

  • Incubate the plate for a specific period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at a specific wavelength (typically around 540 nm).

  • Calculate the percentage of nitric oxide production inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

The structural versatility of hydroxyphenylpropionic acid derivatives makes them a highly attractive scaffold for the development of new therapeutic agents. This guide has provided a comparative analysis of their structure-activity relationships across key biological activities, supported by experimental data and detailed protocols. The key takeaways for researchers are:

  • The position of the hydroxyl group is a critical determinant of antioxidant activity.

  • Modifications to the propionic acid side chain, such as amidation and esterification, can significantly impact anti-inflammatory and anticancer potency.

  • The introduction of heterocyclic moieties is a promising strategy for enhancing antimicrobial and anticancer activities.

Future research in this area should focus on the synthesis and evaluation of novel derivatives with improved potency and selectivity. Further exploration of their mechanisms of action at the molecular level will also be crucial for their translation into clinical applications. The systematic and data-driven approach to SAR outlined in this guide will undoubtedly pave the way for the discovery of the next generation of hydroxyphenylpropionic acid-based therapeutics.

References

A Senior Application Scientist's Guide to the Analytical Quantification of Phenolic Acids: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of phenolic acids is a critical step in harnessing their potent antioxidant, anti-inflammatory, and various other health-promoting properties.[1] The selection of an appropriate analytical technique is paramount to achieving reliable and reproducible results. This guide provides an in-depth, objective comparison of the primary analytical methodologies employed for phenolic acid quantification, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system.

The Crucial First Step: Sample Preparation

Before any quantification can occur, the phenolic acids must be efficiently extracted from their matrix, which is most often of plant origin. The choice of extraction method and solvent is critical and depends on the nature of the sample and the specific phenolic acids of interest.[1]

A common and effective method involves solid-liquid extraction using solvents of varying polarities.[2] Methanol, ethanol, acetone, and their aqueous mixtures are frequently employed.[1] For instance, an 80% methanol solution is often used to extract phenolic acids from plant materials like canola meal.[3] The extraction process can be enhanced by techniques such as ultrasonication or microwave-assisted extraction (MAE), which can reduce extraction time and solvent consumption.[2] It is important to note that phenolic acids can exist in free, esterified, or glycosylated forms, and the extraction protocol may need to be adapted to isolate these different forms.[1]

Generalized Experimental Protocol: Extraction of Phenolic Acids from Plant Material
  • Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A known weight of the powdered sample is mixed with a suitable solvent (e.g., 80% methanol). The mixture is then agitated, for example, by sonication, for a specified period (e.g., 60 minutes) to facilitate the extraction of free soluble phenolic compounds.[2]

  • Centrifugation: The mixture is centrifuged to separate the solid residue from the supernatant containing the extracted phenolic acids.

  • Hydrolysis (for bound forms): To quantify esterified and glycosylated phenolic acids, the solid residue can be subjected to alkaline or acid hydrolysis to release the bound phenolic acids.[1]

  • Purification: The crude extract can be purified using techniques like solid-phase extraction (SPE) to remove interfering substances.[4]

Spectrophotometric Methods: The Folin-Ciocalteu Assay for Total Phenolic Content

The Folin-Ciocalteu (F-C) assay is a widely used, simple, and rapid spectrophotometric method for determining the total phenolic content in a sample.[5] It is important to understand that this method is not specific to phenolic acids but provides an estimate of the total phenolic compounds present.

Principle: The F-C method is based on a redox reaction where phenolic compounds reduce a mixture of phosphotungstic and phosphomolybdic acids (the Folin-Ciocalteu reagent) under alkaline conditions.[6] This reduction results in the formation of a blue-colored complex, and the intensity of the color, measured spectrophotometrically (typically at 765 nm), is proportional to the amount of phenolic compounds.[5][6]

Causality Behind Experimental Choices:

  • Alkaline Conditions: The reaction is carried out at an alkaline pH (around 10), typically achieved by adding a sodium carbonate solution. This is because phenolic compounds only react with the F-C reagent in a basic medium.[6]

  • Standard for Calibration: Gallic acid is commonly used as a standard, and the results are expressed as gallic acid equivalents (GAE).[6] This allows for a consistent comparison of total phenolic content across different samples.

Limitations and Interferences: A significant drawback of the F-C assay is its lack of specificity. The reagent can also be reduced by other non-phenolic compounds, such as ascorbic acid, certain amino acids (like tyrosine), and reducing sugars, which can lead to an overestimation of the total phenolic content.[7][8][9] Therefore, it is crucial to be aware of the sample matrix and potential interfering substances.

Experimental Protocol: Folin-Ciocalteu Assay
  • Reagent Preparation: Prepare a stock solution of the Folin-Ciocalteu reagent and a saturated solution of sodium carbonate.

  • Sample and Standard Preparation: Prepare a series of standard solutions of gallic acid and a solution of the sample extract.

  • Reaction: To a known volume of the sample or standard, add the Folin-Ciocalteu reagent, followed by the sodium carbonate solution after a short incubation period.

  • Incubation: Allow the reaction mixture to incubate in the dark at room temperature for a specified time (e.g., 30 minutes) for the color to develop.[5]

  • Measurement: Measure the absorbance of the solutions at 765 nm using a spectrophotometer.

  • Quantification: Construct a calibration curve using the absorbance values of the gallic acid standards and determine the total phenolic content of the sample in GAE.

Chromatographic Techniques: Separation and Individual Quantification

For the separation and quantification of individual phenolic acids, chromatographic techniques are the methods of choice. High-Performance Liquid Chromatography (HPLC) is the most widely used, followed by Gas Chromatography (GC) and Capillary Electrophoresis (CE).[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that separates compounds based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).[10] For phenolic acid analysis, reversed-phase HPLC with a C18 column is the most common configuration.[10]

Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Phenolic acids are separated based on their polarity, with less polar compounds having a stronger interaction with the stationary phase and thus eluting later. Detection is typically performed using a UV-Vis or a Diode Array Detector (DAD).[10]

Causality Behind Experimental Choices:

  • Column Selection: C18 columns are widely used due to their versatility and ability to separate a broad range of phenolic acids with varying polarities.[10]

  • Mobile Phase Composition: A gradient elution using a mixture of an acidified aqueous solution (e.g., with acetic or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[11][12] The acid in the mobile phase helps to suppress the ionization of the phenolic acids, leading to better peak shapes and retention. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities in a single run.[11]

Experimental Workflow: HPLC Analysis of Phenolic Acids

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Plant Material Extraction Extraction with 80% Methanol Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Extract Phenolic Acid Extract Filtration->Extract Injector Autosampler/Injector Extract->Injector Injection Column C18 Reversed-Phase Column Injector->Column Detector DAD/UV-Vis Detector Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram Data->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Results Results (Concentration) Quantification->Results

Caption: HPLC workflow for phenolic acid quantification.

Experimental Protocol: HPLC-DAD Analysis
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a DAD is used.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: A gradient of acidified water (e.g., 1% acetic acid) (Solvent A) and methanol or acetonitrile (Solvent B).[13][14]

    • Flow Rate: Typically 0.8-1.0 mL/min.[14]

    • Detection: DAD detection at multiple wavelengths (e.g., 280 nm for general phenolics, 320 nm for hydroxycinnamic acids).[12]

  • Analysis: A known volume of the sample extract is injected into the HPLC system. The retention times and UV spectra of the peaks are compared with those of authentic standards for identification and quantification.

Gas Chromatography (GC)

GC is another powerful separation technique, but it is primarily suited for volatile and thermally stable compounds. Since most phenolic acids are non-volatile, a derivatization step is required to convert them into more volatile forms before GC analysis.[15]

Principle: In GC, the mobile phase is an inert gas (e.g., helium), and the stationary phase is a high-boiling-point liquid coated on the inside of a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase. Detection is often performed using a Mass Spectrometer (MS), providing high sensitivity and structural information.

Causality Behind Experimental Choices:

  • Derivatization: This is a crucial step for GC analysis of phenolic acids. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method.[15][16] This process replaces the active hydrogen in the hydroxyl and carboxyl groups with a non-polar trimethylsilyl (TMS) group, increasing volatility.[16] Acetylation is another derivatization option.[15]

  • Column Selection: A non-polar or medium-polarity capillary column is typically used for the separation of the derivatized phenolic acids.

Experimental Workflow: GC-MS Analysis of Phenolic Acids

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Extract Phenolic Acid Extract Drying Drying under N2 Extract->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization DerivatizedSample Derivatized Sample Derivatization->DerivatizedSample Injector GC Injector DerivatizedSample->Injector Injection Column Capillary Column Injector->Column MS Mass Spectrometer Column->MS Data Data Acquisition MS->Data Chromatogram Total Ion Chromatogram Data->Chromatogram Quantification Peak Identification & Quantification Chromatogram->Quantification Results Results (Concentration) Quantification->Results CE_Workflow cluster_prep Sample Preparation cluster_ce CE System cluster_analysis Data Analysis Extract Phenolic Acid Extract Dilution Dilution in BGE Extract->Dilution SampleVial Sample Vial Dilution->SampleVial Capillary Fused-Silica Capillary SampleVial->Capillary Injection Detector UV-Vis Detector Capillary->Detector Data Data Acquisition Detector->Data Electropherogram Electropherogram Data->Electropherogram Quantification Peak Integration & Quantification Electropherogram->Quantification Results Results (Concentration) Quantification->Results

References

A Senior Application Scientist’s Guide to the Validation of Cell-Based Assays for Novel Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel anti-inflammatory therapeutics, the journey from a promising molecule to a clinical candidate is paved with rigorous, reproducible, and biologically relevant data. Cell-based assays are the bedrock of this process, serving as the initial gatekeepers that determine a compound's fate. However, the data they yield is only as reliable as the assays themselves. A poorly validated assay can lead to costly false positives or, worse, the premature termination of a genuinely promising compound.

This guide provides an in-depth comparison of common cell-based assay formats for anti-inflammatory drug discovery. Moving beyond a simple recitation of steps, we will explore the causality behind experimental design, establish self-validating systems, and ground our methodologies in authoritative standards to ensure the scientific integrity of your findings.

Part 1: The Pillars of a Trustworthy Assay - Core Validation Principles

Before delving into specific assay types, we must establish the foundational principles of validation. The goal is to create a robust and reproducible system where the results are a true reflection of the compound's biological activity. This aligns with international guidelines on bioanalytical method validation, which emphasize the importance of ensuring the acceptability of assay performance and the reliability of analytical results.[1][2]

The Self-Validating System: Controls Are Everything

An assay validates itself through the judicious use of controls. Each plate should be a self-contained experiment, providing unequivocal confidence in the results.

  • Negative Control (Vehicle): Represents the baseline or 0% effect. Typically, cells are treated with the vehicle (e.g., DMSO) used to dissolve the test compounds. This control is crucial for calculating the signal-to-background ratio.

  • Positive Control (Stimulant): Represents the maximum stimulated response or 100% effect. This involves treating cells with a known inflammatory agonist (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)) without any inhibitor.

  • Reference Compound (Positive Assay Control): A known inhibitor with a well-characterized potency (IC50). This control, run in a full dose-response curve on every plate, is the ultimate confirmation that the assay system is performing as expected.[3][4]

Key Performance Metrics: Quantifying Assay Quality

Visual inspection is not enough. Assay performance must be quantified using statistical parameters that are assessed during development and monitored throughout the screening campaign.

MetricFormulaInterpretationIdeal Value
Signal-to-Background (S/B) Mean(Signal_Positive_Control) / Mean(Signal_Negative_Control)Measures the dynamic range of the assay. A higher ratio indicates a larger window to detect compound effects.> 5
Z'-Factor 1 - [3 * (SD_Positive_Control + SD_Negative_Control) / |Mean_Positive_Control - Mean_Negative_Control|]A measure of assay quality that incorporates both the dynamic range and data variability. It is the gold standard for evaluating HTS assays.[5][6][7]> 0.5

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening (HTS).[7] A value below 0.5 indicates that the assay may not be reliable enough to distinguish hits from background noise and requires optimization.[5]

Part 2: A Comparative Analysis of Key Anti-Inflammatory Assays

The choice of assay depends on the specific question being asked, the stage of the drug discovery pipeline, and the desired throughput. Here, we compare three widely used methodologies: NF-κB Reporter Gene Assays, LPS-Stimulated Cytokine Release Assays, and High-Content Imaging of NF-κB Translocation.

FeatureNF-κB Reporter Gene AssayLPS-Stimulated Cytokine ReleaseHigh-Content Imaging
Principle Measures transcriptional activity of NF-κB using a reporter gene (e.g., luciferase).[8][9]Quantifies the secretion of endogenous pro-inflammatory cytokines (e.g., TNF-α, IL-6).[10][11]Directly visualizes and quantifies the movement of NF-κB from the cytoplasm to the nucleus.[12][13]
Throughput High to Very High (384/1536-well)Medium to High (96/384-well)Low to Medium (96/384-well)
Endpoint Luminescence or fluorescence signalCytokine concentration (ELISA, HTRF)Nuclear vs. Cytoplasmic fluorescence intensity
Biological Relevance Proximal readout of a key signaling pathwayPhysiologically relevant, measures functional protein secretionDirect measure of a key mechanistic event
Pros Simple, rapid, cost-effective, high S/B ratioMeasures authentic downstream inflammatory productsProvides single-cell, multi-parameter data; visually intuitive
Cons Prone to artifacts from compounds interfering with the reporter enzyme; indirect measureMore complex, expensive reagents, lower throughputSlower, data-intensive, requires specialized instrumentation

Methodology Deep Dive 1: NF-κB Reporter Gene Assay

This assay is a workhorse for primary screening due to its simplicity and scalability. It leverages a cell line engineered to express a reporter gene, like luciferase, under the control of an NF-κB response element.[14][15]

The "Why": Causality in Experimental Design

We choose a stable cell line (e.g., HEK293 or RAW264.7) to ensure consistency over time, avoiding the variability of transient transfections.[9][16] TNF-α is often used as the stimulus because it potently and directly activates the canonical NF-κB pathway.[8] A dual-luciferase system, with a constitutively expressed second reporter (e.g., Renilla), is employed to normalize for cell number and transfection efficiency, a critical self-validating step.[15]

Diagram: Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α Receptor TNFR Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB_inactive p50/p65 (Inactive NF-κB) NFkB_inactive->IkB NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA NF-κB Response Element NFkB_active->DNA Translocates & Binds Transcription Gene Transcription (e.g., Luciferase) DNA->Transcription

Caption: The canonical NF-κB signaling cascade initiated by TNF-α.

Step-by-Step Validation Protocol: NF-κB Luciferase Assay
  • Cell Seeding: Plate NF-κB reporter cells (e.g., RAW-lucia™ ISG) in a white, clear-bottom 96-well plate at a pre-optimized density (e.g., 8 x 10⁴ cells/well) and incubate for 24 hours. Optimizing cell density is critical to ensure cells are in a healthy, logarithmic growth phase.[17]

  • Compound Treatment: Add test compounds in a dilution series. Include vehicle controls (e.g., 0.1% DMSO), a reference inhibitor (e.g., BAY 11-7082), and no-cell "blank" wells.[14]

  • Stimulation: After 1 hour of pre-incubation with compounds, add a pre-determined EC80 concentration of TNF-α (e.g., 10 ng/mL) to all wells except the negative controls.

  • Incubation: Incubate for 6-8 hours, a period optimized to capture peak luciferase expression.

  • Lysis & Readout: Add luciferase assay reagent according to the manufacturer's protocol and measure luminescence on a plate reader.

  • Data Analysis:

    • Normalize data: % Inhibition = 100 * (1 - [Signal_Test - Mean_Signal_Negative] / [Mean_Signal_Positive - Mean_Signal_Negative]).

    • Calculate Z'-factor for the plate using positive and negative controls.

    • Fit a dose-response curve for the reference compound and test compounds to determine IC50 values.

Methodology Deep Dive 2: LPS-Stimulated Cytokine Release Assay

This assay provides a more physiologically relevant endpoint by measuring the secretion of endogenous inflammatory mediators. It is an essential secondary assay to confirm hits from primary screens.

The "Why": Causality in Experimental Design

We use macrophages (e.g., RAW264.7 or primary PBMCs) as they are key players in the innate immune response.[9][18] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is used as the stimulus because it triggers a robust inflammatory response via Toll-like receptor 4 (TLR4).[11][19] The crucial, non-negotiable parallel step is a cytotoxicity assay. A compound that kills the cells will certainly reduce cytokine output, but it is not a specific anti-inflammatory agent. This self-validating system prevents misleading results.[20]

Diagram: Assay Workflow with Integrated Cytotoxicity Check

Workflow cluster_prep Plate Preparation cluster_assays Parallel Assays cluster_analysis Data Analysis & Decision Seed 1. Seed Macrophages (e.g., RAW264.7) Treat 2. Add Compounds & Incubate (1h) Seed->Treat Stimulate 3. Add LPS Stimulus Treat->Stimulate Incubate_Main 4. Incubate (18-24h) Stimulate->Incubate_Main Supernatant 5a. Collect Supernatant Incubate_Main->Supernatant Cells 5b. Process Remaining Cells Incubate_Main->Cells Cytokine 6a. Cytokine Assay (e.g., TNF-α ELISA) Supernatant->Cytokine Cytotoxicity 6b. Cytotoxicity Assay (e.g., MTT / CCK-8) Cells->Cytotoxicity IC50 7a. Calculate IC50 (Anti-inflammatory) Cytokine->IC50 CC50 7b. Calculate CC50 (Cytotoxicity) Cytotoxicity->CC50 Compare 8. Compare IC50 vs. CC50 IC50->Compare CC50->Compare Hit Validated Hit (IC50 << CC50) Compare->Hit Toxic Cytotoxic Artifact (IC50 ≈ CC50) Compare->Toxic

Caption: Parallel workflow for cytokine and cytotoxicity assessment.

Step-by-Step Validation Protocol: Cytokine Release & Cytotoxicity
  • Cell Seeding & Treatment: Follow steps 1 & 2 as in the reporter assay, using a tissue culture-treated 96-well plate.

  • Stimulation: Add an EC80 concentration of LPS (e.g., 100 ng/mL) to all wells except negative controls.[21]

  • Incubation: Incubate for 18-24 hours. This longer incubation is required for robust cytokine synthesis and secretion.[22]

  • Supernatant Collection: Carefully collect the cell culture supernatant for cytokine analysis (e.g., TNF-α ELISA). Store at -80°C if not used immediately.

  • Cytotoxicity Assay: To the remaining cells in the plate, add MTT or CCK-8 reagent according to the manufacturer's protocol and measure absorbance.[23]

  • Cytokine Quantification: Perform an ELISA or HTRF assay on the collected supernatants to quantify TNF-α concentration.

  • Data Analysis:

    • Calculate % inhibition of TNF-α release and % cell viability, each normalized to their respective positive (LPS alone) and negative (vehicle alone) controls.

    • Determine the anti-inflammatory IC50 (from TNF-α data) and the cytotoxic CC50 (from MTT data).

    • Validation Check: A compound is considered a valid "hit" only if its anti-inflammatory IC50 is significantly lower (typically >10-fold) than its CC50.

Methodology Deep Dive 3: High-Content Imaging for NF-κB Translocation

High-content screening (HCS) or imaging (HCI) offers a powerful, multi-parametric approach to validate hits by directly visualizing the mechanism of action.[12][24][25]

The "Why": Causality in Experimental Design

This method provides direct, irrefutable evidence of NF-κB inhibition. By staining the nucleus (e.g., with Hoechst) and NF-κB (e.g., with an antibody against the p65 subunit), we can use automated microscopy and image analysis software to quantify the ratio of nuclear to cytoplasmic NF-κB on a per-cell basis.[13] This provides rich data, allowing for the exclusion of dead or malformed cells from the analysis and offering a more nuanced view than bulk-well measurements.

Step-by-Step Validation Protocol: NF-κB Translocation Imaging
  • Cell Culture: Seed cells (e.g., HeLa or RAW264.7) on optically clear, black-walled 96- or 384-well imaging plates.

  • Treatment & Stimulation: Pre-treat with compounds, then stimulate with LPS or TNF-α for a short duration (e.g., 30-60 minutes) sufficient to induce maximal nuclear translocation.

  • Fix & Permeabilize: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Immunofluorescence Staining:

    • Block non-specific binding with bovine serum albumin (BSA).

    • Incubate with a primary antibody against NF-κB p65.

    • Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., Hoechst).

  • Image Acquisition: Acquire images on a high-content imaging system, capturing both the nuclear and NF-κB channels.

  • Image Analysis:

    • Use analysis software to identify the nuclear and cytoplasmic compartments for each cell.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity of the NF-κB stain.

    • Validation Check: A dose-dependent decrease in the nuclear-to-cytoplasmic ratio in compound-treated, stimulated cells validates the inhibitory effect.

Conclusion: An Integrated Approach to Validation

No single assay tells the whole story. The validation of novel anti-inflammatory compounds is a tiered, logical progression. It begins with high-throughput, target-based assays like NF-κB reporters to cast a wide net, followed by more physiologically relevant secondary assays like cytokine release to confirm activity and rule out cytotoxicity. Finally, advanced techniques like high-content imaging can provide definitive mechanistic evidence for high-priority candidates. By embedding principles of self-validation, quantifying performance, and understanding the causality behind each experimental choice, researchers can generate a robust and reliable data package, building a solid foundation for the successful development of the next generation of anti-inflammatory drugs.

References

A Researcher's Guide to the Metabolic Stability of Propionic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical assessment. For compounds built around a propionic acid scaffold, this is particularly critical. Propionic acid and its analogs, most notably the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), are subject to complex metabolic pathways that significantly influence their pharmacokinetic profiles, efficacy, and potential for toxicity.

This guide provides an in-depth comparison of the metabolic stability of different propionic acid analogs. We will delve into the underlying biochemical pathways, present the standard experimental methodologies for assessment, and offer comparative data to inform the selection and optimization of drug candidates. Our focus is on providing a clear rationale for experimental design and data interpretation, grounded in established scientific principles.

The Metabolic Landscape of Propionic Acid Analogs

The metabolic journey of propionic acid analogs is multifaceted, primarily occurring in the liver.[1][2] The stability of these compounds is not a simple measure but a result of several competing enzymatic processes. Two major pathways dictate their fate: chiral inversion and oxidative metabolism.

Chiral Inversion via Acyl-CoA Thioesterification

A unique feature of 2-arylpropionic acids (profens) is their unidirectional chiral inversion from the pharmacologically less active (R)-enantiomer to the active (S)-enantiomer.[3][4][5] This process is not spontaneous; it is an enzyme-catalyzed pathway that "activates" the propionic acid moiety by forming a coenzyme A (CoA) thioester.[6][7][8]

The key steps are:

  • Activation: The (R)-enantiomer is converted to its corresponding (R)-acyl-CoA thioester by an acyl-CoA synthetase (ACS) enzyme, an ATP-dependent process.[3][5]

  • Epimerization: The (R)-acyl-CoA is then converted to the (S)-acyl-CoA by α-methylacyl-CoA racemase (AMACR).[9]

  • Hydrolysis: A hydrolase cleaves the thioester bond, releasing the active (S)-enantiomer.[10]

The extent of this inversion varies significantly among different profens. For instance, (R)-ibuprofen undergoes extensive inversion (35-70% in humans), effectively making the racemate a prodrug for the (S)-form.[5][11] In contrast, the inversion of (R)-ketoprofen is limited to about 10%, and for (R)-flurbiprofen, it is even less.[3][11] This variability has profound implications for dosing and clinical efficacy.

Oxidative Metabolism by Cytochrome P450 (CYP) Enzymes

The primary route of elimination for most propionic acid analogs is oxidative metabolism, predominantly carried out by cytochrome P450 enzymes in the liver.[9] For example, ibuprofen is mainly metabolized by CYP2C9 to inactive hydroxylated and carboxylated metabolites.[9][10]

The susceptibility to CYP-mediated metabolism is a critical determinant of a compound's half-life and potential for drug-drug interactions.[12] Structural modifications to the aryl or alkyl portions of the molecule can dramatically alter its affinity for CYP enzymes, thereby tuning its metabolic stability.

Methodologies for Assessing Metabolic Stability

To evaluate and compare the metabolic stability of propionic acid analogs, a suite of in vitro assays is employed. These assays provide key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t½), which are used to predict in vivo hepatic clearance.[12][13][14]

Liver Microsomal Stability Assay

This is a widely used, high-throughput screening assay to assess Phase I metabolic stability.[15][16] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[1][16]

Rationale: This assay is cost-effective and excellent for early-stage lead optimization to rank compounds based on their susceptibility to CYP-mediated metabolism.[16] By incubating the compound with microsomes and an NADPH regenerating system (a necessary cofactor for CYP activity), one can measure the rate of disappearance of the parent compound over time.[16][17]

Below is a generalized workflow for this assay.

Caption: Workflow for a typical liver microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes, being intact liver cells, are considered the "gold standard" for in vitro metabolism studies.[1] They contain the full complement of metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, along with necessary cofactors in a physiologically relevant environment.[2][18][19]

Rationale: This assay provides a more comprehensive picture of hepatic metabolism than microsomes.[2][18] It accounts for cellular uptake (permeability) and the contribution of both Phase I and Phase II metabolic pathways.[18] This is particularly relevant for propionic acid analogs, which can undergo direct glucuronidation (a Phase II reaction).[9]

Detailed Protocol: Hepatocyte Stability Assay

  • Preparation:

    • Thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.

    • Gently resuspend the cells in pre-warmed incubation medium (e.g., Williams Medium E).

    • Determine cell viability and density using a method like trypan blue exclusion. Adjust cell density to the desired concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).[20]

    • Prepare test compound working solutions in the incubation medium. The final solvent concentration (e.g., DMSO) should typically be <0.5%.[21]

  • Incubation:

    • Pre-incubate the hepatocyte suspension in a shaking water bath or CO2 incubator at 37°C for 5-10 minutes to allow temperature equilibration.[19][22]

    • Initiate the reaction by adding the test compound working solution to the hepatocyte suspension.

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension.[19]

  • Sample Processing:

    • Immediately terminate the reaction by adding the aliquot to a quenching solution, typically cold acetonitrile containing an internal standard (IS) for analytical normalization.[18][19]

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins and cell debris.[19][20]

  • Analysis:

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[13][18]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / cell number).[22]

Comparative Metabolic Stability Data

The structural features of a propionic acid analog are the primary drivers of its metabolic stability. Modifications to the aromatic ring or the isobutyl group can introduce or block sites of metabolism.

The following table summarizes representative in vitro metabolic stability data for common propionic acid analogs from literature and hypothetical examples based on known metabolic pathways. These values are intended for comparative purposes.

CompoundKey Metabolic Pathway(s)Primary Enzyme(s)In Vitro Half-Life (t½, min) (Human Liver Microsomes)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)
Ibuprofen Hydroxylation, Carboxylation, Chiral InversionCYP2C9, AMACR30 - 6012 - 25
Naproxen O-demethylationCYP2C9, CYP1A290 - 1205 - 10
Ketoprofen Hydroxylation, GlucuronidationCYPs, UGTs45 - 759 - 18
Flurbiprofen HydroxylationCYP2C925 - 5014 - 28
Analog A (Hypothetical) Blocked hydroxylation siteCYP3A4 (minor)> 180< 4
Analog B (Hypothetical) Electron-withdrawing groupCYP2C915 - 30> 30

Note: The data for hypothetical analogs are illustrative. Actual values are highly dependent on the specific chemical structure and assay conditions.

Interpretation of Comparative Data:

  • Naproxen exhibits greater metabolic stability (longer half-life, lower clearance) compared to ibuprofen and flurbiprofen.[23] Its methoxy group is a primary site of metabolism, but the overall structure is less susceptible to rapid oxidation than the other profens.

  • Ibuprofen and Flurbiprofen , both extensively metabolized by CYP2C9, show moderate to high clearance.[9] Their structural similarity leads to a comparable metabolic fate in microsomes.

  • Hypothetical Analog A , designed with a modification that sterically hinders or removes the primary site of CYP-mediated hydroxylation, shows significantly enhanced stability. This is a common strategy in medicinal chemistry to improve a drug's half-life.

  • Hypothetical Analog B , featuring an electron-withdrawing group, might be more susceptible to certain oxidative reactions, leading to lower metabolic stability and higher clearance.

Visualizing Metabolic Pathways

Understanding the flow from the parent drug to its various metabolites is crucial. The diagram below illustrates the principal metabolic pathways for a generic 2-arylpropionic acid like ibuprofen.

Caption: Key metabolic pathways for 2-arylpropionic acid analogs.

Conclusion and Future Directions

The metabolic stability of propionic acid analogs is a complex interplay of chiral inversion and oxidative metabolism. A thorough in vitro characterization using assays like the microsomal and hepatocyte stability assays is indispensable for guiding drug design.

Key takeaways for researchers include:

  • The extent of chiral inversion is structure-dependent and can significantly impact the pharmacologically active dose.

  • CYP2C9 is a dominant enzyme in the metabolism of many profens, making it a key focus for assessing potential drug-drug interactions.

  • Structural modifications that block or alter susceptibility to CYP-mediated oxidation are a viable strategy for enhancing metabolic stability and prolonging half-life.

By systematically evaluating these metabolic pathways, researchers can better predict the in vivo pharmacokinetic behavior of novel propionic acid analogs, ultimately leading to the development of safer and more effective medicines.

References

Safety Operating Guide

Proper Disposal of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the safe and compliant disposal of 2-(2'-Hydroxy-4'-methylphenyl)propionic acid (CAS No. 111044-84-9), a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is developed for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

  • Skin and Eye Irritant: Similar phenolic and propionic acid compounds are known to cause skin and eye irritation.[2][4][5]

  • Respiratory Tract Irritant: Inhalation of dust or aerosols may lead to respiratory irritation.[4][5]

  • Potential for Corrosivity: Propionic acid itself is corrosive, and while the substitutions on the phenyl ring may alter this property, a degree of corrosivity should be assumed as a precaution.[7][8]

Given these potential hazards, this compound waste must be treated as hazardous chemical waste .[9][10]

Immediate Safety Protocols

Before initiating any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards.To protect against potential splashes and airborne particles causing eye irritation.[3][6]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.To prevent skin contact and potential irritation.[3][11]
Body Protection A standard laboratory coat. For larger quantities or spill cleanup, a chemically resistant apron is recommended.To protect against accidental contamination of clothing and skin.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. For spill cleanup or handling of fine powders where dust generation is likely, a NIOSH-approved respirator is necessary.To prevent inhalation of potentially irritating dust or aerosols.[4]

Step-by-Step Disposal Procedure

The proper disposal of this compound waste is governed by the principle of "cradle-to-grave" management as mandated by the Resource Conservation and Recovery Act (RCRA) in the United States.[12] The following procedure aligns with these regulations and best laboratory practices.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[13][14]

  • Solid Waste: Collect solid this compound waste (e.g., contaminated consumables, residual powder) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.

  • Do Not Mix: Never mix this waste stream with other incompatible waste types, such as strong oxidizing agents, bases, or different solvent wastes.[3][13]

Step 2: Waste Container Selection and Labeling

The integrity of the waste container is crucial to prevent leaks and spills.[13][14]

  • Container Material: Use high-density polyethylene (HDPE) or other chemically resistant plastic containers for both solid and liquid waste. Glass containers may be used for liquid waste if compatible with all components of the solution.[14]

  • Container Condition: Ensure the container is in good condition, with a secure, leak-proof screw-top cap.[13]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[9] Note the date when waste is first added to the container.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[9][13]

  • Location: The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.[9]

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2][4] The container must be kept closed except when adding waste.[9][13]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[9]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Request Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may be stricter), submit a waste pickup request to your EHS department.[9][10][13]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal site.[15]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Small Spills (Liquid):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[4]

    • Collect the absorbent material and place it in a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional EHS.

    • Prevent entry into the affected area.

    • If there is a fire risk, eliminate all ignition sources.

Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before being discarded as regular trash.[10]

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water, if the material is soluble, followed by a solvent like ethanol).

  • Collect Rinsate: The rinsate from these cleanings must be collected and disposed of as hazardous liquid waste.[10]

  • Deface Label: Completely remove or deface the original chemical label on the container.[10]

  • Dispose: The decontaminated container can now be disposed of in the regular trash.

Waste Minimization

A key aspect of responsible chemical management is the minimization of hazardous waste generation.[9]

  • Order Appropriately: Purchase only the quantities of this compound that are needed for your experiments.

  • Maintain Inventory: Keep an accurate inventory of your chemicals to avoid purchasing duplicates.

  • Scale Down Experiments: Where possible, reduce the scale of your experiments to generate less waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Container (Labeled Hazardous Waste) is_solid->solid_waste Solid liquid_waste Liquid Waste Container (Labeled Hazardous Waste) is_solid->liquid_waste Liquid saa Store in Satellite Accumulation Area (SAA) solid_waste->saa liquid_waste->saa is_full Container Full or Max Time Reached? saa->is_full is_full->saa No ehs_pickup Request EHS Pickup is_full->ehs_pickup Yes end Proper Disposal by Licensed Facility ehs_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 2-(2'-Hydroxy-4'-methylphenyl)propionic acid

As laboratory professionals, our commitment to safety is the bedrock of innovation. Handling any chemical reagent requires a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, ensuring the protection of personnel and the integrity of your research. The causality behind each recommendation is explained to foster a culture of safety-conscious decision-making.

Hazard Assessment and Risk Profile

This compound, while not classified as acutely toxic, presents tangible hazards that necessitate careful handling. According to safety data sheets, the primary risks are associated with direct contact and inhalation.[1][2]

  • Skin Irritation (Category 2): Direct contact can cause skin irritation, characterized by redness, itching, or inflammation.[1][3]

  • Serious Eye Irritation (Category 2A): The compound is a significant eye irritant, and contact can lead to serious damage if not addressed immediately.[1][3]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust or fumes may irritate the respiratory system.[1][2]

Therefore, all handling procedures must be designed to eliminate or minimize exposure through these routes. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a passive checklist but an active risk mitigation strategy. The following equipment is mandatory when handling this compound.

Protection TypeRequired PPERationale & Key Considerations
Engineering Controls Chemical Fume HoodThis is the primary line of defense. It ensures that any dust or vapors are contained and exhausted, preventing respiratory exposure.[4]
Eye & Face Protection Chemical Safety Goggles (EN 166 Standard)Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes to protect against dust particles and accidental splashes.[5][6]
Hand Protection Chemical-Resistant GlovesPrevents skin contact and subsequent irritation. Nitrile or neoprene gloves are suitable. Always inspect gloves for tears or punctures before use.[4][7]
Body Protection Laboratory Coat / Protective ClothingProvides a removable barrier to protect skin and personal clothing from contamination.[5][6][7]
Respiratory Protection NIOSH/MSHA or EN 136 Approved RespiratorGenerally not required when using a fume hood.[5][6] However, it should be used for large-scale operations, in case of ventilation failure, or during emergency spill cleanup.[5]
Procedural Workflow: From Preparation to Disposal

Adherence to a systematic workflow is critical for ensuring safety and reproducibility. The following diagram and procedural steps outline the complete handling process.

G Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_risk Review SDS & Conduct Risk Assessment prep_ppe Gather & Inspect All Required PPE prep_risk->prep_ppe prep_area Prepare & Verify Fume Hood Operation prep_ppe->prep_area handle_don Don PPE Correctly (Gloves Last) prep_area->handle_don Proceed to Handling handle_weigh Carefully Weigh/Dispense Chemical handle_don->handle_weigh handle_close Securely Close Container After Use handle_weigh->handle_close cleanup_decon Decontaminate Work Surface & Equipment handle_close->cleanup_decon Proceed to Cleanup cleanup_doff Doff PPE Correctly (Gloves First) cleanup_decon->cleanup_doff cleanup_dispose Dispose of Contaminated Waste in Labeled Container cleanup_doff->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Safe Handling and Disposal Workflow Diagram.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely to cover your torso and arms.

  • Safety Goggles: Position securely and comfortably on your face.

  • Gloves: Pull gloves on, ensuring they overlap the cuffs of your lab coat to create a seal.

Doffing (Taking Off) Sequence: The principle is to avoid contaminating yourself with potentially soiled PPE.

  • Gloves: This is the most likely item to be contaminated. Remove them first without touching the outside of the glove with your bare skin. Use one gloved hand to peel the other glove off, turning it inside out. Slide your now-bare finger under the cuff of the remaining glove and peel it off from the inside. Dispose of them immediately in the designated waste container.[8]

  • Lab Coat: Unfasten the coat. As you remove it, fold the contaminated outside inwards, away from your body. Place it in the appropriate location for laundering.

  • Safety Goggles: Remove by handling the strap, not the front.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1]

Emergency Procedures and Disposal Plan

Accidental Release Measures: In the event of a spill, your immediate actions are crucial.

  • Evacuate: Alert others and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: For a solid spill, prevent dust formation.[9] Mix the spilled material with an inert absorbent like sand or vermiculite.[4]

  • Collect: Carefully sweep or scoop the mixture into a suitable, clearly labeled, and tightly closed container for disposal.[4][9]

  • Decontaminate: Clean the spill area thoroughly.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.[4][9]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[4][5][10] If irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air.[5][9] If breathing is difficult or symptoms persist, seek medical attention.[4][9]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[5][9] Seek immediate medical attention.[9]

Disposal Plan: All waste, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as special or hazardous waste.

  • Do not dispose of it down the drain or in general trash.[1][9]

  • Collect all waste in a suitable, sealed, and clearly labeled container.

  • Arrange for disposal through a licensed disposal company, ensuring compliance with all local, regional, and national regulations.[4][5]

By integrating these safety protocols into your daily laboratory operations, you create a self-validating system of safety that protects you, your colleagues, and the quality of your scientific work.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.